3-(3-bromophenyl)propanoic Acid
Description
Properties
IUPAC Name |
3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWMFSWLCIMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366367 | |
| Record name | 3-(3-bromophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42287-90-1 | |
| Record name | 3-(3-Bromophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42287-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-bromophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-(3-bromophenyl)propanoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the essential physical and chemical properties of 3-(3-bromophenyl)propanoic acid. The information herein is curated to provide not only precise data but also the experimental context and methodological rationale necessary for its effective application in a laboratory setting.
Introduction
This compound (CAS No. 42287-90-1) is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring, a bromine substituent, and a propanoic acid side chain, makes it a valuable intermediate and building block in organic synthesis. Notably, it has been utilized in the synthesis of complex macrocyclic compounds like phthalocyanines and phthalocyanine-fullerene dyads, which are of interest in materials science and photodynamic therapy.[1][2] A thorough understanding of its physical properties is paramount for its handling, reaction optimization, purification, and formulation. This document provides a detailed examination of these properties, coupled with validated experimental protocols for their determination.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. The key identifiers and structural representations for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 42287-90-1 | [4] |
| Molecular Formula | C₉H₉BrO₂ | [4] |
| Molecular Weight | 229.07 g/mol | [4] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CCC(=O)O | [4] |
| InChI Key | DWKWMFSWLCIMKI-UHFFFAOYSA-N | [4] |
The molecule consists of a propane carboxylic acid chain attached at the meta-position of a brominated benzene ring. The presence of the carboxylic acid group imparts acidic properties, while the bromophenyl moiety contributes to its overall lipophilicity and provides a reactive site for further chemical modification.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various physical and chemical systems, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Notes and Rationale | Source(s) |
| Appearance | White to off-white or orange solid/powder | The color variation can be indicative of purity. | [5] |
| Melting Point | 63 - 78 °C | A wide range is reported across various suppliers, which underscores the importance of sample purity. Impurities typically depress and broaden the melting point range. An experimental determination on a new batch is always recommended. | [2][6][5] |
| Boiling Point | ~336 - 376 °C (Predicted/Calculated) | These are estimated values. Due to the high temperature, decomposition may occur. Vacuum distillation would be required for purification. | [7][8] |
| Water Solubility | Insoluble | The hydrophobic bromophenyl group dominates the molecule's character, rendering it insoluble in aqueous media. This is a critical factor for selecting appropriate reaction solvents and analytical methods. | [7] |
| pKa | ~4.58 (Predicted) | This predicted value is typical for a carboxylic acid with an electron-withdrawing group on the aromatic ring, making it slightly more acidic than benzoic acid. This value is crucial for designing extraction procedures and understanding its ionization state at physiological pH. | [7] |
| Density | ~1.531 g/cm³ (Predicted) | This is an estimated value for the solid state. | [7] |
Methodologies for Physical Property Determination
The trustworthiness of physical property data hinges on the validity of the experimental methods used for its determination. This section details robust, step-by-step protocols for measuring key parameters.
Melting Point Determination via Digital Melting Point Apparatus
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance. A digital apparatus like a Mel-Temp provides a controlled heating rate and clear visualization, offering higher precision and safety compared to traditional oil bath methods. A preliminary rapid scan is efficient for estimating the approximate range before a slower, more accurate measurement is performed.[9]
Protocol:
-
Sample Preparation: Place a small amount of finely ground this compound onto a clean, dry watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a 2-3 mm column of sample is packed into the closed end.[9]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.
-
Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find the approximate melting range.[9]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Measurement: Set a slow ramp rate (1-2 °C/min) and begin heating.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.
-
Verification: Repeat the measurement with a fresh sample to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Solubility Determination via the Shake-Flask Method
Expertise & Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] It involves creating a saturated solution and measuring the concentration of the dissolved solute. Given that this compound is insoluble in water, this protocol is designed for organic solvents. For aqueous systems, a co-solvent system (e.g., DMSO/water) would be necessary, and the results would represent apparent solubility.[10]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired solvent (e.g., methanol, ethyl acetate). The presence of undissolved solid must be visible.[11]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors.
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination via Potentiometric Titration
Expertise & Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12] It involves monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point. Due to the compound's poor water solubility, a co-solvent like methanol or acetonitrile is required. The results are then extrapolated to 0% co-solvent to estimate the aqueous pKa.[12]
Protocol:
-
System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[3]
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a specific volume of a co-solvent/water mixture (e.g., 50:50 methanol:water) to create a solution of known concentration (e.g., 1 mM).[13] An inert salt (e.g., 0.15 M KCl) should be added to maintain constant ionic strength.[3]
-
Titration Setup: Place the solution in a jacketed beaker at constant temperature (e.g., 25 °C) on a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂.[3] Immerse the calibrated pH electrode.
-
Titration: Add small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative of the plot (dpH/dV) to precisely locate the equivalence point.
Caption: Workflow for pKa Determination.
Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and quality control. While public databases confirm the existence of spectra for this compound, specific peak data is often proprietary.[4] This section describes the expected spectral features based on the molecule's functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Region (δ 7.0-7.5 ppm): Four protons on the benzene ring would appear as complex multiplets. The meta-substitution pattern will lead to distinct signals.
-
Aliphatic Region (δ 2.5-3.0 ppm): Two methylene groups (-CH₂-CH₂-) would likely appear as two distinct triplets, a result of coupling with each other. The -CH₂- group adjacent to the aromatic ring would be slightly downfield from the -CH₂- group adjacent to the carbonyl.
-
Carboxylic Acid (δ 10-12 ppm): A broad singlet corresponding to the acidic proton. This peak may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbon will appear as a single peak in this downfield region.
-
Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon attached to the bromine (C-Br) will be shifted, and its signal intensity may be lower.
-
Aliphatic Carbons (δ ~30-40 ppm): Two signals corresponding to the two methylene carbons in the propyl chain.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Several weaker bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). The peaks will be at m/z 228 and 230, with nearly equal intensity.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxyl group (-COOH, loss of 45 amu) and cleavage of the propyl chain.
-
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory environment.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[4] It may also cause skin and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a ventilated hood when handling the powder.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[2][7]
Conclusion
This compound is a key synthetic intermediate whose utility is fundamentally linked to its physical properties. The data and protocols presented in this guide—from its melting point and solubility characteristics to its spectroscopic signature—provide researchers with the necessary foundation to confidently and safely incorporate this compound into their research and development workflows. The emphasis on robust experimental methodology serves to empower scientists to validate these properties in their own laboratories, ensuring data integrity and experimental success.
References
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- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- University of Mustansiriyah. (n.d.). Determination of the melting point.
- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.).
- University of Calgary. (n.d.). Melting point determination.
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An In-depth Technical Guide to 3-(3-bromophenyl)propanoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(3-bromophenyl)propanoic acid, a valuable building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis strategies, and its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.
Core Chemical Identity
This compound is an aromatic carboxylic acid characterized by a propanoic acid chain attached to a benzene ring at the meta position relative to a bromine atom. This specific substitution pattern imparts unique electronic and steric properties that are leveraged in various chemical transformations.
The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) Registry Number, which is 42287-90-1 .[1][2][3]
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. These properties influence its solubility, reactivity, and handling procedures.
| Property | Value | Source |
| Molecular Formula | C9H9BrO2 | [2][3][4] |
| Molecular Weight | 229.07 g/mol | [1][5] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 72-76 °C | [5] |
| IUPAC Name | This compound | [4] |
| InChI Key | DWKWMFSWLCIMKI-UHFFFAOYSA-N | [2][5] |
| SMILES | OC(=O)CCc1cccc(Br)c1 | [2][5] |
Spectroscopic data is essential for the verification of the compound's identity and purity. While specific spectra are proprietary to various suppliers and databases, general information is available. PubChem, for instance, indicates the availability of 13C NMR and IR spectra for this compound.[4]
Synthesis Strategies: A General Approach
The synthesis of 3-(3-halogenophenyl)propionic acids can be achieved through various synthetic routes. A general and adaptable method involves the reaction of a benzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation. This approach offers flexibility in starting materials and can be tailored to specific halogen substitutions.
The following workflow diagram illustrates the key steps in this synthetic pathway.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol: A Generalized Procedure
The following protocol is a generalized representation based on methods for preparing similar halogenated phenylpropanoic acids and should be optimized for specific laboratory conditions.[6]
Step A: Alkylation
-
In a suitable reaction vessel equipped with a stirrer and thermometer, dissolve the 3-bromobenzyl chloride and a malonic ester (e.g., diethyl malonate) in an appropriate solvent.
-
Under controlled temperature conditions, add a base to facilitate the reaction.
-
Allow the reaction to proceed until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up to isolate the intermediate compound, diethyl 2-(3-bromobenzyl)malonate.
Step B: Hydrolysis and Decarboxylation
-
The isolated intermediate is then subjected to acidic hydrolysis, typically using a strong mineral acid like hydrochloric acid.
-
The mixture is heated to a temperature between 120-250 °C to facilitate both the hydrolysis of the ester groups and the subsequent decarboxylation.
-
The reaction progress is monitored until the evolution of carbon dioxide ceases.
-
After cooling, the crude product is isolated. Purification can be achieved by recrystallization from a suitable solvent system to yield the final product, this compound.
Applications in Drug Discovery and Development
While this compound itself may not be an active pharmaceutical ingredient (API), its structural motif is of significant interest in medicinal chemistry. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, and the carboxylic acid group allows for amide bond formation and other modifications. These features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.
Derivatives of bromophenylpropanoic acid, particularly amino acid variants, have shown promise in several areas of drug discovery.
Caption: Potential applications of the this compound scaffold in drug discovery.
Role in Neuroscience Research
Amino acid derivatives of bromophenylpropanoic acids are being investigated for their potential to modulate neurotransmitter systems.[7] These compounds can serve as precursors for molecules targeting neurological disorders such as depression and anxiety. The bromophenyl group can influence the compound's binding affinity and selectivity for specific receptors or enzymes in the central nervous system.
Utility as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. 3-(4-Bromophenyl)propanoic acid has been identified as a potential PROTAC linker, suggesting that the 3-bromo isomer could also be explored for this application.[8] The propanoic acid moiety can be functionalized to connect a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.
A Versatile Scaffold for Chemical Libraries
The reactive nature of the bromine atom and the carboxylic acid group makes this compound an excellent scaffold for the generation of diverse chemical libraries. Through techniques like parallel synthesis, a wide range of derivatives can be created and screened for biological activity against various therapeutic targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Generally, it is advised to work in a well-ventilated area and use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a chemical compound with significant potential in the realms of organic synthesis and drug discovery. Its well-defined chemical structure and versatile reactivity make it a valuable tool for researchers and scientists. As our understanding of its applications continues to grow, it is poised to play an increasingly important role in the development of next-generation therapeutics.
References
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- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 42287-90-1.
- Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
- PubChem. (n.d.). 3-Bromopropionic acid. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID.
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An In-depth Technical Guide to the Solubility of 3-(3-bromophenyl)propanoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-(3-bromophenyl)propanoic acid in various organic solvents. Solubility is a critical physicochemical parameter that significantly influences the handling, formulation, and efficacy of active pharmaceutical ingredients and research chemicals. This document is intended for researchers, scientists, and drug development professionals, offering both predicted and experimental methodologies for determining and understanding the solubility profile of this compound. We will delve into the physicochemical properties of this compound, present a predicted solubility profile based on calculated lipophilicity (LogP), and provide a detailed, field-proven protocol for the experimental determination of solubility.
Introduction: The Critical Role of Solubility
In the realms of medicinal chemistry, process chemistry, and materials science, the solubility of a compound is a cornerstone of its utility. For this compound, a molecule with potential applications in organic synthesis and as a building block for more complex molecules, a thorough understanding of its solubility is paramount. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting bioavailability and therapeutic efficacy in drug development.
This guide moves beyond a simple listing of solvents. It aims to provide a deeper understanding of the intermolecular forces at play, enabling researchers to make informed decisions when selecting appropriate solvent systems. By combining theoretical predictions with robust experimental protocols, this document serves as a practical resource for the laboratory professional.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is essential to predicting its solubility behavior. The principle of "like dissolves like" is governed by the interplay of polarity, hydrogen bonding capability, and molecular size.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Melting Point | 72-76 °C | Sigma-Aldrich |
| Appearance | White to off-white solid | |
| pKa (predicted) | 4.58 ± 0.10 | |
| Water Solubility | Insoluble | |
| SMILES | C1=CC(=CC(=C1)Br)CCC(=O)O | [1] |
The structure of this compound features a moderately nonpolar bromophenyl group and a polar carboxylic acid group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, indicating that solvents capable of hydrogen bonding may enhance solubility.
Predicted Solubility Profile in Organic Solvents
In the absence of extensive experimental data, the octanol-water partition coefficient (LogP) serves as an excellent surrogate for predicting the lipophilicity and, by extension, the solubility of a compound in various organic solvents. A higher LogP value indicates greater lipophilicity and a preference for nonpolar environments.
Using the SMILES string, the predicted LogP for this compound was calculated to be approximately 2.75 . This positive value confirms its lipophilic character and suggests a general preference for organic solvents over water.
The following table provides a predicted solubility profile based on the calculated LogP and the general principle that solvents with polarities that "match" the solute are more effective. The solubility is qualitatively categorized based on the solvent's polarity index.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index (P') | Predicted Solubility | Rationale for Prediction |
| Hexane | 0.1 | Low | Highly nonpolar solvent, poor match for the polar carboxylic acid group. |
| Toluene | 2.4 | Moderate to High | Aromatic nature may interact favorably with the bromophenyl ring. |
| Diethyl Ether | 2.8 | Moderate | Moderate polarity, can act as a hydrogen bond acceptor. |
| Dichloromethane | 3.1 | Moderate to High | Apolar solvent with some dipole moment, effective for many organic compounds. |
| Ethyl Acetate | 4.4 | High | Good balance of polarity and ability to accept hydrogen bonds. |
| Acetone | 5.1 | High | Polar aprotic solvent, effective at solvating the carboxylic acid group. |
| Ethanol | 4.3 | High | Polar protic solvent, capable of hydrogen bonding with the solute. |
| Methanol | 5.1 | High | Highly polar protic solvent, strong hydrogen bonding capabilities. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |
| Water | 10.2 | Insoluble | Highly polar, unable to effectively solvate the nonpolar bromophenyl group. |
Disclaimer: This table represents a predicted solubility profile. Actual experimental values may vary.
Experimental Protocol for Solubility Determination
To obtain quantitative and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a chosen organic solvent at a specific temperature. This method is designed to be self-validating by ensuring that equilibrium is reached and that the measurements are accurate.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a vial. The key is to have undissolved solid remaining at equilibrium to ensure saturation. A starting point of ~50 mg in 2 mL of solvent is recommended.
-
Precisely add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Causality: Using an excess of the solid ensures that the solvent becomes fully saturated, which is the definition of solubility at a given temperature. A precise volume of solvent is critical for accurate final concentration calculations.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete equilibration.
-
Self-Validation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility value should be consistent across the later time points.
-
-
Sampling and Preparation for Analysis:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Trustworthiness: The filtration step prevents artificially high results from undissolved solid particles. The dilution step is necessary for accurate quantification by most analytical instruments.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution by a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Authoritative Grounding: Using a multi-point calibration curve based on accurately prepared standards is a fundamental principle of analytical chemistry that ensures the accuracy and reliability of the final measurement.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Conclusion
This guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and utilizing the predicted solubility profile, researchers can make more informed decisions in their experimental designs. The detailed experimental protocol offers a robust and reliable method for obtaining precise quantitative solubility data, which is invaluable for applications ranging from synthetic chemistry to pharmaceutical formulation. The principles and methodologies outlined herein are intended to empower scientists to effectively work with this and other similar compounds.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Honeywell. (n.d.). Polarity Index. Burdick & Jackson.
- Shodex. (n.d.). Polarities of Solvents. Showa Denko K.K.
Sources
A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(3-bromophenyl)propanoic acid: Melting and Boiling Point Analysis
This guide provides an in-depth exploration of the melting and boiling points of 3-(3-bromophenyl)propanoic acid, a compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into the methodologies for determining these crucial physical properties and their implications in a research and development context.
The Critical Role of Melting and Boiling Points in Pharmaceutical Development
The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical properties that provide critical insights into its purity, stability, and potential behavior during formulation and storage.[1][2] A sharp, well-defined melting point range is often indicative of a pure crystalline substance, whereas a broad melting range can suggest the presence of impurities.[1][3] These impurities can significantly impact the therapeutic efficacy and safety profile of a drug.
Furthermore, these thermal characteristics are pivotal in the early stages of drug development. For instance, the melting point can influence a drug's solubility and dissolution rate, which are key determinants of its bioavailability.[4] A 2014 study highlighted that over 90% of drug-like molecules have melting points within the 50-250°C range, underscoring the importance of this parameter in medicinal chemistry.[5] The boiling point, while less frequently determined for solid compounds that may decompose upon heating, provides valuable information about a substance's volatility and can be critical for purification processes like distillation.[6][7][8]
Physicochemical Properties of this compound
This compound is a solid at room temperature, appearing as a white to orange powder.[9][10] Its key physical properties are summarized in the table below. It is important to note the variability in the reported melting points, which can be attributed to differences in sample purity and the analytical methods employed. The boiling point values are predicted, as is common for compounds that may exhibit thermal decomposition at elevated temperatures.
| Property | Value | Source(s) |
| Melting Point | 63-65 °C | Fisher Scientific[11] |
| 69.0-78.0 °C | Thermo Scientific Chemicals[9][10] | |
| 72-76 °C | Sigma-Aldrich, Chemdad Co.[12][13] | |
| 74 °C | Chemical Entities of Biological Interest (ChEBI) | |
| Boiling Point | 336.3 ± 17.0 °C (Predicted) | Chemdad Co.[13] |
| 375.7 °C (Normal, Predicted) | Mol-Instincts[14] | |
| Molecular Formula | C9H9BrO2 | PubChem[15] |
| Molecular Weight | 229.07 g/mol | PubChem[15] |
| Appearance | White to orange powder | Thermo Scientific Chemicals[9][10] |
| Solubility | Insoluble in water | Fisher Scientific, Chemdad Co.[11][13] |
Experimental Determination of Melting Point
The determination of a precise melting point is a cornerstone of compound characterization. The capillary method is a widely adopted and reliable technique for this purpose.[16]
Principle of Capillary Melting Point Determination
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus.[3] The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. A narrow range (typically 0.5-1.0°C) is indicative of a high degree of purity.[17]
Step-by-Step Protocol for Melting Point Determination using a Digital Apparatus
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.
-
Capillary Tube Packing: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be packed to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[17][18]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of a digital melting point apparatus, such as a DigiMelt or Mel-Temp.
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid heating (10-20°C/minute) to get a rough estimate.[18]
-
Accurate Measurement: For a precise determination, set the starting temperature to about 5-10°C below the estimated melting point and use a slow heating rate of approximately 2°C/minute.[18]
-
Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point.
-
Repeat for Consistency: It is good practice to perform at least two measurements to ensure the reproducibility of the results.
Caption: Workflow for Capillary Melting Point Determination.
Experimental Determination of Boiling Point
For solid compounds like this compound, which have high predicted boiling points, experimental determination can be challenging due to the risk of decomposition. However, micro-boiling point determination methods can be employed if necessary.
Principle of Micro-Boiling Point Determination
This technique involves heating a small amount of the liquid in a small test tube or fusion tube, into which an inverted, sealed-end capillary tube is placed.[19][20] As the liquid is heated, the air trapped in the capillary expands and escapes. When the boiling point is reached, a continuous stream of bubbles emerges from the capillary. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][20]
Step-by-Step Protocol for Micro-Boiling Point Determination
-
Sample Preparation: Place a small amount (a few milliliters) of the substance (if melted, or a solution in a high-boiling solvent) into a small test tube or fusion tube.
-
Capillary Tube Placement: Place a capillary tube, with one end sealed, open-end down into the liquid in the test tube.[19]
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block on a hot plate).[6][19]
-
Heating: Heat the bath slowly and steadily. Observe the inverted capillary tube.
-
Observation of Boiling: Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[20]
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6][20]
Caption: Logical Flow for Micro-Boiling Point Determination.
Conclusion: Integrating Physicochemical Data into the Drug Development Pipeline
The accurate determination of the melting and boiling points of this compound is not merely an academic exercise. For drug development professionals, this data is a critical input for a variety of models and decisions. It informs predictions of solubility, aids in the design of purification strategies, and serves as a crucial quality control metric to ensure batch-to-batch consistency.[2] As research into derivatives of this and similar compounds continues, a solid foundation of well-characterized physical properties will be indispensable for accelerating the journey from discovery to clinical application.
References
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- University of Calgary. (n.d.). Melting point determination.
- SSERC. (n.d.). Melting point determination.
- University of Calgary. (n.d.). BOILING POINT DETERMINATION.
- University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points.
- Lamar University. (n.d.). DETERMINATION OF BOILING POINTS.
- Chongqing Chemdad Co., Ltd. (n.d.). 3-(3-Bromophenyl)propionic acid.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- JoVE. (2020, March 26). Boiling Points - Procedure.
- SlideShare. (2021, September 19). experiment (1) determination of melting points.
- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
- Mol-Instincts. (n.d.). 3-(3-Bromophenyl)propionic acid (CAS 42287-90-1) Properties.
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2009). An interesting relationship between drug absorption and melting point. Journal of medicinal chemistry, 52(10), 3217–3226. [Link]
- Wang, J., Li, Y., Wang, Y., Zhang, Y., & Li, D. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecules (Basel, Switzerland), 25(12), 2859. [Link]
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
- Tetko, I. V., Novotarskyi, S., Sushko, I., & Pandey, A. (2014). How accurately can we predict the melting points of drug-like compounds?. Journal of chemical information and modeling, 54(12), 3320–3329. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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A Deep Dive into the Spectroscopic Characterization of 3-(3-bromophenyl)propanoic acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction
3-(3-bromophenyl)propanoic acid is a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its structural features, including a substituted benzene ring and a carboxylic acid moiety, make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its chemical identity and purity is paramount for its effective application, necessitating a comprehensive spectroscopic analysis. This guide provides an in-depth exploration of the analytical techniques used to elucidate the structure and properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the experimental rationale and data interpretation, empowering users to confidently assess and utilize this compound in their work.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential before delving into its spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| CAS Number | 42287-90-1 | |
| Melting Point | 72-76 °C | |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful technique for determining the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, pulse width, and relaxation delay.
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the propanoic acid chain, and the carboxylic acid proton.
-
Aromatic Region (δ 7.0-8.0 ppm): The four protons on the brominated benzene ring will exhibit complex splitting patterns due to spin-spin coupling. The substitution pattern (meta) will influence the chemical shifts and coupling constants of these protons.
-
Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups (-CH₂CH₂-) in the propanoic acid chain will appear as two distinct multiplets. The protons closer to the aromatic ring will be slightly downfield compared to those adjacent to the carbonyl group. They will likely appear as triplets due to coupling with each other.
-
Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxyl group is typically observed as a broad singlet in a downfield region of the spectrum. Its chemical shift can be concentration and solvent-dependent.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.
Data Interpretation
The ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group will appear at the most downfield chemical shift.[2]
-
Aromatic Carbons (δ ~120-145 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbon atom directly bonded to the bromine atom will be influenced by the halogen's electronic effects.
-
Aliphatic Carbons (δ ~25-40 ppm): The two methylene carbons of the propanoic acid chain will appear in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Experimental Protocol: FT-IR
A common and effective method for solid samples is the thin solid film technique.[3]
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methylene chloride.
-
Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Data Interpretation
The FT-IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3000 | C-H stretch | Aromatic and Aliphatic |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| Below 800 | C-Br stretch | Aryl halide |
The broad O-H stretch is a hallmark of a carboxylic acid, arising from strong hydrogen bonding between molecules.[1][4] The sharp, strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and undergoes fragmentation to produce smaller, charged fragments.
-
Detection: The positively charged ions are accelerated, separated based on their m/z ratio by a mass analyzer, and detected.
Data Interpretation
The mass spectrum of this compound will provide key structural information.
-
Molecular Ion Peak: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at m/z+2 for the molecule with ⁸¹Br. For C₉H₉⁷⁹BrO₂, the expected m/z is 228, and for C₉H₉⁸¹BrO₂, it is 230.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[5] The fragmentation of the aromatic ring and the propanoic acid chain will also produce characteristic fragment ions.
Workflow and Data Integration
The comprehensive analysis of this compound involves a synergistic approach where data from multiple spectroscopic techniques are integrated to build a complete structural picture.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
The multifaceted spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity, thereby facilitating its successful application in their scientific endeavors. The detailed protocols and interpretation guidelines serve as a practical resource for obtaining and understanding the critical data necessary for advancing research and development.
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Chem-Impex International, Inc. (n.d.). 3-(3-Bromophenyl)propionic acid.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.
Sources
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- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]
Synthesis of 3-(3-bromophenyl)propanoic acid starting materials
An In-depth Technical Guide to the Synthesis of 3-(3-bromophenyl)propanoic acid
Introduction
This compound is a valuable carboxylic acid derivative widely utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a phenyl ring substituted with a bromine atom and a propanoic acid side chain, offers multiple points for chemical modification. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other transformations.
This guide provides a detailed exploration of two robust and scientifically-validated synthetic pathways to this compound, designed for researchers and professionals in chemical and drug development. The methodologies discussed are selected for their reliability, scalability, and the clarity of their underlying chemical principles. We will delve into the mechanistic details, explain the rationale behind experimental choices, and provide step-by-step protocols for practical implementation.
Synthetic Strategy Overview: Two Primary Pathways
The synthesis of this compound can be efficiently achieved through several routes. This guide will focus on two of the most common and logical approaches, starting from readily available precursors:
-
The Cinnamic Acid Intermediate Pathway: This two-step approach begins with the synthesis of an α,β-unsaturated acid intermediate, 3-(3-bromophenyl)acrylic acid (or 3-bromocinnamic acid), from 3-bromobenzaldehyde. This intermediate is then selectively reduced to yield the desired saturated carboxylic acid. This pathway is advantageous due to the high efficiency of both the initial condensation and the subsequent reduction steps.
-
The Malonic Ester Synthesis Pathway: A classic and highly versatile method for carboxylic acid synthesis, this route utilizes 3-bromobenzyl bromide and diethyl malonate. It constructs the carbon skeleton through nucleophilic substitution, followed by hydrolysis and decarboxylation to furnish the final product. This method is celebrated for its reliability and directness in forming the propanoic acid structure.
Route 1: The Cinnamic Acid Intermediate Pathway
This strategy is executed in two distinct experimental stages: the formation of a carbon-carbon double bond via Knoevenagel condensation, followed by its selective reduction.
Part 1.1: Synthesis of 3-(3-Bromophenyl)acrylic Acid via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] For the synthesis of cinnamic acid derivatives, malonic acid is an ideal active methylene compound, as the intermediate product readily undergoes decarboxylation under the reaction conditions.[2]
Mechanism Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[1] The base deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting intermediate undergoes dehydration and spontaneous decarboxylation to yield the thermodynamically stable trans-alkene, 3-(3-bromophenyl)acrylic acid.[3]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Bromobenzaldehyde | 185.02 | 18.5 g | 100 | 1.0 |
| Malonic Acid | 104.06 | 12.5 g | 120 | 1.2 |
| Pyridine | 79.10 | 100 mL | - | Solvent |
| Piperidine | 85.15 | 1.0 mL | ~10 | 0.1 (Catalyst) |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (18.5 g, 100 mmol) and malonic acid (12.5 g, 120 mmol).
-
Add pyridine (100 mL) as the solvent, followed by the catalytic amount of piperidine (1.0 mL).
-
Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring for 4-6 hours. Monitor the reaction's progress by observing the evolution of CO2 gas.
-
After completion, cool the mixture to room temperature and pour it slowly into a beaker containing 200 mL of cold 10% hydrochloric acid. This will neutralize the pyridine and precipitate the product.
-
Stir the acidic mixture for 15-20 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid and pyridine hydrochloride.
-
Dry the crude 3-(3-bromophenyl)acrylic acid in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Part 1.2: Reduction of 3-(3-Bromophenyl)acrylic Acid
The selective reduction of the carbon-carbon double bond in the cinnamic acid derivative, without affecting the aromatic ring or the carboxylic acid group, is crucial. Catalytic hydrogenation is the method of choice for this transformation. Palladium on activated carbon (Pd/C) is a highly effective catalyst for hydrogenating double bonds under mild conditions.[4] Transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a base, is a practical alternative to using pressurized hydrogen gas.[5]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| 3-(3-Bromophenyl)acrylic Acid | 227.05 | 22.7 g | 100 | Substrate |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - | Catalyst (approx. 2 wt%) |
| Ethanol | 46.07 | 200 mL | - | Solvent |
| Hydrogen Gas (H₂) | 2.02 | - | - | Balloon or Parr apparatus |
Procedure:
-
In a hydrogenation flask or a suitable pressure vessel (e.g., a Parr shaker), dissolve 3-(3-bromophenyl)acrylic acid (22.7 g, 100 mmol) in ethanol (200 mL).
-
Carefully add 10% Pd/C catalyst (0.5 g) to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.
-
Seal the vessel and purge it several times with nitrogen gas before evacuating and backfilling with hydrogen gas (a balloon filled with H₂ is sufficient for small-scale reactions at atmospheric pressure).
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity, but can be recrystallized from heptane or a similar solvent if needed.
Route 2: The Malonic Ester Synthesis Pathway
The malonic ester synthesis is a cornerstone of organic chemistry for preparing carboxylic acids.[6] It involves the alkylation of diethyl malonate, followed by hydrolysis of the ester groups and subsequent thermal decarboxylation of the resulting malonic acid derivative.[7]
Mechanism Rationale: The synthesis begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[6] This enolate acts as a nucleophile and attacks the electrophilic carbon of 3-bromobenzyl bromide in an Sₙ2 reaction, forming a C-C bond.[8] The resulting substituted malonic ester is then subjected to acidic or basic hydrolysis (saponification) to convert the two ester groups into carboxylic acids. The intermediate, a substituted malonic acid, is unstable to heat and readily undergoes decarboxylation upon gentle warming to yield the final product.[6]
Experimental Protocol: Malonic Ester Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Step A: Alkylation | ||||
| Diethyl malonate | 160.17 | 17.6 g | 110 | 1.1 |
| Sodium Ethoxide (NaOEt) | 68.05 | 7.5 g | 110 | 1.1 |
| 3-Bromobenzyl bromide | 249.94 | 25.0 g | 100 | 1.0 |
| Absolute Ethanol | 46.07 | 200 mL | - | Solvent |
| Step B: Hydrolysis & Decarboxylation | ||||
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 300 | 3.0 |
| Water | 18.02 | 100 mL | - | Solvent |
| Concentrated HCl | 36.46 | As needed | - | For acidification |
Procedure:
Step A: Alkylation
-
In a dry 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol or use commercially available sodium ethoxide (7.5 g, 110 mmol) in ethanol (150 mL).
-
To the stirred ethoxide solution, add diethyl malonate (17.6 g, 110 mmol) dropwise at room temperature.
-
After the addition is complete, add a solution of 3-bromobenzyl bromide (25.0 g, 100 mmol) in 50 mL of absolute ethanol dropwise over 30 minutes.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and pour it into 500 mL of water. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(3-bromobenzyl)malonate. This intermediate is often used directly in the next step without further purification.
Step B: Saponification and Decarboxylation
-
Transfer the crude diethyl 2-(3-bromobenzyl)malonate to a round-bottom flask. Add a solution of sodium hydroxide (12.0 g, 300 mmol) in water (100 mL) and ethanol (50 mL) to facilitate dissolution.
-
Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the esters.
-
After cooling, remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with 100 mL of water.
-
Wash the aqueous solution with a small amount of diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify by the slow addition of concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid intermediate may precipitate.
-
Gently heat the acidified mixture to 60-80°C. Vigorous evolution of CO₂ will occur as the malonic acid derivative decarboxylates. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Cool the mixture to room temperature, which should cause the final product, this compound, to precipitate or separate as an oil.
-
Extract the product into diethyl ether (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product. Purify by recrystallization or distillation if necessary.
Conclusion
Both the Cinnamic Acid Intermediate Pathway and the Malonic Ester Synthesis Pathway offer effective and reliable methods for preparing this compound. The choice between them may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The Knoevenagel/hydrogenation route is an elegant two-step process that is often high-yielding, while the malonic ester synthesis represents a classic, robust, and highly generalizable approach to carboxylic acid synthesis. By understanding the mechanisms and procedural details outlined in this guide, researchers can confidently synthesize this important chemical intermediate for application in drug discovery and materials science.
References
- Wikipedia. (n.d.). Reformatsky reaction.
- Chemical Methodologies. (2023). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Wikipedia. (n.d.). Perkin reaction.
- Chemistry LibreTexts. (2023). Reformatsky Reaction.
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
- J&K Scientific LLC. (2021). Perkin Reaction.
- Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
- ResearchGate. (2020). (PDF) Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
- Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
- Study.com. (n.d.). Show how you would use the malonic synthesis to make the following compounds.
- Organic Chemistry On-Line. (n.d.). Malonic Ester Synthesis.
- Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.
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An In-depth Technical Guide to 3-(3-bromophenyl)propanoic Acid: Discovery, History, and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-bromophenyl)propanoic acid, a halogenated aromatic carboxylic acid with significant applications as a versatile building block in organic synthesis and drug discovery. This document delves into the historical context of its synthesis, detailed physicochemical properties, a critical analysis of established and modern synthetic protocols, and its role as a key intermediate in the development of pharmacologically active molecules. The guide is structured to offer not just procedural details but also the underlying chemical principles and strategic considerations that guide the synthesis and application of this important compound.
Introduction and Physicochemical Properties
This compound, identified by the CAS number 42287-90-1, is a crystalline solid at room temperature.[1] Its molecular structure, featuring a bromine atom at the meta position of the phenyl ring and a propanoic acid side chain, imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the carboxylic acid functional group allows for a variety of chemical transformations, including esterification, amidation, and reduction, while the carbon-bromine bond serves as a handle for cross-coupling reactions and other carbon-carbon bond-forming strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 42287-90-1 | [1][3] |
| Molecular Formula | C₉H₉BrO₂ | [1][3] |
| Molecular Weight | 229.07 g/mol | [1] |
| Melting Point | 72-76 °C | [1] |
| Boiling Point | 336.3±17.0 °C (Predicted) | |
| Density | 1.531±0.06 g/cm³ (Predicted) | |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Insoluble in water | |
| InChI Key | DWKWMFSWLCIMKI-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC(=C1)Br)CCC(=O)O |
Discovery and Historical Context
While a singular, definitive "discovery" paper for this compound is not readily apparent in a survey of early chemical literature, its synthesis and study are a logical progression from foundational work on related phenylpropanoic acids and their halogenated derivatives in the late 19th and early 20th centuries. The exploration of such compounds was driven by an interest in understanding the effects of substituents on the reactivity of aromatic systems and in the development of new synthetic methodologies.
Early synthetic approaches to related brominated phenylpropanoic acids often involved the addition of hydrogen bromide to cinnamic acids.[4] Although this method primarily yields the β-bromo isomer (3-bromo-3-phenylpropanoic acid), it highlights the early focus on the halogenation of unsaturated precursors.
The evolution of synthetic organic chemistry provided more controlled and regioselective methods for the preparation of compounds like this compound. The development of reactions that allowed for the construction of the propanoic acid side chain onto a pre-functionalized aromatic ring, or the selective bromination of a phenylpropanoic acid derivative, were crucial for accessing the specific substitution pattern of the target molecule.
A significant milestone in the synthesis of halogenated phenylpropanoic acids was the development of multi-step synthetic sequences that offered greater control over the final product's structure. A notable example is the method described in a Chinese patent, which employs a malonic ester synthesis approach.[5] This method, which involves the reaction of a substituted benzyl halide with a malonic ester followed by hydrolysis and decarboxylation, represents a more modern and versatile strategy for the preparation of 3-(3-halogenophenyl)propanoic acids.[5] This approach allows for the introduction of the halogen at a specific position on the aromatic ring prior to the construction of the acid side chain, ensuring high regioselectivity.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and the need for specific stereochemistry.
Malonic Ester Synthesis
A robust and widely applicable method for the synthesis of this compound involves the use of a malonic ester. This classical approach offers excellent control over the carbon skeleton and is amenable to a variety of substituted starting materials.
Protocol: Malonic Ester Synthesis of this compound [5]
-
Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form the corresponding enolate. This nucleophilic enolate is then reacted with 3-bromobenzyl bromide in an Sₙ2 reaction to yield diethyl 2-(3-bromobenzyl)malonate. The choice of a strong base and an aprotic solvent is crucial to ensure efficient deprotonation and subsequent alkylation.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to hydrolysis, typically under basic conditions using aqueous sodium hydroxide, followed by acidification. This process converts both ester groups to carboxylic acids, forming an unstable malonic acid derivative. Upon heating, this intermediate readily undergoes decarboxylation to afford the final product, this compound.
Caption: Workflow for the malonic ester synthesis of this compound.
Reduction of 3-Bromocinnamic Acid
Another viable synthetic route involves the reduction of the double bond of 3-bromocinnamic acid. This approach is particularly useful if the corresponding cinnamic acid derivative is readily available.
Protocol: Reduction of 3-Bromocinnamic Acid
-
Preparation of 3-Bromocinnamic Acid: 3-Bromocinnamic acid can be synthesized via the Perkin reaction, which involves the condensation of 3-bromobenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.[2][6][7][8][9]
-
Catalytic Hydrogenation: The double bond of 3-bromocinnamic acid is selectively reduced using catalytic hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of solvent and reaction conditions (pressure, temperature) can be optimized to ensure complete reduction without affecting the aromatic bromine substituent.
Caption: Synthetic pathway via the reduction of 3-bromocinnamic acid.
Other Potential Synthetic Routes
While the malonic ester and cinnamic acid reduction routes are common, other classical organic reactions could theoretically be adapted for the synthesis of this compound, although they may be less practical for this specific target.
-
Arndt-Eistert Homologation: This method could be employed to extend the carbon chain of 3-bromophenylacetic acid by one methylene group.[10][11][12][13] The process involves converting the starting acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of water would yield the desired this compound.[10][11][12][13] However, the use of diazomethane, a toxic and explosive reagent, makes this route less favorable for large-scale synthesis.[11][12]
-
Reformatsky Reaction: The reaction of 3-bromobenzaldehyde with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc metal would yield a β-hydroxy ester.[14][15][16][17] Subsequent dehydration and reduction of the resulting α,β-unsaturated ester would provide the saturated ester, which could then be hydrolyzed to the target acid. This multi-step sequence is generally more complex than the previously described methods.
Applications in Organic Synthesis and Drug Discovery
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
-
Pharmaceutical Intermediates: The compound is a precursor to a variety of pharmacologically active molecules. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, while the aryl bromide allows for the introduction of diverse substituents via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality enables the construction of a wide range of molecular scaffolds for drug discovery programs.
-
Synthesis of Phthalocyanines: this compound has been utilized in the synthesis and characterization of monoisomeric substituted phthalocyanines and phthalocyanine-fullerene dyads. These complex macrocyclic compounds have applications in areas such as photodynamic therapy, catalysis, and materials science.
-
Precursor for Heterocyclic Synthesis: The propanoic acid side chain can be involved in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, intramolecular Friedel-Crafts acylation can lead to the formation of substituted indanones.
Conclusion
This compound is a synthetically versatile molecule with a rich history intertwined with the development of modern organic chemistry. While its initial discovery is not marked by a single seminal publication, its preparation has evolved from classical methods to more controlled and efficient synthetic strategies. The compound's utility as a building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science, underscores its continued importance. This guide has provided a comprehensive overview of its properties, historical context, synthetic methodologies, and applications, serving as a valuable resource for researchers and scientists in the field.
References
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- Reform
- The preparation method of 3-(3-halogenophenyl) propionic acid.
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Commercial availability of 3-(3-bromophenyl)propanoic acid
An In-depth Technical Guide on the Commercial Availability, Synthesis, and Application of 3-(3-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on this compound, a key chemical intermediate. As a senior application scientist, my objective is to provide not just data, but actionable insights into the procurement, synthesis, and strategic application of this versatile molecule, grounded in established scientific principles and practical experience.
This compound (CAS No: 42287-90-1) is a bifunctional organic compound featuring a carboxylic acid group and an aryl bromide.[1] This structural arrangement makes it an exceptionally valuable building block in medicinal chemistry and materials science. The carboxylic acid provides a reactive handle for amide couplings, esterifications, and other nucleophilic substitutions. Simultaneously, the bromine atom on the aromatic ring is a prime functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[2] This dual reactivity allows for sequential, orthogonal chemical modifications, a highly desirable trait in multi-step synthetic campaigns.
Commercial Sourcing and Specifications
This compound is readily available from numerous commercial suppliers, ensuring a stable supply chain for research and development activities. It is typically supplied as a white to off-white or orange solid.[3][4] When sourcing this reagent, key considerations are purity, which is commonly offered at 96-97% or higher, and the analytical data provided by the supplier to confirm identity and quality.
Table 1: Commercial Supplier Overview
| Supplier | CAS Number | Representative Purity | Molecular Formula | Molecular Weight |
| Sigma-Aldrich | 42287-90-1 | 96% | C₉H₉BrO₂ | 229.07 g/mol |
| Thermo Scientific | 42287-90-1 | 97% | C₉H₉BrO₂ | 229.07 g/mol |
| Fisher Scientific | 42287-90-1 | 97% | C₉H₉BrO₂ | 229.073 g/mol |
| Oakwood Chemical | 42287-90-1 | Not specified | C₉H₉BrO₂ | 229.07 g/mol |
| Matrix Fine Chemicals | 42287-90-1 | Not specified | C₉H₉BrO₂ | 229.073 g/mol |
Note: Data is compiled from supplier websites and is subject to change. Researchers should always consult the specific product documentation and Certificate of Analysis.[1][5][3][6][7]
Synthetic Strategy: A Validated Protocol
While commercial procurement is straightforward, an in-house synthesis may be necessary for specialized applications like isotopic labeling or cost-reduction at scale. The most common and reliable approach is a malonic ester synthesis pathway, which builds the propanoic acid side chain onto the brominated aromatic ring.
Logical Workflow: Malonic Ester Synthesis
The following workflow diagram outlines the key transformations in this synthesis.
Caption: Workflow for the synthesis of this compound via malonic ester condensation.
Detailed Experimental Protocol
This protocol is based on established methodologies for malonic ester synthesis, as described in patent literature for analogous compounds.[8]
Part A: Synthesis of Diethyl 2-(3-bromobenzyl)malonate
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Formation: Charge the flask with absolute ethanol. Add sodium metal (1.1 eq.) in small portions to generate sodium ethoxide in situ. This is a highly exothermic reaction and must be done with caution, preferably in an ice bath. The in situ generation ensures an anhydrous, highly reactive base.
-
Enolate Generation: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.0 eq.) dropwise via the dropping funnel. Stir for 30 minutes at room temperature. The ethoxide, a strong base, quantitatively deprotonates the acidic α-hydrogen of the malonic ester to form a nucleophilic enolate.
-
Alkylation: Add 3-bromobenzyl bromide (1.0 eq.) dropwise. After the addition is complete, heat the mixture to reflux for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The malonate enolate attacks the electrophilic benzylic carbon, displacing the bromide in a classic SN2 reaction to form the C-C bond.
-
Work-up: Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude alkylated product.
Part B: Hydrolysis and Decarboxylation
-
Saponification: The crude ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 eq.). The mixture is heated to reflux for 2-3 hours. This step hydrolyzes both ester groups to form a water-soluble disodium carboxylate salt.
-
Acidification: After cooling, the reaction mixture is carefully acidified with concentrated hydrochloric acid to a pH of ~1-2. This protonates the carboxylate groups to form the unstable dicarboxylic acid.
-
Decarboxylation: The acidified mixture is heated to 100-150°C.[8] Vigorous bubbling (evolution of CO₂) will be observed. The heat facilitates the loss of one carboxyl group as CO₂, driven by the formation of a stable enol intermediate which tautomerizes to the final product. Heating is continued until gas evolution ceases.
-
Purification: After cooling, the product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by recrystallization (e.g., from a solvent/anti-solvent system like water or heptane) to yield a crystalline solid.[8][9]
Core Applications in Research & Development
The utility of this compound stems from its ability to participate in diverse synthetic schemes.
Drug Discovery Scaffold
The phenylpropanoic acid motif is a common feature in many biologically active molecules. The bromine atom serves as a versatile anchor point for diversification using palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For example, a Suzuki coupling can be used to introduce new aryl or heteroaryl groups.
Caption: Suzuki cross-coupling reaction to diversify the this compound scaffold.
This strategy is particularly powerful in lead optimization, where fine-tuning the properties of a molecule is critical. The ability to modify the aryl portion of the molecule can significantly impact target binding, selectivity, and pharmacokinetic properties. The propanoic acid derivatives themselves have been explored as potential anticancer and antioxidant agents.[10]
Materials Science Intermediate
In materials science, this compound is used in the synthesis of functional organic molecules like phthalocyanines, which have applications in electronics and photodynamic therapy.[11] The bromo- and acid- functionalities allow for its incorporation into larger polymeric or supramolecular structures, imparting specific physical or chemical properties.
References
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- Matrix Fine Chemicals. This compound | CAS 42287-90-1.
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- Oakwood Chemical. 3-(3-Bromophenyl)propionic acid.
- Aal Chem. 3-(3-Bromophenyl)propionic acid, min 97%, 100 grams.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.
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- Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
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A Technical Guide to the Purity and Assay of Commercially Available 3-(3-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-bromophenyl)propanoic acid is a key building block in the synthesis of various pharmaceutical compounds. As with any raw material intended for drug development, its purity, potency, and overall quality are not merely parameters on a certificate of analysis; they are foundational pillars that directly influence the reproducibility of synthetic processes, the impurity profile of the final Active Pharmaceutical Ingredient (API), and ultimately, patient safety.[1][2][3] This in-depth guide provides a comprehensive framework for the analytical characterization of commercially available this compound, moving beyond simple specifications to explain the scientific rationale behind a multi-tiered quality control strategy. We will explore the landscape of potential impurities, detail robust analytical methodologies for their detection and quantification, and present a holistic approach to ensure that this critical starting material meets the rigorous standards required for pharmaceutical development.
Introduction: The Significance of Quality in a Key Building Block
This compound (CAS No. 42287-90-1) serves as a crucial intermediate in organic synthesis.[4][5] Its molecular structure, featuring a carboxylic acid group and a brominated phenyl ring, makes it a versatile precursor for introducing a specific pharmacophore into a target molecule. However, the quality of this intermediate from commercial suppliers can vary. Impurities present, even in trace amounts, can have significant downstream consequences, including the formation of undesirable by-products, reduced reaction yields, and the introduction of potentially toxic or mutagenic compounds into the final API.[6][7]
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances.[8][9][10] This scrutiny extends logically to the starting materials and intermediates from which those drug substances are made.[1][2] Therefore, a robust, scientifically-sound analytical control strategy is not just good practice—it is a regulatory and ethical necessity.
Understanding the Impurity Landscape: From Synthesis to Degradation
A comprehensive analysis begins with understanding the potential sources of impurities. These are typically categorized as organic impurities, inorganic impurities, and residual solvents.[7][9]
-
Process-Related Impurities (Organic): These are the most common and structurally similar impurities, arising directly from the synthetic route. A plausible synthesis for this compound might involve the reaction of 3-bromobenzaldehyde with a malonic ester derivative followed by hydrolysis and decarboxylation.[11]
-
Starting Materials: Unreacted 3-bromobenzaldehyde or other precursors.
-
Intermediates: Incompletely hydrolyzed or decarboxylated intermediates.
-
By-products: Isomeric impurities (e.g., 2- or 4-bromophenyl derivatives), or products from side reactions.
-
-
Degradation Products: Although generally stable, degradation can occur under harsh conditions of heat or light, potentially leading to oxidation or decarboxylation products.
-
Inorganic Impurities: These can include residual catalysts, reagents (like inorganic acids or bases), and heavy metals.[7]
-
Residual Solvents: Organic solvents are used extensively during synthesis and purification (e.g., ethyl acetate, heptane for recrystallization).[11] Their presence must be controlled according to ICH Q3C guidelines.[8]
The following diagram illustrates the logical flow for identifying and controlling these potential impurities.
Caption: Overall Analytical Workflow for Quality Control.
A Multi-Tiered Analytical Strategy for Complete Characterization
No single analytical technique can provide a complete picture of a compound's quality. A robust strategy employs an orthogonal set of methods, where each technique provides unique and complementary information.
Identification
First, it is essential to confirm the identity of the material.
-
FTIR (Fourier-Transform Infrared Spectroscopy): A rapid and effective tool for confirming the presence of key functional groups (carboxylic acid O-H and C=O stretches, aromatic C-H and C=C bends). It serves as a primary identity check against a known reference standard.
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides unambiguous structural confirmation by showing the chemical shifts, integration, and coupling patterns of all protons in the molecule, confirming the substitution pattern on the aromatic ring and the propanoic acid chain.
Purity: Chromatographic Separation of Organic Impurities
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and quantifying related substances due to its high resolution and sensitivity.[12]
The goal is to develop a method that can separate the main component from its potential process-related impurities (isomers, precursors, by-products). A reversed-phase HPLC method is ideal for this purpose. The acidic nature of the analyte necessitates a mobile phase with a low pH to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape and good retention on a C18 column.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH to suppress analyte ionization, ensuring good peak shape. Phosphoric acid is a common, UV-transparent buffer. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 30% B to 90% B over 20 min | A gradient is crucial to elute both polar and non-polar impurities that may be present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Wavelength at which the benzene ring exhibits strong absorbance, providing high sensitivity for the API and related impurities. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | A common diluent that is compatible with the mobile phase. |
System Suitability: Before sample analysis, a system suitability solution (containing the main compound and a known impurity, if available) must be injected. Key parameters like resolution (>2.0 between adjacent peaks), tailing factor (<1.5 for the main peak), and precision (RSD <2.0% for 5 replicate injections) must be met to ensure the system is performing correctly.
Assay: Determining Potency
Assay determines the amount of this compound in the material. Several orthogonal methods can be employed for a comprehensive assessment.
This classic method provides a direct measure of the acidic functional group and is an excellent, robust technique for assay.[13][14]
-
Preparation: Accurately weigh approximately 500 mg of the sample into a 250 mL flask.
-
Dissolution: Dissolve the sample in 50 mL of a neutralized solvent (e.g., 75:25 ethanol:water).
-
Indication: Add 2-3 drops of phenolphthalein indicator.
-
Titration: Titrate with standardized 0.1 M Sodium Hydroxide (NaOH) until a faint pink endpoint persists for at least 30 seconds.
-
Blank: Perform a blank titration of the solvent and subtract this volume from the sample titration.
-
Calculation: Assay (%) = (V_NaOH × M_NaOH × MW) / (W_sample × 10) Where:
qNMR is a powerful primary method for determining purity and assay without the need for a specific reference standard of the analyte.[17][18][19] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[20]
-
Standard Selection: Choose a high-purity, stable internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be accurately weighed.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into the same vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This is critical and requires a long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time) to ensure complete signal relaxation and accurate integration.
-
Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved, unique signal from the analyte (e.g., the triplet for the CH₂ group adjacent to the carboxyl) and a signal from the internal standard.
-
Calculation: The purity/assay is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the sample and standard.[20]
Control of Specific Impurities
Loss on Drying is a non-specific method that measures the loss of any volatile matter. Karl Fischer (KF) titration is the gold standard for water determination as it is specific to water.[21][22][23] For a solid substance like this, a volumetric KF titrator is typically suitable.[21]
-
Titrator Preparation: Add the KF solvent (e.g., methanol-based) to the titration vessel and titrate to a dry endpoint with the KF reagent to neutralize any ambient moisture.
-
Standardization: Determine the titer of the KF reagent using a certified water standard or sodium tartrate dihydrate.[23]
-
Sample Analysis: Accurately weigh a suitable amount of the sample and add it directly to the conditioned titration vessel.
-
Titration: The sample is titrated with the KF reagent to the electrometric endpoint. The instrument automatically calculates the water content.
This is the standard technique for quantifying residual solvents as per ICH Q3C. The method involves heating the sample in a sealed vial to partition the volatile solvents into the headspace, which is then injected into the GC for separation and quantification.
This test quantifies the total amount of inorganic impurities in the substance. The sample is ignited in the presence of sulfuric acid, which converts metal salts and oxides to more stable sulfates. The residue is weighed, and the percentage is calculated.
Data Summary and Interpretation
A comprehensive Certificate of Analysis (CoA) should summarize the results from this multi-tiered approach.
| Test | Method | Typical Specification | Purpose |
| Appearance | Visual | White to Off-White Powder | Confirms basic physical properties. |
| Identification | FTIR | Conforms to Reference Spectrum | Confirms molecular structure and functional groups. |
| Purity (Related Substances) | HPLC | Any single impurity: ≤ 0.10%Total impurities: ≤ 0.50% | Quantifies organic process-related impurities and degradants. |
| Assay | Titration or qNMR | 98.0% - 102.0% | Determines the potency or actual amount of the desired compound. |
| Water Content | Karl Fischer | ≤ 0.5% | Measures specific water content, which can affect stability and assay calculations. |
| Residual Solvents | GC-HS | Meets ICH Q3C Limits | Ensures solvents from manufacturing are below safety thresholds. |
| Residue on Ignition | USP <281> | ≤ 0.1% | Quantifies non-volatile inorganic impurities. |
Conclusion
The quality control of a pharmaceutical intermediate like this compound is a rigorous, multi-faceted process that forms the bedrock of reliable drug development.[2][3] Relying on a single assay value from a supplier's CoA is insufficient. A thorough understanding requires an orthogonal analytical approach, combining identity tests (FTIR, NMR), a high-resolution separation technique for organic impurities (HPLC), a robust potency measurement (titration and/or qNMR), and specific tests for water, residual solvents, and inorganic content. By implementing the detailed protocols and scientific rationale outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safety of this critical building block, thereby safeguarding the integrity of their downstream processes and final drug substance.
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Technical Guide to the Safe Handling of 3-(3-bromophenyl)propanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safety protocols and handling procedures for 3-(3-bromophenyl)propanoic acid. As a compound frequently utilized in synthetic chemistry and drug discovery pipelines, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount to ensuring personnel safety and experimental integrity. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.
Compound Identification and Key Properties
A foundational aspect of chemical safety is the unambiguous identification of the substance and its physical characteristics. This data is crucial for anticipating its behavior under laboratory conditions and for planning appropriate handling and storage strategies.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 42287-90-1 | [1][2][3][4] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][3] |
| Appearance | White to orange solid powder | [2][3] |
| Melting Point | 63-76 °C | [3][5] |
| Solubility | Insoluble in water | [5][6] |
| Synonyms | 3-(3-Bromophenyl)propionic acid, 3-(m-bromophenyl)propionic acid | [1][5] |
Hazard Analysis and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The following classification dictates the necessary precautions.[1][7] Understanding these hazards is the primary step in risk mitigation.
| GHS Classification | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302 | Harmful if swallowed.[1][3] |
| H315 | Causes skin irritation.[1][5][7] | |
| H319 | Causes serious eye irritation.[1][5][7] | |
| H335 | May cause respiratory irritation.[1][5][7] | |
| Primary Hazard Classes | Acute Toxicity, Oral (Category 4) | [1][3] |
| Skin Irritation (Category 2) | [1][7] | |
| Eye Irritation (Category 2A) | [1][7] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | [1][7][8] |
The combined hazard statements indicate that the primary risks associated with this compound are acute toxicity upon ingestion and significant irritation to the skin, eyes, and respiratory system.[1][7] The solid, powdered form of the material increases the risk of aerosolization and subsequent inhalation, making dust control a critical safety consideration.[9][10]
Exposure Controls & Personal Protection: The Hierarchy of Controls
A systematic approach to safety, known as the Hierarchy of Controls, should be applied to minimize exposure. This framework prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls
The primary defense against exposure is to handle the material within a controlled environment.
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood.[11] This is non-negotiable, as it directly mitigates the risk of respiratory irritation by containing dust and aerosols.[5][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[9][10]
-
Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[10]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards.[3][11]
| PPE Category | Item | Specification & Rationale |
| Eye/Face Protection | Safety Goggles | Chemical splash-resistant, tight-sealing goggles are mandatory to protect against airborne particles and prevent serious eye irritation (H319).[3][11] |
| Hand Protection | Nitrile Gloves | Wear chemical-resistant gloves.[3] Disposable nitrile gloves provide adequate protection against incidental contact.[11] Always inspect gloves before use and use proper removal technique to avoid skin contact. |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect against skin irritation (H315) from spills or dust.[11] |
| Respiratory Protection | N95 Dust Mask / Respirator | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if there is a potential for dust generation outside of a fume hood, or if ventilation is insufficient, to prevent respiratory irritation (H335).[3][10][11] |
Standard Operating Protocol for Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
Caption: A sequential workflow ensures all safety checks are performed in the correct order.
Experimental Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh paper/boat, reaction vessel) inside the hood to minimize traffic in and out of the containment area.
-
PPE Donning: Put on all required PPE as specified in the table above (Section 3.2).
-
Handling:
-
Post-Handling:
Emergency Protocols
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
-
If Inhaled (H335): Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][7][10]
-
In Case of Skin Contact (H315): Immediately take off all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][7]
-
In Case of Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[7]
-
If Swallowed (H302): Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][7]
Accidental Release Measures (Spill Response)
Caption: A systematic spill response minimizes exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear full personal protective equipment, including respiratory protection.[7]
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a designated, labeled container for hazardous waste.[12] Avoid aggressive actions that create dust.
-
Decontaminate: Clean the spill area thoroughly with a damp cloth, followed by soap and water.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][7]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide may be formed.[10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and combustion products.[4][7][10]
Storage and Disposal
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9][10]
-
Security: The container should be stored in a locked cabinet or area with restricted access, as indicated by precautionary statement P405 (Store locked up).[7]
-
Incompatibilities: Keep away from strong oxidizing agents.[10]
Disposal
Disposal of this compound and its containers must be handled as hazardous waste.[4][10] All waste disposal procedures must be in strict accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]
Toxicological Information
The GHS classification provides the primary toxicological insights for this compound. It is harmful if ingested (acute oral toxicity) and is a known irritant to the skin, eyes, and respiratory system.[1][7] There is limited publicly available data on chronic effects or carcinogenicity, therefore, the precautionary principle dictates that all exposure should be minimized. All chemical products should be treated with the recognition of having unknown hazards and toxicity.[9]
References
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- PubChem. (n.d.). 3-Bromopropionic acid. National Center for Biotechnology Information.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid.
- Chemdad Co. (n.d.). 3-(3-Bromophenyl)propionic acid.
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-(3-bromophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the field of medicinal chemistry. Phenylpropanoic acid derivatives have long been recognized as a privileged scaffold, forming the core of numerous clinically significant drugs, most notably in the non-steroidal anti-inflammatory drug (NSAID) class.[1] The strategic incorporation of a bromine atom onto the phenyl ring, specifically at the meta-position, to create the 3-(3-bromophenyl)propanoic acid backbone, offers a unique starting point for the design of new chemical entities with diverse biological activities. The bromine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially leading to enhanced potency and selectivity.
This technical guide provides an in-depth exploration of the potential biological activities of derivatives of this compound. Moving beyond a superficial overview, this document delves into the synthesis, mechanistic insights, and preclinical evaluation of these compounds, with a primary focus on their promising anticancer properties. Furthermore, it will touch upon their potential as antimicrobial and anti-inflammatory agents, highlighting areas ripe for further investigation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and detailed experimental methodologies to facilitate further exploration of this intriguing chemical space.
I. Anticancer Activity: A Promising Frontier
The most compelling evidence for the therapeutic potential of this compound derivatives lies in their anticancer activity. Recent studies have demonstrated that modification of the carboxylic acid moiety into various heterocyclic systems can yield compounds with significant cytotoxic and cytostatic effects against a range of cancer cell lines.
A. 1,2,4-Triazole Amide Derivatives: Potent Tubulin Inhibitors
A noteworthy class of derivatives are the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines. These compounds are synthesized from 3-bromobenzoic acid, which can be derived from this compound, showcasing a clear synthetic lineage.
The synthesis of these triazole derivatives is a multi-step process that begins with the conversion of 3-bromobenzoic acid to its corresponding acyl chloride, followed by reaction with an appropriate amine to form an amide, and subsequent cyclization to the triazole ring.
Caption: Synthetic pathway for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
In silico molecular docking studies have suggested that these triazole derivatives exert their anticancer effects by targeting the tubulin-colchicine binding site. Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. The 3-bromophenyl moiety of these derivatives often forms crucial hydrophobic and halogen bond interactions within the binding pocket, contributing to their high affinity.
Caption: Postulated mechanism of action for 5-(3-bromophenyl)-1,2,4-triazole derivatives.
The anticancer activity of a series of ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated against the National Cancer Institute's (NCI) 58 human tumor cell line panel at a single high dose (10⁻⁵ M). The results are presented as percent growth inhibition (PGI).
| Compound ID | Most Sensitive Cell Line | Cancer Type | Growth Percent (GP) | Percent Growth Inhibition (PGI) |
| 4a | SNB-75 | CNS | 78.45 | 21.55 |
| 4b | SNB-75 | CNS | 80.12 | 19.88 |
| 4c | SNB-75 | CNS | 75.33 | 24.67 |
| 4d | SNB-75 | CNS | 79.21 | 20.79 |
| 4e | SNB-75 | CNS | 58.75 | 41.25 |
| 4f | UO-31 | Renal | 79.88 | 20.12 |
| 4g | SNB-75 | CNS | 72.11 | 27.89 |
| 4h | SNB-75 | CNS | 76.90 | 23.10 |
| 4i | SNB-75 | CNS | 61.06 | 38.94 |
| 4j | SNB-75 | CNS | 77.43 | 22.57 |
Data synthesized from a representative study. The CNS cancer cell line SNB-75 was consistently among the most sensitive.
B. Coumarin Ester Derivatives: Inhibitors of Cancer Cell Invasion
Another class of derivatives with demonstrated anticancer potential are coumarin esters of this compound. Specifically, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate has shown notable anti-invasive properties.
While the precise molecular target remains to be fully elucidated, these coumarin derivatives have been shown to inhibit cancer cell invasion in Boyden chamber assays. This suggests an interference with the complex cellular processes involved in metastasis, which may include the inhibition of matrix metalloproteinases (MMPs) or other proteases involved in the degradation of the extracellular matrix. The bromo-substituted derivative was found to be a more potent inhibitor of chemoinvasion than chemotaxis, indicating a specific effect on the invasive machinery of cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
II. Antimicrobial Activity: An Area of Emerging Interest
While the research on the antimicrobial properties of this compound derivatives is less extensive than for their anticancer effects, preliminary findings suggest potential in this area. The core structure is amenable to modifications that can lead to compounds with activity against various microbial pathogens.
A. Hydrazide-Hydrazone Derivatives: A Promising Scaffold
Hydrazide-hydrazones are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.[2][3][4] The synthesis of hydrazide-hydrazones from this compound represents a viable strategy for developing novel antimicrobial agents.
The synthesis typically involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by condensation with various aldehydes or ketones to yield the final hydrazide-hydrazone derivatives. These derivatives can then be screened against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
While specific data for this compound hydrazones is limited in the public domain, a study on N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives has reported a broad spectrum of antimicrobial activity at low concentrations, with MIC values in the range of 8-16 µg/mL. This suggests that the 3-bromophenyl moiety can be a valuable component in the design of potent antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Grow the microbial strain to be tested in a suitable broth medium overnight at the optimal temperature (e.g., 37°C for most bacteria). Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final inoculum density of 2.5 x 10⁵ CFU/mL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the microbial strain for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
III. Anti-inflammatory Activity: A Link to the Parent Scaffold
Given that the arylpropanoic acid scaffold is the foundation for many NSAIDs, it is plausible that derivatives of this compound could possess anti-inflammatory properties.[5] However, there is a notable lack of specific research in this area for this particular substituted core.
A. Potential Mechanisms and Future Directions
The anti-inflammatory activity of classical NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. It is conceivable that derivatives of this compound could also act as COX inhibitors. The 3-bromo substituent may influence the binding affinity and selectivity for COX-1 versus COX-2.
Future research should focus on the synthesis of simple amide and ester derivatives of this compound and their evaluation in standard in vitro and in vivo models of inflammation.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro assay to screen for potential anti-inflammatory activity.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay): NO is rapidly converted to nitrite in the culture medium. Collect the cell culture supernatants and measure the nitrite concentration using the Griess reagent. The Griess reagent typically consists of two solutions: solution A (e.g., sulfanilamide in phosphoric acid) and solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of the supernatant and the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced by the cells.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-treated control.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising and underexplored area of medicinal chemistry. The existing body of research strongly supports their potential as anticancer agents, particularly as tubulin inhibitors. The versatility of the carboxylic acid functional group allows for the synthesis of a wide array of derivatives, including amides, esters, and various heterocyclic compounds, each with the potential for unique biological activity profiles.
While the antimicrobial and anti-inflammatory activities of this specific class of compounds are less well-documented, the general biological relevance of the arylpropanoic acid scaffold suggests that these are fertile grounds for future investigation. The detailed experimental protocols provided in this guide are intended to empower researchers to systematically explore these potential activities.
Future efforts should be directed towards:
-
Lead Optimization: Further structural modifications of the most potent anticancer derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways affected by these compounds.
-
Broadening the Scope: A systematic evaluation of the antimicrobial and anti-inflammatory potential of a diverse library of this compound derivatives.
-
In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy and safety.
By leveraging the foundational knowledge and methodologies outlined in this technical guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- A review of recent advancements and biological activities of aryl propionic acid derivatives can be found in various medicinal chemistry journals.
- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2263-2283. [Link]
- Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]
- An illustrative example of anti-inflammatory activity of a propionic acid derivative can be found in the study of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid.
- A general protocol for in vitro anti-inflamm
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
- A review of aryl propionic acid derivatives and their pharmacological activities provides context.
- A detailed protocol for the MTT assay can be found on the websites of various life science companies and in numerous public
- Standard protocols for determining the Minimum Inhibitory Concentration (MIC) are well-established in microbiology.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]
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- 2. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Virtuoso: 3-(3-Bromophenyl)propanoic Acid as a Premier Building Block in Modern Organic Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these foundational motifs, 3-(3-bromophenyl)propanoic acid has emerged as a particularly versatile and powerful tool. Its unique trifunctional nature, possessing a carboxylic acid handle, a flexible propanoic linker, and a reactive aryl bromide, offers a wealth of opportunities for molecular diversification. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in high-impact palladium-catalyzed cross-coupling reactions and strategic intramolecular cyclizations. Authored from the perspective of a seasoned application scientist, this document aims to bridge theoretical concepts with practical, field-proven insights to empower researchers in their quest for novel bioactive compounds.
Core Attributes of a Strategic Building Block
This compound, with the chemical formula C₉H₉BrO₂, is a crystalline solid at room temperature.[1][2] Its strategic value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42287-90-1 | [1][2] |
| Molecular Weight | 229.07 g/mol | [1] |
| Melting Point | 72-76 °C | [2] |
| Appearance | Solid | [2] |
| Solubility | Insoluble in water | [3] |
The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction, while the aryl bromide is a prime substrate for a host of palladium-catalyzed cross-coupling reactions. The three-carbon linker offers conformational flexibility, which can be crucial in the design of biologically active molecules and allows for the formation of stable six-membered rings in intramolecular reactions.
Foundational Transformations: Preparing the Stage for Complexity
To unlock the full potential of this compound, it is often advantageous to first modify the carboxylic acid group. Esterification is a common and straightforward initial step that protects the acidic proton and enhances solubility in organic solvents, making the compound more amenable to subsequent cross-coupling reactions.
Experimental Protocol: Fischer Esterification to Methyl 3-(3-bromophenyl)propanoate
This protocol outlines a standard Fischer esterification, a robust and scalable method for the synthesis of the methyl ester.
Workflow for Fischer Esterification
Sources
A Theoretical and Computational Guide to 3-(3-bromophenyl)propanoic Acid: From Molecular Structure to Potential Pharmacological Relevance
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-(3-bromophenyl)propanoic acid, a halogenated aromatic carboxylic acid with potential applications in materials science and drug discovery. In the absence of extensive experimental data, this document outlines a robust computational workflow to predict its structural, spectroscopic, and electronic properties. By leveraging established quantum chemical methods, such as Density Functional Theory (DFT), we can elucidate the molecule's conformational landscape, vibrational signatures, and reactivity patterns. Furthermore, this guide explores its potential as a pharmacologically active agent through molecular docking simulations against relevant biological targets. The methodologies detailed herein are grounded in established scientific literature and serve as a self-validating system for the in-silico investigation of this and similar substituted phenylpropanoic acid derivatives.
Introduction: The Significance of Substituted Phenylpropanoic Acids
Phenylpropanoic acid derivatives are a well-established class of compounds with significant importance in medicinal chemistry. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen, belong to the arylpropanoic acid family, primarily exerting their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Beyond inflammation, this scaffold has been explored for a wide range of biological activities, including anticancer, anticonvulsant, and antibacterial properties.[2] The introduction of various substituents onto the phenyl ring can modulate the molecule's physicochemical properties and biological activity, making them attractive targets for drug design and development.
This compound (Figure 1) is a derivative of interest due to the presence of a bromine atom on the phenyl ring. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound is known to be used in the synthesis of more complex molecules like phthalocyanines. However, a detailed theoretical understanding of its intrinsic molecular properties is lacking in the current literature. This guide aims to fill that gap by presenting a comprehensive computational protocol to characterize this compound and predict its potential for drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 42287-90-1 | [3][4] |
| Molecular Formula | C₉H₉BrO₂ | [3][4] |
| Molecular Weight | 229.07 g/mol | [3] |
| Melting Point | 72-76 °C | [5] |
| Water Solubility | Insoluble | [6] |
| Appearance | White to orange powder |
Theoretical Methodology: A Self-Validating Computational Workflow
The following sections detail a step-by-step computational workflow designed to provide a thorough theoretical understanding of this compound. The choice of methods is informed by established practices in computational chemistry for similar organic molecules.
Molecular Geometry and Conformational Analysis
A molecule's three-dimensional structure is fundamental to its properties and reactivity. For a flexible molecule like this compound, identifying the most stable conformation is the first critical step.
Protocol 2.1: Geometry Optimization and Conformational Search
-
Initial Structure Generation: The initial 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: A systematic or stochastic conformational search will be performed to explore the potential energy surface and identify low-energy conformers. This is crucial due to the rotational freedom around the C-C single bonds in the propanoic acid chain.
-
Quantum Mechanical Optimization: Each identified conformer will be subjected to full geometry optimization using Density Functional Theory (DFT). A common and reliable functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p) to adequately describe the electronic structure, including the heavy bromine atom.
-
Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima. The conformer with the lowest electronic energy will be considered the ground state geometry.
Diagram 2.1: Workflow for Conformational Analysis
Caption: A flowchart of the computational protocol for determining the ground state geometry.
Spectroscopic Characterization
Protocol 2.2: Prediction of Spectroscopic Properties
-
NMR Spectroscopy: Using the optimized ground state geometry, ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Calculated chemical shifts will be referenced against tetramethylsilane (TMS), calculated at the same level of theory.
-
FT-IR Spectroscopy: The vibrational frequencies and intensities calculated in Protocol 2.1 will be used to generate a theoretical FT-IR spectrum. A scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) will be applied to the calculated frequencies to account for anharmonicity and systematic errors in the theoretical method.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized geometry to predict the electronic absorption spectrum. This will provide information on the molecule's electronic transitions and its expected behavior in UV-Vis spectroscopy.
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity and intermolecular interactions. Frontier molecular orbital analysis and the calculation of reactivity descriptors provide a quantitative basis for understanding these characteristics.
Protocol 2.3: Calculation of Electronic Properties
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined from the DFT calculations. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) will be calculated. These parameters provide a quantitative measure of the molecule's overall reactivity.
Diagram 2.2: Relationship between FMOs and Reactivity
Caption: The relationship between Frontier Molecular Orbitals and the prediction of chemical reactivity.
Potential Pharmacological Relevance: A Molecular Docking Approach
Given that many phenylpropanoic acid derivatives are known to inhibit COX enzymes, a preliminary assessment of this compound's potential as a COX inhibitor is a logical step for drug development professionals.
Protocol 3.1: Molecular Docking against COX-1 and COX-2
-
Protein Preparation: The crystal structures of human COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 1CX2) will be obtained from the Protein Data Bank. The structures will be prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges.
-
Ligand Preparation: The optimized 3D structure of this compound will be prepared for docking by assigning appropriate atom types and charges.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Glide. The binding site will be defined based on the co-crystallized ligand in the original PDB file.
-
Analysis of Results: The docking results will be analyzed based on the predicted binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site. A comparison of the binding affinity for COX-1 versus COX-2 will provide an initial prediction of its potential efficacy and selectivity.
Expected Results and Discussion
This theoretical study is expected to provide a comprehensive, albeit predictive, characterization of this compound.
-
Molecular Structure: The conformational analysis will likely reveal a preferred orientation of the propanoic acid side chain relative to the bromophenyl ring, governed by steric and electronic effects.
-
Spectroscopic Signatures: The predicted NMR and FT-IR spectra will provide a benchmark for future experimental work. Key expected FT-IR peaks include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and vibrations associated with the substituted benzene ring.
-
Electronic Properties and Reactivity: The HOMO is expected to be localized primarily on the phenyl ring, while the LUMO may have significant contributions from the carboxylic acid group. The MEP map will likely show a negative potential around the carbonyl oxygen and a positive potential around the hydroxyl proton, indicating the sites for electrophilic and nucleophilic interactions, respectively.
-
Pharmacological Potential: The molecular docking studies will predict the binding mode and affinity of this compound within the active sites of COX-1 and COX-2. The presence of the bromine atom may lead to unique halogen bonding or hydrophobic interactions that could influence its binding affinity and selectivity compared to non-halogenated analogs.
Conclusion
This technical guide has outlined a detailed and robust theoretical workflow for the comprehensive study of this compound. By employing a suite of computational techniques, from DFT-based structural and spectroscopic predictions to molecular docking simulations, a wealth of information can be generated to guide future experimental research and to provide initial insights into its potential applications in drug development. This in-silico approach represents a powerful, cost-effective, and efficient strategy for the characterization of novel or understudied chemical entities.
References
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- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
- Chemdad. 3-(3-Bromophenyl)propionic acid. [Link]
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The Elusive Crystal Structure of 3-(3-bromophenyl)propanoic Acid: A Case of Undetermined Solid-State Architecture
Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive, publicly available crystal structure for 3-(3-bromophenyl)propanoic acid remains elusive. This absence of empirical crystallographic data—such as a Crystallographic Information File (CIF)—precludes the in-depth analysis of its solid-state architecture that is fundamental to a detailed technical guide for researchers and drug development professionals.
While extensive information regarding the synthesis, chemical properties, and commercial availability of this compound is readily accessible, the precise arrangement of its molecules in the crystalline state has not been reported in the scientific literature or deposited in key structural databases.[1][2][3][4][5] This critical gap in the available scientific knowledge means that key structural parameters, including the crystal system, space group, unit cell dimensions, and the specific nature of its intermolecular interactions, are currently unknown.
For a molecule like this compound, a detailed crystallographic study would be invaluable. The presence of a carboxylic acid group strongly suggests the formation of robust hydrogen-bonding networks, a common and powerful structure-directing interaction in organic solids.[6] Furthermore, the bromine substituent introduces the potential for halogen bonding, a directional non-covalent interaction that is of significant interest in crystal engineering and materials science.[7] The interplay between these potential hydrogen and halogen bonds would dictate the supramolecular assembly and ultimately the physicochemical properties of the solid material.
Hypothetical Supramolecular Synthons
In the absence of experimental data, we can hypothesize the likely intermolecular interactions based on the known behavior of similar compounds. Carboxylic acids typically form dimeric structures through pairs of O-H···O hydrogen bonds. Additionally, the bromine atom could engage in halogen bonding with electronegative atoms, such as the carbonyl oxygen of a neighboring molecule.
A Note to Researchers: The lack of a published crystal structure for this compound presents an opportunity for further investigation. The determination of its solid-state structure through single-crystal X-ray diffraction would be a valuable contribution to the field of structural chemistry and materials science.
The Path Forward: Experimental Determination
To produce a comprehensive technical guide on the crystal structure of this compound, the following experimental workflow would be necessary:
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Purification: High-purity this compound would need to be synthesized or procured.
-
Crystallization: A systematic screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) would be performed to obtain single crystals of suitable size and quality for X-ray diffraction.
-
Data Collection: A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.
-
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, determining the unit cell parameters, space group, and atomic positions.
-
Data Deposition: The finalized crystal structure, in the form of a CIF file, should be deposited with the Cambridge Crystallographic Data Centre (CCDC) to make it publicly available to the scientific community.[8][9]
This process would provide the foundational data necessary for a thorough analysis of the compound's crystal packing, intermolecular interactions, and potential for polymorphism.
Conclusion
The creation of an in-depth technical guide on the crystal structure of this compound is contingent upon the experimental determination and public dissemination of its crystallographic data. Until such a study is performed and its results are made available, a detailed analysis of its solid-state architecture remains speculative. The scientific community is encouraged to pursue the crystallographic characterization of this compound to fill this knowledge gap.
References
A comprehensive list of references providing general information on this compound and related concepts is provided below.
- Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Chemical Reviews, 116(4), 2478–2601.
- PubChem. This compound.
- PubChem. (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid.
- Dalton, C. A., G-S, S., & G-B, B. (2020). Crystal structures of three β-halolactic acids: hydrogen bonding resulting in differing Z′. IUCrData, 5(11), x201103.
- PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid.
- Le Bail, A. (2004). Structure Determination from Powder Diffraction Data.
- ResearchGate. Fragment of the crystal structure of compound 3 showing the hydrogen-bonding interactions between two RCOO-· · ·(HO)2B-C6H4-B(OH)2· · ·-OOCR units.
- Chemcasts. 3-(3-Bromophenyl)propionic acid (CAS 42287-90-1) Properties.
- CCDC. CCDC: Structural Chemistry Data, Software, and Insights.
- Matrix Fine Chemicals. This compound | CAS 42287-90-1.
- Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology.
- PubChem. 3-Bromopropionic acid.
- CCDC. Deposit a Structure in the CSD.
- CCDC. Access Structures.
- NIST. 3-(4-Fluorophenyl)propionic acid.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocyclic Scaffolds from 3-(3-Bromophenyl)propanoic Acid
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(3-bromophenyl)propanoic acid as a versatile starting material for the synthesis of diverse, biologically relevant heterocyclic compounds. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions. The protocols detailed herein are designed to be robust and self-validating, leveraging powerful and well-established synthetic transformations. We will explore three primary synthetic pathways: intramolecular Friedel-Crafts acylation for the construction of carbocyclic cores, and transition-metal-catalyzed C-N and C-C bond formations for the assembly of nitrogen-containing heterocycles and other complex systems.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the structural backbone of a vast majority of pharmaceuticals and agrochemicals, owing to their ability to engage in specific, high-affinity interactions with biological targets.[1][2] The discovery of novel, efficient routes to these scaffolds is a cornerstone of modern medicinal chemistry.[3][4]
This compound is an exemplary starting material, embodying a strategic combination of functional groups that permit divergent synthetic approaches. Its structure features:
-
A carboxylic acid moiety, which can be readily activated for acylation or serve as a handle for other transformations.
-
A flexible propanoic acid chain , which acts as a linker and enables intramolecular cyclization strategies to form six-membered rings.
-
An aryl bromide , a highly versatile functional group that serves as a prime handle for a wide array of powerful transition-metal-catalyzed cross-coupling reactions.[5][6]
This unique combination allows for a programmed, multi-step synthesis plan where each functional group can be addressed selectively to build molecular complexity.
Synthetic Pathway I: Intramolecular Friedel-Crafts Acylation to Access Dibenzosuberone Scaffolds
This pathway utilizes the classic electrophilic aromatic substitution reaction to achieve an intramolecular cyclization, forming a tricyclic ketone.[7][8] This scaffold is a precursor to various biologically active compounds. The key is the conversion of the carboxylic acid into a more reactive acyl chloride, which can then be attacked by the nucleophilic benzene ring in the presence of a strong Lewis acid.
Mechanistic Rationale & Causality
The reaction proceeds via the formation of a highly electrophilic acylium ion.[8][9] Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring. The choice of the meta-substituted starting material is strategic; intramolecular cyclization will proceed at the ortho position to the propyl chain, leading to a single major regioisomer. Anhydrous conditions are critical, as AlCl₃ reacts violently with water, which would quench the catalyst.[9]
Workflow Diagram: Friedel-Crafts Acylation
Caption: Experimental workflow for intramolecular Friedel-Crafts acylation.
Detailed Protocol: Synthesis of 8-bromo-6,7-dihydro-5H-dibenzo[a,c]cyclohepten-5-one
Step A: Formation of 3-(3-bromophenyl)propanoyl chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add this compound (5.0 g, 21.8 mmol).
-
In a fume hood, carefully add thionyl chloride (10 mL, 137 mmol).
-
Heat the mixture to reflux at 70°C for 2 hours. The solid will dissolve as the reaction proceeds.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). This yields the crude acyl chloride, which is used immediately in the next step.
Step B: Intramolecular Cyclization
-
Dissolve the crude 3-(3-bromophenyl)propanoyl chloride in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice-water bath.
-
Carefully add anhydrous aluminum chloride (3.2 g, 24.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask back to 0°C and very carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (100 g) and concentrated HCl (10 mL).[9]
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| This compound | 229.07 | 21.8 | 5.0 g |
| Thionyl chloride | 118.97 | 137 | 10 mL |
| Anhydrous Aluminum Chloride | 133.34 | 24.0 | 3.2 g |
| Dichloromethane (DCM) | 84.93 | - | ~110 mL |
| Expected Product | 211.06 | - | Yield: 75-85% |
Synthetic Pathway II: Buchwald-Hartwig Amination for N-Heterocycle Synthesis
This pathway leverages the aryl bromide for a palladium-catalyzed C-N bond formation, a powerful tool for constructing aryl amines.[10][11] The resulting product, an N-arylated amino acid, can then undergo intramolecular cyclization to form a dihydroquinolinone, a core structure present in many bioactive molecules.
Mechanistic Rationale & Causality
The Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine. The choice of base is crucial; a strong, non-nucleophilic base like sodium tert-butoxide is commonly used.[12]
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the reaction. Sterically hindered biarylphosphine ligands are often highly effective.[13] Subsequent intramolecular amidation can be promoted by heat or coupling agents to form the lactam.
Reaction Scheme: Buchwald-Hartwig Amination and Cyclization
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- 4. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
- 5. Multi-component syntheses of heterocycles by transition-metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Suzuki Coupling of 3-(3-bromophenyl)propanoic acid
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: Strategic Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, and is integral to the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its widespread adoption is a testament to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2]
This application note provides a detailed guide to the Suzuki coupling of 3-(3-bromophenyl)propanoic acid, a substrate of interest in medicinal chemistry and materials science. The presence of a carboxylic acid moiety introduces specific challenges that require careful consideration of reaction parameters to ensure a successful outcome. We will explore the mechanistic underpinnings of the reaction, delve into the critical role of each reaction component, and provide detailed, field-proven protocols for both the direct coupling of the free acid and a strategy involving in situ esterification.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide (this compound), forming a Pd(II) intermediate.[1][2] This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center.[1][2] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Navigating the Challenges of an Acidic Substrate
The carboxylic acid group in this compound presents a key challenge. The acidic proton can react with the base, and the resulting carboxylate may coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[6][7] Therefore, careful selection of the base and reaction conditions is crucial. Two primary strategies can be employed:
-
Direct Coupling of the Free Acid: This approach is more atom-economical but requires a sufficient excess of a suitable base to both neutralize the carboxylic acid and facilitate the transmetalation step.
-
Protection/In Situ Esterification: Converting the carboxylic acid to an ester can prevent interference with the catalyst. This can be done in a separate step or, in some cases, in situ. Following the coupling, the ester can be hydrolyzed to yield the desired carboxylic acid product.
Key Reaction Components and Considerations
| Component | Role & Considerations | Recommended Starting Points |
| Palladium Catalyst | The heart of the reaction. A Pd(0) species is the active catalyst. Pd(II) precatalysts are often used and are reduced in situ. The choice of ligand is critical for catalyst stability and activity.[8][9] | Pd(PPh₃)₄ (a Pd(0) source), Pd(OAc)₂ or PdCl₂(dppf) (Pd(II) precatalysts) with appropriate phosphine ligands like SPhos or XPhos . |
| Base | Activates the boronic acid for transmetalation.[5] The choice of base is critical when dealing with an acidic substrate. Stronger bases can promote side reactions. | For the free acid: K₂CO₃ , K₃PO₄ , or Cs₂CO₃ (at least 3 equivalents). For an esterified substrate: K₂CO₃ or KF .[4][5] |
| Solvent | Solubilizes the reactants and catalyst. A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[10] | Dioxane/H₂O , Toluene/H₂O , or THF/H₂O in ratios from 4:1 to 10:1.[8] Anhydrous DMF can also be effective. |
| Boronic Acid/Ester | The source of the aryl or vinyl group to be coupled. Boronic acids are common, but more stable boronate esters (e.g., pinacol esters) can be used to mitigate protodeboronation.[10][11] | Typically 1.1 to 1.5 equivalents of the desired arylboronic acid. |
| Temperature | Influences the reaction rate. Higher temperatures can accelerate the reaction but may also promote side reactions like protodeboronation. | 60-100 °C, depending on the reactivity of the substrates and the chosen catalyst system.[5] |
Experimental Protocols
Safety First: These protocols should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Protocol 1: Direct Coupling of this compound
This protocol is suitable for a direct coupling of the free acid. The use of a higher equivalence of base is critical.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Workflow for Direct Suzuki Coupling
Sources
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- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols: Derivatization of 3-(3-bromophenyl)propanoic acid for Biological Screening
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 3-(3-bromophenyl)propanoic acid. This versatile scaffold molecule presents two key functional handles—a carboxylic acid and an aryl bromide—that can be independently modified to generate a diverse library of compounds. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.[1][2][3][4] This guide details field-proven protocols for amide bond formation, esterification, and Suzuki-Miyaura cross-coupling reactions. It emphasizes the rationale behind experimental choices, robust purification and characterization techniques, and considerations for subsequent biological evaluation.
Introduction: Strategic Rationale for Derivatization
The phenylpropanoic acid scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer effects.[5][6][7] Specifically, this compound is an attractive starting material for library synthesis due to its dual reactive sites.
-
The Carboxylic Acid: This functional group can be readily converted into amides, esters, and other derivatives, allowing for the exploration of polar interactions and hydrogen bonding with biological targets.[8][9] The presence of a carboxyl group is often important for the pharmacological activity of arylpropanoic acids.[7]
-
The Aryl Bromide: The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11][12] This enables the introduction of a vast array of aryl, heteroaryl, and alkyl groups, dramatically increasing the structural diversity and complexity of the resulting molecules.
The systematic derivatization of these two sites allows for a comprehensive exploration of the chemical space around the core scaffold, a key strategy in modern drug discovery to identify promising lead compounds for further development.[13][14][15]
Core Scaffold: this compound
Before proceeding to derivatization, it is crucial to ensure the purity of the starting material.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [16][17] |
| Molecular Weight | 229.07 g/mol | [17] |
| Appearance | White to off-white powder/crystals | [16] |
| Melting Point | 72-76 °C | [17] |
| CAS Number | 42287-90-1 | [16] |
Note: It is recommended to verify the purity of the starting material by ¹H NMR and/or melting point determination prior to use.
Derivatization Strategies and Protocols
This section outlines detailed protocols for three primary derivatization strategies. The choice of which protocol to employ will depend on the desired final compound and the overall library design.
Strategy 1: Amide Bond Formation at the Carboxylic Acid Terminus
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of diverse amine building blocks.[18] The following protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling reagent, which is known for its efficiency and low rate of racemization.[19]
Workflow for Amide Bond Formation:
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol: Synthesis of N-benzyl-3-(3-bromophenyl)propanamide
-
Reaction Setup: To a solution of this compound (1.0 mmol, 229 mg) in anhydrous N,N-Dimethylformamide (DMF, 5 mL), add benzylamine (1.1 mmol, 118 mg, 0.12 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 258 mg, 0.35 mL) to the solution and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.2 mmol, 456 mg) in one portion. The reaction mixture may turn yellow.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Aqueous Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 2: Esterification of the Carboxylic Acid
Fischer esterification provides a straightforward method to convert carboxylic acids into esters using an alcohol and a strong acid catalyst.[20][21] This reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product.[20]
Workflow for Fischer Esterification:
Caption: General workflow for acid-catalyzed esterification.
Detailed Protocol: Synthesis of Methyl 3-(3-bromophenyl)propanoate
-
Reaction Setup: Dissolve this compound (1.0 mmol, 229 mg) in methanol (10 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 2-3 drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution until gas evolution ceases to neutralize the acid catalyst.
-
Solvent Removal: Remove the excess methanol under reduced pressure.
-
Extraction: Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: The crude ester is often of high purity. If necessary, purify further by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 3: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position
The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction that pairs an organoboron species with an organohalide.[11][12] This protocol allows for the introduction of various aryl or heteroaryl moieties at the 3-position of the phenyl ring.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 3-(3-phenylphenyl)propanoic acid
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Solvent Addition: Add a solvent mixture, such as toluene (8 mL) and water (2 mL).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 25 mL). Note: If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~2 before extraction.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Purification and Characterization of the Derivative Library
The reliability of biological screening data is directly dependent on the purity of the tested compounds.[22] Impurities can lead to false positives or ambiguous structure-activity relationships.
| Technique | Purpose | Key Considerations |
| Flash Chromatography | Primary purification method to separate the desired product from unreacted starting materials, reagents, and byproducts. | Choice of solvent system (mobile phase) is critical for good separation. Gradient elution is often required. |
| ¹H and ¹³C NMR | Structural confirmation of the synthesized derivative. | Chemical shifts, integration, and coupling patterns must be consistent with the expected structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product, confirming its identity. | High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. |
| LC-MS | Assessment of purity. | The peak area of the desired compound should be >95% for use in biological screening.[23] |
Application in Biological Screening
A chemically diverse library synthesized from this compound can be screened against a wide range of biological targets to identify "hits"—compounds that show a desired effect.[1]
General Protocol for Plate Preparation:
-
Stock Solution Preparation: Prepare a stock solution of each purified derivative in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.
-
Assay Plate Preparation: Using automated liquid handlers, dispense the compound stock solutions into 96-, 384-, or 1536-well microplates to achieve the desired final assay concentration (e.g., 10 µM).[2]
-
Assay Execution: Add the necessary biological reagents (e.g., enzymes, cells, substrates) to the plates and incubate under specified conditions.
-
Data Acquisition: Read the plates using a suitable detector (e.g., fluorescence, luminescence, absorbance reader).[1]
-
Data Analysis: Analyze the raw data to identify active compounds and perform dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀ values).
The goal of this primary high-throughput screening (HTS) is to rapidly test thousands of compounds to identify promising candidates for further, more detailed investigation in a "hit-to-lead" program.[1][4]
Conclusion
This compound is a powerful and versatile starting material for the construction of small molecule libraries for biological screening. The orthogonal reactivity of its carboxylic acid and aryl bromide functionalities allows for the systematic and efficient generation of chemical diversity. The protocols outlined in these application notes provide a robust foundation for researchers to synthesize, purify, and characterize novel derivatives, ultimately accelerating the process of drug discovery and chemical biology research.
References
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]
- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. [Link]
- Drug Discovery News. High throughput screening in modern drug discovery. [Link]
- Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 158, 685-697. [Link]
- Hulshof, J. W., et al. (1987). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis.
- PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
- ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction. [Link]
- Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]
- Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. [Link]
- Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-423. [Link]
- Inglese, J., et al. (2009). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 1(1), 41-65. [Link]
- National Center for Biotechnology Information. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]
- Agilent.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Journal of Synthetic Chemistry. (2023).
- Chemdad Co. 3-(3-Bromophenyl)propionic acid. [Link]
- ACS Publications.
- Allen, C. L., et al.
- HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Growing Science. (2022).
- University of Calgary.
- Chemguide. esterification - alcohols and carboxylic acids. [Link]
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
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Application Notes and Protocols: 3-(3-Bromophenyl)propanoic Acid as a Key Precursor for Novel CNS-Active GABA-B Receptor Antagonists
Introduction: The Strategic Value of the 3-Bromophenylpropanoic Acid Scaffold in CNS Drug Discovery
The quest for novel therapeutic agents targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this landscape, the γ-aminobutyric acid type B (GABA-B) receptor presents a compelling target for the modulation of neuronal excitability.[1] Functional GABA-B receptors are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain.[1] They are heterodimers, composed of R1 and R2 subunits, and their activation leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, ultimately dampening neuronal activity.[1][2] While agonists of the GABA-B receptor, such as baclofen, have established therapeutic roles as muscle relaxants, the development of selective antagonists offers a promising avenue for treating a range of neurological and psychiatric conditions, including cognitive impairment, depression, and absence seizures.
3-(3-Bromophenyl)propanoic acid is a versatile and strategically valuable starting material in the synthesis of novel CNS agents. Its propanoic acid backbone provides a core scaffold that can be elaborated to mimic the endogenous ligand GABA, while the bromine atom on the phenyl ring serves as a key functional handle for a variety of synthetic transformations. This allows for the systematic exploration of the chemical space around a core pharmacophore, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Furthermore, the presence of the bromine atom can introduce favorable drug-like properties, such as increased metabolic stability and enhanced binding interactions within the target receptor. This document provides a detailed guide to the use of this compound in the synthesis of a novel, potent, and selective GABA-B receptor antagonist, 3-amino-2-(3-bromophenyl)propane-1-sulfonic acid, a brominated analog of the known antagonist saclofen.
Target Molecule Profile: 3-Amino-2-(3-bromophenyl)propane-1-sulfonic Acid
The target molecule for this application note is 3-amino-2-(3-bromophenyl)propane-1-sulfonic acid. This compound is a structural analog of saclofen, a known competitive GABA-B receptor antagonist.[3][4] By replacing the 4-chloro substituent of saclofen with a 3-bromo substituent, we can explore the impact of both the electronic and steric properties of the halogen at a different position on the phenyl ring on receptor affinity and antagonist potency. The sulfonic acid moiety is a key feature, mimicking the carboxylate group of GABA while often conferring greater potency and metabolic stability in GABA-B receptor antagonists.
Table 1: Comparative Pharmacological Data of GABA-B Receptor Antagonists
| Compound | Target | Assay | Potency | Reference |
| Saclofen | GABA-B Receptor | Inhibition of -baclofen binding | IC50 = 7.8 µM | [4][5] |
| 2-Hydroxysaclofen | GABA-B Receptor | Inhibition of -baclofen binding | IC50 = 5.1 µM | [5] |
| Phaclofen | GABA-B Receptor | Inhibition of -baclofen binding | IC50 = 118 µM | [5] |
| 3-Amino-2-(3-bromophenyl)propane-1-sulfonic acid (Predicted) | GABA-B Receptor | Inhibition of -baclofen binding | Predicted IC50 in the low µM range | N/A |
GABA-B Receptor Signaling Pathway
Understanding the mechanism of action of our target molecule requires a clear picture of the GABA-B receptor signaling cascade. The following diagram illustrates the key events following receptor activation by an agonist, which our synthesized antagonist will block.
Caption: GABA-B receptor signaling cascade.
Proposed Synthetic Workflow for 3-Amino-2-(3-bromophenyl)propane-1-sulfonic Acid
The following diagram outlines the proposed multi-step synthesis of the target CNS agent from this compound. This synthetic route is designed based on established and reliable organic transformations, ensuring a high probability of success.
Caption: Proposed synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. This compound is harmful if swallowed and causes serious eye irritation.[3] Sulfur trioxide and thionyl chloride are highly corrosive and react violently with water. Handle with extreme care.
Step 1: α-Sulfonation of this compound
Rationale: The initial step introduces the crucial sulfonic acid group at the α-position of the carboxylic acid. This is achieved via direct sulfonation using sulfur trioxide, a powerful sulfonating agent. The reaction is analogous to the well-established α-sulfonation of fatty acids.[6]
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add this compound (10.0 g, 43.6 mmol) and 100 mL of anhydrous carbon tetrachloride.
-
Sulfonation: Cool the stirred suspension to 0 °C in an ice bath. Slowly add stabilized liquid sulfur trioxide (4.2 g, 52.3 mmol, 1.2 equiv.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture onto 100 g of crushed ice. Separate the organic layer and wash it with two 50 mL portions of cold water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(3-bromophenyl)-1-(sulfo)propanoic acid. This intermediate can be used in the next step without further purification.
Expected Outcome: A viscous oil or a waxy solid. The expected yield is in the range of 80-90% based on analogous reactions.
Step 2: Amide Formation to Yield 3-(3-Bromophenyl)-2-(sulfamoyl)propanamide
Rationale: The carboxylic acid and sulfonic acid moieties are converted to their corresponding amides. The carboxylic acid is first converted to an acid chloride using thionyl chloride, which is then reacted with ammonia to form the primary amide. The sulfonic acid is simultaneously converted to a sulfonyl chloride and then to a sulfonamide.
Protocol:
-
Acid Chloride Formation: To the crude 2-(3-bromophenyl)-1-(sulfo)propanoic acid (from Step 1) in a 250 mL round-bottom flask, add thionyl chloride (15.6 g, 131 mmol, 3.0 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Reaction: Heat the mixture at reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
Amination: Dissolve the resulting crude acid chloride/sulfonyl chloride in 100 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C. Bubble ammonia gas through the solution for 1 hour, or add an excess of concentrated aqueous ammonia dropwise while maintaining the temperature below 10 °C.
-
Isolation: Stir the reaction mixture at room temperature for an additional 2 hours. Remove the solvent under reduced pressure. Add 100 mL of cold water to the residue and collect the precipitated solid by filtration. Wash the solid with cold water and dry under vacuum to obtain 3-(3-bromophenyl)-2-(sulfamoyl)propanamide.
Expected Outcome: A white to off-white solid. The expected yield is typically high for this type of two-step, one-pot procedure, estimated at 75-85%.
Step 3: Hofmann Rearrangement to 3-Amino-2-(3-bromophenyl)propane-1-sulfonic Acid
Rationale: The final step involves the conversion of the primary amide to a primary amine with the loss of one carbon atom via the Hofmann rearrangement.[1] This reaction is a classic method for the synthesis of primary amines from amides. The sulfonamide group is stable under these reaction conditions.
Protocol:
-
Preparation of Hypobromite Solution: In a flask cooled to 0 °C, dissolve sodium hydroxide (5.2 g, 131 mmol, 3.0 equiv.) in 50 mL of water. Slowly add bromine (7.0 g, 43.6 mmol, 1.0 equiv.) with vigorous stirring.
-
Reaction: To the freshly prepared cold sodium hypobromite solution, add the 3-(3-bromophenyl)-2-(sulfamoyl)propanamide (from Step 2) in small portions with continuous stirring, keeping the temperature below 10 °C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 1 hour.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6. The product, 3-amino-2-(3-bromophenyl)propane-1-sulfonic acid, will precipitate as a zwitterion.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from a water/ethanol mixture.
Expected Outcome: A crystalline solid. The yield for the Hofmann rearrangement can vary but is generally in the range of 60-75%.
Characterization of the Final Product
The structure and purity of the synthesized 3-amino-2-(3-bromophenyl)propane-1-sulfonic acid should be confirmed by standard analytical techniques:
-
1H NMR: The spectrum should show characteristic signals for the aromatic protons, the benzylic proton, the methylene protons adjacent to the amino group, and the amino protons.
-
13C NMR: The spectrum will confirm the number of distinct carbon environments in the molecule.
-
FT-IR: The spectrum should display characteristic absorption bands for the amino group (N-H stretching), the sulfonic acid group (S=O stretching), and the aromatic ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.
-
Purity: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Perspectives
This application note details a robust and scientifically grounded synthetic pathway to a novel CNS agent, 3-amino-2-(3-bromophenyl)propane-1-sulfonic acid, utilizing this compound as a readily available starting material. The proposed multi-step synthesis employs well-established and high-yielding reactions, providing a clear and reproducible protocol for researchers in the field of drug discovery. The synthesized compound holds significant promise as a selective GABA-B receptor antagonist, and its pharmacological evaluation will provide valuable insights into the structure-activity relationships of this class of CNS agents. The strategic use of the bromophenyl moiety not only facilitates the synthesis but also opens up avenues for further derivatization, such as through palladium-catalyzed cross-coupling reactions, to generate a library of analogs for comprehensive biological screening. This approach underscores the utility of this compound as a versatile building block in the development of the next generation of therapeutics for neurological disorders.
References
- Tu, H., et al. (2010). GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(44), 14887-14896.
- Stirton, A. J., et al. (1952). α-SULFOPALMITIC ACID. Organic Syntheses, 32, 97.
- Abbenante, G., & Prager, R. H. (1990). Synthesis of 3-Amino-2-(4-chlorophenyl)propanesulfonic Acid (Saclofen) and 3-Amino-2-(4-chlorophenyl)-2-hydroxypropanesulfonic Acid (Hydroxysaclofen). Australian Journal of Chemistry, 43(1), 213-214.
- Wikipedia contributors. (2023, December 29). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia.
- Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Current opinion in neurobiology, 38, 119-126.
- Kerr, D. I. B., et al. (1990). Thioether analogues of baclofen, phaclofen and saclofen. Neuroscience Letters, 112(2-3), 223-228.
- Kerr, D. I. B., et al. (1988). 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors. Neuroscience Letters, 92(1), 92-96.
- Drew, C. A., et al. (1990). Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists. Neuroscience Letters, 113(1), 107-110.
- Wang, Z., et al. (2001). Method of preparing 3-amino propane sulfonic acid.
- PubChem. (n.d.). This compound.
- Xu, J., et al. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. EP0071808A1 - Process for preparing alpha-sulphonated, alpha, beta unsaturated carboxylic-acid alkyl esters as well as compounds obtained by it - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE1593165B2 - Process for the preparation of a sulfonation product of unsaturated carboxylic acids or of esters of unsaturated carboxylic acids - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Synthesis of 6-Bromo-1-Indanone via Intramolecular Friedel-Crafts Acylation of 3-(3-bromophenyl)propanoic acid
Abstract
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active compounds, most notably in the development of treatments for neurodegenerative diseases like Alzheimer's.[1][2][3][4] This application note provides a comprehensive guide for the synthesis of 6-bromo-1-indanone, a key intermediate for drug discovery, starting from 3-(3-bromophenyl)propanoic acid. The primary method detailed is the intramolecular Friedel-Crafts acylation, a robust and classical transformation for constructing the indanone framework.[5][6][7] We will delve into the reaction mechanism, provide a detailed, field-proven protocol using polyphosphoric acid (PPA), discuss critical process parameters, and offer troubleshooting insights to ensure reproducible, high-yield synthesis.
Introduction: The Significance of the Indanone Core
Indanone derivatives are cornerstones in medicinal chemistry, serving as crucial intermediates and pharmacophores in a wide array of therapeutic agents.[3][7] The successful development of Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, has cemented the importance of the indanone moiety and spurred extensive research into its diverse biological activities, which include anticancer, antimicrobial, and antiviral properties.[1][2][5]
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is the most direct and widely employed strategy for the synthesis of 1-indanones.[6][7][8] This reaction involves an acid-promoted electrophilic aromatic substitution, where the tethered carboxylic acid cyclizes onto the aromatic ring to form the characteristic five-membered ketone. This guide focuses on the cyclization of this compound, a substrate that introduces a halogen handle, ideal for subsequent cross-coupling reactions, while also presenting unique electronic considerations for the cyclization step.
Reaction Mechanism and Scientific Rationale
The conversion of this compound to 6-bromo-1-indanone is achieved through an intramolecular Friedel-Crafts acylation. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[6][9]
Causality Behind Experimental Choices:
-
Catalyst Selection: While various strong Brønsted or Lewis acids can promote this reaction, polyphosphoric acid (PPA) is particularly effective for the direct cyclization of carboxylic acids.[7][10] PPA serves a dual role: it is a strong acid that protonates the carboxylic acid, facilitating the formation of the acylium ion, and it is a powerful dehydrating agent, sequestering the water molecule produced during the reaction and driving the equilibrium towards the product.[10][11]
-
Regioselectivity: The bromine atom on the phenyl ring is an ortho-, para-directing, yet deactivating group. In the intramolecular acylation of this compound, the cyclization must occur at one of the two positions ortho to the propanoic acid side chain. The electrophilic attack will preferentially occur at the position para to the bromine atom. This is due to a combination of steric and electronic factors, leading selectively to the formation of 6-bromo-1-indanone .
Reaction Scheme
Caption: Overall synthesis of 6-bromo-1-indanone.
Mechanistic Pathway
Caption: Mechanism of PPA-mediated Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol describes the synthesis of 6-bromo-1-indanone on a 5-gram scale. All operations should be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Polyphosphoric acid (PPA) | 83% P₂O₅ assay | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq.) | - | Lab Prepared |
| Brine (Saturated NaCl aq.) | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS | VWR |
| Silica Gel | 60 Å, 230-400 mesh | VWR |
| Crushed Ice | - | - |
| Equipment | Specifications | |
| 250 mL Round-bottom flask | Dry, ground glass | |
| Magnetic stir plate with heating | - | |
| Thermometer / Temperature probe | - | |
| Condenser | - | |
| 1 L Beaker | - | |
| 500 mL Separatory funnel | - | |
| Rotary evaporator | - | |
| Glassware for column chromatography | - |
Safety Precautions
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and hygroscopic.[12][13] It can cause severe skin and eye burns. The reaction of PPA with water is extremely exothermic.[10] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. Handle exclusively in a fume hood.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic and can cause splashing. Perform this step slowly and carefully behind a blast shield if possible.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a well-ventilated fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a 250 mL round-bottom flask containing a large magnetic stir bar on a heating mantle/stir plate. Ensure all glassware is thoroughly dried.
-
In the fume hood, carefully add polyphosphoric acid (~50 g) to the flask. PPA is highly viscous; it can be gently warmed to ~60 °C to facilitate transfer.[10][14]
-
Begin stirring the PPA and heat to approximately 80 °C.
-
-
Addition of Starting Material:
-
Once the PPA is heated and stirring, add this compound (5.0 g) to the flask in one portion.
-
Rinse the flask neck with a minimal amount of DCM if necessary, allowing the solvent to evaporate before fitting a condenser.
-
Increase the temperature of the reaction mixture to 95-100 °C.
-
-
Reaction Monitoring:
-
Maintain the reaction at 95-100 °C with vigorous stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a dilute solution of the starting material and take small aliquots from the reaction (quench in water, extract with EtOAc). A typical eluent is 4:1 Hexanes:EtOAc. The reaction is complete upon the disappearance of the starting material spot.[15]
-
-
Workup and Quenching:
-
While the reaction is proceeding, prepare a 1 L beaker with approximately 500 g of crushed ice and a large stir bar. Place this beaker in an ice-water bath on a stir plate.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool slightly (to ~70-80 °C) so it remains fluid.
-
CRITICAL STEP: Very slowly and carefully, pour the warm, viscous reaction mixture in a thin stream into the vigorously stirring crushed ice.[10] The addition will be highly exothermic. A gray or off-white solid should precipitate.
-
Allow the mixture to stir until all the ice has melted and the mixture has reached room temperature.
-
-
Extraction and Washing:
-
Transfer the aqueous slurry to a 500 mL separatory funnel.
-
Extract the product with dichloromethane (3 x 75 mL).[15]
-
Combine the organic layers. Wash the combined extracts sequentially with:
-
Water (1 x 100 mL)
-
Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any residual acid. (Caution: CO₂ evolution).
-
Brine (1 x 100 mL).[15]
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification
-
Silica Gel Chromatography:
-
Purify the crude solid by flash column chromatography on silica gel.[15]
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 6-bromo-1-indanone as a white to off-white solid.
-
Data Summary and Expected Results
| Precursor | Catalyst / Solvent | Temp (°C) | Time (h) | Typical Yield | Purity (Post-Chroma) |
| This compound | Polyphosphoric Acid | 95-100 | 2-3 | 80-90% | >98% (by NMR/GC-MS) |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Troubleshooting and Field-Proven Insights
-
Issue: Low or No Reaction.
-
Cause: Moisture contamination can deactivate the PPA. The temperature may be too low.
-
Solution: Ensure all glassware is oven-dried. Use fresh, properly stored PPA. Verify the internal reaction temperature is at the target of 95-100 °C.[15]
-
-
Issue: Difficult Workup/Solidification of Reaction Mixture.
-
Cause: PPA is extremely viscous at room temperature.[10] If the reaction mixture cools too much before quenching, it can become unmanageable.
-
Solution: Quench the reaction mixture while it is still warm (~70-80 °C) and fluid. Add it to the ice in a slow, steady stream to control the exotherm and prevent flash boiling.
-
-
Issue: Formation of Dark-Colored Byproducts.
-
Cause: Overheating (>110 °C) or prolonged reaction times can lead to charring and decomposition.
-
Solution: Carefully control the reaction temperature. Monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid byproduct formation.
-
Conclusion
The intramolecular Friedel-Crafts acylation of this compound using polyphosphoric acid is a highly efficient and reliable method for the synthesis of 6-bromo-1-indanone. This protocol provides a robust foundation for researchers in medicinal chemistry and drug development, yielding a versatile intermediate ready for further elaboration. Careful attention to the anhydrous conditions and the exothermic quenching step is paramount for achieving safe, high-yield, and reproducible results.
References
- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today.
- Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry.
- Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acyl
- Recent developments in biological activities of indanones. (2017). PubMed.
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
- What is the current research progress on 1-Indanone deriv
- Regioselective Synthesis of Indanones. Synlett.
- Safety Data Sheet: Polyphosphoric Acid. (2024). Carl ROTH.
- Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acyl
- MW vs. US method in the intramolecular Friedel-Craft acylation of phenyl propionic acids.
- Polyphosphoric Acid Safety D
- Polyphosphoric Acid in Organic Synthesis. (2023).
- Polyphosphoric acid 84%. (2014). Clariant.
- Polyphosphoric acid. PubChem, NIH.
- Indanone synthesis. Organic Chemistry Portal.
- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
- Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC, NIH.
- Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. (2025). figshare.
- Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2014). Molecules.
- Synthesis of 1-indanones with a broad range of biological activity. (2017).
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Royal Society of Chemistry.
- Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. (2025). University of Regensburg.
- Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annul
- Intramolecular Friedel‐Crafts acylation.
- Poly(phosphoric acid) (PPA)
- Application Notes and Protocols for the Synthesis of Indanones via Friedel-Crafts Acyl
- CATALYTIC ENANTIOSELECTIVE INTRAMOLECULAR FRIEDEL-CRAFTS ACYLATION OF BENZYL MELDRUM'S ACID DERIV
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). MDPI.
- Friedel–Crafts Acyl
- Synthesis of 3‐aryl‐1‐indanones using different reaction conditions.
Sources
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ccsenet.org [ccsenet.org]
- 11. clariant.com [clariant.com]
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- 13. starkcorp.us [starkcorp.us]
- 14. Polyphosphoric acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 3-(3-Bromophenyl)propanoic Acid in Solid-Phase Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quest for novel molecular entities is a perpetual endeavor. Solid-phase synthesis (SPS) has emerged as a cornerstone technology in this pursuit, enabling the rapid and efficient construction of vast chemical libraries.[1] Within the expansive toolkit of SPS, the choice of a linker molecule is of paramount importance, dictating the strategy for both synthesis and cleavage. This guide delves into the multifaceted applications of 3-(3-bromophenyl)propanoic acid, a versatile linker that offers a unique combination of stability, reactivity, and strategic advantages for the synthesis of diverse molecular scaffolds.
Introduction: The Dual Functionality of this compound
This compound is more than a simple tether to a solid support. Its true power lies in its dual functionality. The propanoic acid moiety provides a stable anchoring point to a variety of commercially available resins, while the strategically placed bromine atom on the phenyl ring serves as a versatile synthetic handle. This bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2] This allows for the introduction of molecular diversity at a late stage of the synthesis, a highly desirable feature in the generation of compound libraries for drug discovery.
Core Application: A Gateway to Diverse Heterocyclic Scaffolds
One of the most powerful applications of this compound in solid-phase synthesis is as a platform for the construction of diverse heterocyclic compound libraries. The linker's stability to a range of reaction conditions allows for the assembly of complex scaffolds on the solid support, followed by diversification via the aryl bromide.
Application Note 2.1: Solid-Phase Synthesis of Quinolone Libraries
Quinolone and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[3][4] The solid-phase synthesis of quinolone libraries can be efficiently achieved using this compound as a linker. The general strategy involves the attachment of the linker to a suitable resin, followed by the construction of the quinolone core on the solid support. The final products can then be diversified through cross-coupling reactions at the bromine position before or after cleavage from the resin.
Experimental Protocols
The following protocols are designed to be robust and reproducible. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 3.1: Attachment of this compound to Merrifield Resin
Merrifield resin, a chloromethylated polystyrene support, is a common choice for the immobilization of carboxylic acids.[5] The attachment of this compound proceeds via a nucleophilic substitution reaction.
Materials:
-
Merrifield resin (1% DVB cross-linked, 100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel equipped with a shaker.
-
Cesium Salt Formation: In a separate flask, dissolve this compound (1.5 eq, 1.5 mmol) in MeOH (10 mL). Add an aqueous solution of Cs₂CO₃ (0.5 M) dropwise until the pH is neutral (pH ~7). Remove the solvent under reduced pressure to obtain the cesium salt as a white solid. Dry the salt under high vacuum for at least 2 hours.
-
Linker Attachment: Add the dried cesium salt of this compound and a catalytic amount of KI to the swollen resin. Add anhydrous DMF (10 mL) and heat the mixture at 50°C for 12-16 hours with gentle agitation.
-
Washing: Allow the resin to cool to room temperature. Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Causality of Experimental Choices:
-
The formation of the cesium salt of the carboxylic acid enhances its nucleophilicity, facilitating the reaction with the chloromethyl groups on the Merrifield resin.[1]
-
Potassium iodide acts as a catalyst by promoting an in situ Finkelstein reaction, converting the less reactive chloroethyl groups to more reactive iodoethyl groups.
-
The extensive washing sequence is crucial to remove any unreacted reagents and byproducts, ensuring the purity of the functionalized resin for subsequent reactions.
Determination of Loading Capacity:
The loading of the linker onto the resin can be determined by cleaving the linker from a small, accurately weighed amount of the dried resin using a strong acid (e.g., HBr in acetic acid) and quantifying the cleaved this compound by UV-Vis spectroscopy or HPLC.
Protocol 3.2: Solid-Phase Synthesis of a Quinolone Derivative
This protocol outlines the synthesis of a quinolone scaffold on the this compound-functionalized resin.
Materials:
-
This compound-loaded Merrifield resin (from Protocol 3.1)
-
Appropriately substituted aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Initial Amide Coupling: Swell the resin (1.0 g) in DCM (10 mL) for 30 minutes. In a separate flask, activate the carboxylic acid on the resin using a standard coupling agent such as HBTU (2.0 eq) and DIPEA (4.0 eq) in DMF for 20 minutes. Add the substituted aniline (3.0 eq) and allow the reaction to proceed for 4-6 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Cyclization to Quinolone Core: Treat the resin with a solution of diethyl ethoxymethylenemalonate (EMME) (5.0 eq) in diphenyl ether (10 mL). Heat the mixture at 250°C for 30 minutes.
-
Washing: Cool the reaction mixture and wash the resin extensively with hot DMF (3 x 15 mL) to remove the high-boiling solvent, followed by DCM (3 x 10 mL) and MeOH (3 x 10 mL).
-
Diversification (Optional): At this stage, the bromine atom on the phenyl ring can be used for diversification via Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/DCM (1:1, 10 mL) for 2 hours at room temperature. Filter the resin and collect the filtrate.
-
Isolation: Concentrate the filtrate under reduced pressure and precipitate the crude product by adding cold diethyl ether. Collect the solid by filtration and purify by chromatography.
Causality of Experimental Choices:
-
The use of a high-boiling solvent like diphenyl ether is necessary to achieve the high temperature required for the thermal cyclization to form the quinolone ring system.
-
The extensive washing with hot DMF is critical to completely remove the diphenyl ether, which can interfere with subsequent steps and the final purification.
-
TFA is a strong acid commonly used for cleaving ester linkages to Merrifield resin.
Data Presentation
| Parameter | Merrifield Resin | Wang Resin |
| Typical Loading Capacity | 0.5 - 1.5 mmol/g | 0.4 - 1.2 mmol/g |
| Attachment Chemistry | Nucleophilic substitution (Cesium salt) | Esterification (e.g., DIC/DMAP) |
| Cleavage Conditions | Strong acid (e.g., HF, HBr/AcOH, TFA) | Mild acid (e.g., 50-95% TFA in DCM) |
| Typical Yield (Attachment) | > 90% | > 85% |
| Typical Yield (Cleavage) | > 80% | > 90% |
Visualization of the Workflow
Figure 1. Workflow for the solid-phase synthesis of a diversified quinolone library.
References
- Anselmo-Mundo, R., et al. (1999). Solid phase synthesis of quinolones. Bioorganic & Medicinal Chemistry Letters, 9(14), 1885-1888.
- Patil, S. A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8672-8697.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic Acid in Modern Peptide Synthesis.
- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2157.
- James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- A Short Review on Concept and Types of Combinatorial Chemistry. (2018). Research Journal of Pharmacy and Technology, 11(7), 3166-3171.
- Solid phase synthesis of biologically active benzimidazole derivatives catalysed by methanesulphonic acid-sio2 under solvent free condition. (2016). Oriental Journal of Chemistry, 32(3), 1647-1655.
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). Pharmaceuticals, 16(12), 1735.
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Antibiotics, 11(7), 896.
- Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. (2015). Molecules, 20(11), 20636-20649.
- Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (2018). In Methods in Molecular Biology (pp. 1-25). Humana Press.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). Molecules, 29(5), 1089.
- Merrifield Resin. (n.d.). AAPPTec.
- Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2023, September 30). In Chemistry LibreTexts.
- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 239-252.
- Solid phase peptide synthesis processes and associated systems. (2015). U.S.
- Resin for solid-phase peptide synthesis. (1998).
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (2011).
- A Sequential Dual Cleavage of the Arylsulfamate Linker to Provide Both Sulfamate and Phenol Derivatives. (2009). Letters in Organic Chemistry, 6(1), 68-72.
- Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). Molecules, 28(8), 3569.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8672-8697.
- Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2023, September 30). In Chemistry LibreTexts.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Solid phase synthesis of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Esterification of 3-(3-Bromophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)propanoic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its chemical structure, featuring a carboxylic acid and a brominated aromatic ring, allows for diverse functionalization. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that enables further reactions, modulates solubility, and can serve as a protecting group strategy. This guide provides a detailed overview of the primary methods for the esterification of this compound, offering insights into the underlying mechanisms and providing field-proven protocols for practical application.
Method Selection: A Comparative Overview
The choice of esterification method is critical and depends on several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, the presence of other functional groups, and the required reaction conditions (e.g., temperature, pH). Below is a comparative summary of the most common and effective methods for the esterification of this compound.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (serves as reagent and solvent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Reflux | Inexpensive, suitable for large-scale synthesis, simple procedure. | Reversible reaction requiring an excess of alcohol or removal of water to drive to completion; harsh acidic conditions may not be suitable for sensitive substrates.[1][2] |
| Steglich Esterification | Alcohol, Coupling Agent (e.g., DCC, EDC), Catalyst (DMAP) | Mild (often room temperature), Neutral | Mild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[3][4] | Use of stoichiometric coupling agents can complicate purification; DCC is a known allergen. |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD) | Mild (typically 0 °C to room temperature), Neutral | Mild conditions, proceeds with inversion of stereochemistry at the alcohol center (if applicable).[5][6] | Stoichiometric amounts of reagents are required, leading to byproducts that can be challenging to remove.[5] |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for forming esters from carboxylic acids and alcohols under acidic conditions.[1] It is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction.[7]
Mechanistic Insight
The reaction mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[7][8]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[7][8]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Protocol: Synthesis of Methyl 3-(3-Bromophenyl)propanoate
This protocol is adapted from established procedures for the Fischer esterification of arylpropanoic acids.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in an excess of methanol (10-20 volumes).
-
Catalyst Addition: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Wash the organic layer sequentially with water and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 3-(3-bromophenyl)propanoate.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for the esterification of sterically hindered alcohols.[10]
Mechanistic Insight
The mechanism of the Steglich esterification proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[10]
-
Acyl Transfer to DMAP: The nucleophilic DMAP attacks the O-acylisourea, forming an N-acylpyridinium intermediate. This step is crucial for accelerating the reaction and suppressing side reactions.[10]
-
Nucleophilic Attack by the Alcohol: The alcohol attacks the activated N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.
-
Byproduct Formation: The protonated DCC byproduct is deprotonated to form dicyclohexylurea (DCU), a stable and often insoluble urea derivative that can be removed by filtration.[4]
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Protocol: Synthesis of an Ester of this compound
This generalized protocol can be adapted for various primary and secondary alcohols.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, isopropanol)
-
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired alcohol (1.0-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.). Dissolve the components in anhydrous dichloromethane.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add the coupling agent (DCC or EDC, 1.1-1.2 eq.) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Method 3: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient route to esters from carboxylic acids and primary or secondary alcohols.[5] It is particularly useful for inverting the stereochemistry of a chiral alcohol.[11] The reaction proceeds via the activation of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
Mechanistic Insight
The complex mechanism of the Mitsunobu reaction involves the following key transformations:
-
Betaine Formation: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.[6]
-
Proton Transfer: The betaine deprotonates the carboxylic acid to form an ion pair.
-
Alcohol Activation: The alcohol attacks the phosphonium ion of the betaine, forming an alkoxyphosphonium salt and displacing the hydrazine derivative.
-
SN2 Displacement: The carboxylate anion acts as a nucleophile and displaces the activated alcohol in an Sₙ2 fashion, leading to the formation of the ester with inversion of configuration at the alcohol's stereocenter.[6]
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Protocol: Synthesis of an Ester of this compound
This is a general protocol and may require optimization for specific alcohols.
Materials:
-
This compound
-
Desired primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for addition of DEAD/DIAD
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the desired alcohol (1.0-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.) in anhydrous THF.
-
Cooling: Cool the stirred solution to 0°C in an ice bath.
-
Azodicarboxylate Addition: Slowly add the azodicarboxylate (DEAD or DIAD, 1.2-1.5 eq.) dropwise via syringe. A color change and/or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 2-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the desired ester, triphenylphosphine oxide, and the hydrazine byproduct.
-
Purify the crude product directly by column chromatography on silica gel to separate the ester from the byproducts.
-
Concluding Remarks
The esterification of this compound is a key transformation in synthetic organic chemistry. The choice between Fischer, Steglich, and Mitsunobu esterification methods should be guided by the specific requirements of the synthetic route. The Fischer esterification is a robust and cost-effective method for simple esters, while the Steglich and Mitsunobu reactions offer milder conditions for more complex and sensitive substrates. The detailed protocols and mechanistic insights provided in these application notes are intended to serve as a valuable resource for researchers in the successful synthesis of this compound esters.
References
- Mitsunobu, O.
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252-3258.
- Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17, 522-524.
- Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
- Otera, J.
- Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P.
- Dodge, J. A.; Nissen, J. S. The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products and Their Analogs. In Modern Carbonyl Olefination; Takeda, T., Ed.; Wiley-VCH, 2004; pp 205-234.
- Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021, 23, 6405-6413.
- Fischer Esterification. Organic Chemistry Portal. (n.d.).
- Steglich Esterification. Organic Chemistry Portal. (n.d.).
- Mitsunobu Reaction. Organic Chemistry Portal. (n.d.).
- Fischer Esterification Mechanism. Chemistry LibreTexts. (2023, October 30).
- Steglich Esterification. Wikipedia. (2023, December 1).
- Mitsunobu reaction. Wikipedia. (2023, November 28).
- Application Notes and Protocols for the Synthesis of 3-(3-hydroxyphenyl)
- Fischer Esterification-Typical Procedures. OperaChem. (2024, January 5).
- Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology. (2021, July 6).
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. (2023, December 9).
- New derivatives of aryl-propionic acid. Synthesis and biological evaluation.
- Steglich esterific
- Fischer–Speier esterific
- Mitsunobu Reaction. Organic Synthesis. (n.d.).
- Fischer Esterific
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Synthesis of tert-butyl propano
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- A green synthetic method for tert-butyl bromoacetate.
- WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof.
- Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. (2021, May 5).
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
- Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. (2017, March 1).
- Fischer esterific
- Steglich Esterification Definition - Organic Chemistry Key Term. Fiveable. (n.d.).
- Mitsunobu Reaction - Chemistry Steps. (n.d.).
- Fischer Esterific
- Steglich Esterific
- Steglich Esterific
- Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. (n.d.).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- Mitsunobu reaction. (n.d.).
- Mitsunobu esterification using 36 or 37 and DEAD or 41. *triphenylphosphine or other supported phosphine.
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Application Notes and Protocols for Amide Coupling of 3-(3-Bromophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry and drug development, prized for its exceptional stability and its role as a key structural motif in a vast array of pharmaceuticals and biologically active molecules.[1] The ability to efficiently and reliably construct this linkage between a carboxylic acid and an amine is therefore a critical capability in any synthetic chemistry laboratory. This document provides a detailed guide to the most common and effective protocols for the amide coupling of 3-(3-bromophenyl)propanoic acid, a versatile building block in the synthesis of novel therapeutic agents.
This guide is designed for both seasoned researchers and those new to the field, offering not just step-by-step protocols but also the underlying mechanistic principles and practical considerations that inform the choice of a particular method. We will explore several widely-used coupling reagents, detailing their mechanisms of action and providing optimized protocols for their use with this compound.
Understanding the Challenge: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. The core principle of modern amide coupling is the in situ activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This is achieved through the use of a "coupling reagent," which reacts with the carboxylate to form a highly reactive intermediate, readily susceptible to nucleophilic attack by the amine.[2]
The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions, most notably racemization if chiral centers are present.[1]
Core Coupling Strategies for this compound
We will focus on three of the most reliable and widely adopted classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts. For each class, a representative and highly effective reagent will be discussed in detail.
Carbodiimide-Mediated Coupling: The EDC/NHS System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that is a workhorse in amide bond formation due to its efficiency and the ease of removal of its urea byproduct.[3] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can rearrange to a non-reactive N-acylurea or hydrolyze back to the starting carboxylic acid.[4]
To mitigate these issues and improve yields, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added. NHS intercepts the O-acylisourea intermediate to form a more stable NHS ester, which then reacts cleanly with the amine to form the desired amide.[5]
Mechanism of EDC/NHS Coupling:
EDC/NHS Coupling Workflow
Protocol 1: EDC/NHS Coupling in an Aprotic Solvent
This protocol is suitable for a wide range of amines.
-
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC (1.2 - 1.5 equivalents)
-
NHS (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at 0 °C for 15-30 minutes.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Phosphonium Salt-Mediated Coupling: The Power of PyBOP
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a highly efficient coupling reagent that is particularly useful for sterically hindered substrates and for minimizing racemization in chiral systems.[6] PyBOP is a safer alternative to its predecessor, BOP, as its byproduct, tris(pyrrolidino)phosphine oxide, is not a suspected carcinogen like the hexamethylphosphoramide (HMPA) produced from BOP.[7]
Mechanism of PyBOP Coupling:
The mechanism involves the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester from the carboxylic acid.[6]
PyBOP Coupling Workflow
Protocol 2: PyBOP Coupling
This protocol is highly effective for a broad range of amines, including those that are less nucleophilic.
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
PyBOP (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF at 0 °C, add PyBOP (1.2 eq) portion-wise.[7][8]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Aminium/Uronium Salt-Mediated Coupling: The HBTU Reagent
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another popular and highly effective coupling reagent.[9] Similar to PyBOP, it facilitates the formation of an HOBt active ester, leading to high yields and low levels of racemization.[10]
Protocol 3: HBTU Coupling
This protocol is a reliable alternative to PyBOP and is also well-suited for a variety of substrates.
-
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HBTU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.[11]
-
Add DIPEA (2.5 eq) to the mixture and stir for 5-15 minutes at room temperature to pre-activate the acid.[12]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are similar to the PyBOP protocol.
-
Comparative Summary of Coupling Protocols
| Feature | EDC/NHS | PyBOP | HBTU |
| Reagent Class | Carbodiimide | Phosphonium Salt | Aminium/Uronium Salt |
| Typical Solvent | DCM, DMF | DMF | DMF |
| Base Required | Often not required, but a non-nucleophilic base can be used | DIPEA, Et₃N | DIPEA, Et₃N |
| Byproducts | Water-soluble urea, NHS | Tris(pyrrolidino)phosphine oxide, HOBt | Tetramethylurea, HOBt |
| Advantages | Cost-effective, water-soluble byproduct | High efficiency, low racemization, good for hindered substrates | High efficiency, rapid reaction times, low racemization |
| Disadvantages | Potential for N-acylurea formation, less effective for hindered substrates | Higher cost, potential explosive hazard[7] | Potential safety issues (anaphylaxis) have been reported for uronium salts[13] |
Troubleshooting and Key Considerations
-
Solvent Choice: DMF is a common and effective solvent for many amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[8] However, greener alternatives such as 2-MeTHF can also be effective.[8]
-
Base Selection: A non-nucleophilic base like DIPEA or triethylamine is crucial for phosphonium and uronium salt-mediated couplings to deprotonate the carboxylic acid.[10]
-
Order of Addition: For HBTU and PyBOP couplings, pre-activation of the carboxylic acid before adding the amine can sometimes improve yields.[12]
-
Moisture Control: All amide coupling reactions should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediates.
-
Workup: The aqueous workup is designed to remove the coupling reagent byproducts and excess base. The acid wash removes unreacted amine and base, while the basic wash removes unreacted carboxylic acid and HOBt/NHS.
Conclusion
The successful synthesis of amides from this compound is readily achievable through a variety of robust and well-established protocols. The choice between EDC/NHS, PyBOP, and HBTU will depend on the specific requirements of the synthesis, including the nature of the amine coupling partner, cost considerations, and the scale of the reaction. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently construct the critical amide bonds necessary for the advancement of their research and drug discovery programs.
References
- AIR Unimi. (n.d.). Amide bond formation strategies: latest advances on a dateless transformation.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
- ACS Publications. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews.
- ResearchGate. (2025). Amide bond formation: Beyond the myth of coupling reagents.
- ACS Publications. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews.
- Ingenta Connect. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (2024). What are the best reaction condition for amide coupling using HBTU?.
- Common Organic Chemistry. (n.d.). HBTU.
- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Chemdad Co. (n.d.). 3-(3-Bromophenyl)propionic acid.
- National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines.
- Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). Amine coupling through EDC/NHS: a practical approach.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.). Convenient amidation of carboxyl group of carboxyphenylboronic acids.
- PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology.
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Application Notes and Protocols for the Functionalization of 3-(3-bromophenyl)propanoic acid
Introduction: Strategic Value of the 3-(3-bromophenyl)propanoic Acid Scaffold
This compound is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its structure incorporates a carboxylic acid moiety, offering a handle for amide bond formation or other derivatizations, and an aryl bromide, which is a prime site for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The strategic functionalization of the bromine atom allows for the systematic modification of the phenyl ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the tuning of electronic and physical properties in materials science.
This guide provides a comprehensive overview of the key strategies for the functionalization of the bromine atom in this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern the choice of reaction conditions. A critical consideration in all transformations is the presence of the acidic carboxylic acid proton, which can interfere with many organometallic and base-mediated reactions. Therefore, strategies for its protection or for the selection of compatible reaction conditions will be a recurring theme.
Chemoselectivity Considerations: The Role of the Carboxylic Acid
The carboxylic acid group in this compound presents a key chemoselectivity challenge. The acidic proton can quench organometallic reagents (e.g., Grignard or organolithium reagents) and react with strong bases often employed in cross-coupling reactions. This necessitates one of two general approaches:
-
Protection of the Carboxylic Acid: The most common strategy is to convert the carboxylic acid into a less reactive functional group, such as an ester (e.g., methyl or ethyl ester). This protecting group can be removed at a later stage of the synthesis to regenerate the carboxylic acid.[1][2]
-
Use of Compatible Reaction Conditions: In some cases, careful selection of the base and reaction conditions can allow the reaction to proceed on the aryl bromide without the need for protection. For example, weaker bases like carbonates may be compatible where stronger bases like alkoxides would not be.[3]
The choice between these strategies will depend on the specific reaction being performed and the overall synthetic route. For the protocols detailed below, we will primarily focus on the use of the methyl or ethyl ester of this compound to ensure broad applicability and high yields.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C and C-heteroatom bonds, and they are particularly well-suited for the functionalization of aryl bromides.[4][5]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron species with an organohalide.[6][7][8][9] It is widely used for the synthesis of biaryl and styrenyl compounds.
Underlying Principles: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient reaction.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-(3-bromophenyl)propanoate
This protocol describes the coupling of methyl 3-(3-bromophenyl)propanoate with a generic arylboronic acid.
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 3-(3-bromophenyl)propanoate | 1.0 mmol | Substrate |
| Arylboronic acid | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₄ | 0.05 mmol | Palladium catalyst |
| K₂CO₃ | 2.0 mmol | Base |
| Toluene/Water | 4:1 (5 mL) | Solvent system |
| Temperature | 90 °C | Reaction temperature |
| Reaction Time | 12-24 h | Monitored by TLC/LC-MS |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add methyl 3-(3-bromophenyl)propanoate (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add the toluene/water solvent system (5 mL) and stir the mixture vigorously.
-
Heat the reaction mixture to 90 °C and maintain for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[3][10][11][12]
Underlying Principles: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine.[3] The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause side reactions, such as ester hydrolysis. For substrates with ester groups, weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOtBu.[3]
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 3-(3-bromophenyl)propanoate
This protocol outlines the coupling of methyl 3-(3-bromophenyl)propanoate with a generic secondary amine.
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 3-(3-bromophenyl)propanoate | 1.0 mmol | Substrate |
| Secondary Amine | 1.2 mmol | Coupling partner |
| Pd₂(dba)₃ | 0.025 mmol | Palladium source |
| XPhos | 0.1 mmol | Ligand |
| Cs₂CO₃ | 1.5 mmol | Base |
| Toluene | 5 mL | Solvent |
| Temperature | 100 °C | Reaction temperature |
| Reaction Time | 16-24 h | Monitored by TLC/LC-MS |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add Cs₂CO₃ (1.5 mmol) to a flame-dried Schlenk tube.
-
Add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.1 mmol).
-
Add methyl 3-(3-bromophenyl)propanoate (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4][13][14]
Underlying Principles: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the coupled product.[4]
Experimental Protocol: Sonogashira Coupling of Methyl 3-(3-bromophenyl)propanoate
This protocol describes the coupling with a generic terminal alkyne.
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 3-(3-bromophenyl)propanoate | 1.0 mmol | Substrate |
| Terminal Alkyne | 1.5 mmol | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.03 mmol | Palladium catalyst |
| CuI | 0.06 mmol | Copper(I) co-catalyst |
| Triethylamine (TEA) | 3.0 mmol | Base and solvent |
| THF | 5 mL | Co-solvent |
| Temperature | Room Temperature | Reaction temperature |
| Reaction Time | 6-12 h | Monitored by TLC/LC-MS |
Step-by-Step Procedure:
-
To a Schlenk flask, add methyl 3-(3-bromophenyl)propanoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6-12 hours.
-
Once the reaction is complete, dilute with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction: Vinylation of the Aryl Bromide
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][5][15]
Underlying Principles: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[5]
Experimental Protocol: Heck Coupling of Methyl 3-(3-bromophenyl)propanoate
This protocol details the coupling with a generic alkene, such as an acrylate.
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 3-(3-bromophenyl)propanoate | 1.0 mmol | Substrate |
| Alkene (e.g., methyl acrylate) | 1.5 mmol | Coupling partner |
| Pd(OAc)₂ | 0.02 mmol | Palladium catalyst |
| P(o-tolyl)₃ | 0.04 mmol | Ligand |
| Triethylamine (TEA) | 1.5 mmol | Base |
| DMF | 5 mL | Solvent |
| Temperature | 100 °C | Reaction temperature |
| Reaction Time | 12-24 h | Monitored by TLC/LC-MS |
Step-by-Step Procedure:
-
Combine methyl 3-(3-bromophenyl)propanoate (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol) in a sealed tube.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Other Important Functionalization Strategies
Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group is a valuable transformation, as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of heterocycles. Palladium-catalyzed cyanation is a common method.[16][17][18][19]
Underlying Principles: The reaction typically involves a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[16][19] The mechanism is analogous to other cross-coupling reactions.
Experimental Protocol: Cyanation of Methyl 3-(3-bromophenyl)propanoate
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 3-(3-bromophenyl)propanoate | 1.0 mmol | Substrate |
| Zn(CN)₂ | 0.6 mmol | Cyanide source |
| Pd₂(dba)₃ | 0.01 mmol | Palladium source |
| dppf | 0.02 mmol | Ligand |
| DMF | 3 mL | Solvent |
| Temperature | 120 °C | Reaction temperature |
| Reaction Time | 18 h | Monitored by TLC/LC-MS |
Step-by-Step Procedure:
-
In a glovebox, combine methyl 3-(3-bromophenyl)propanoate (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), and dppf (0.02 mmol) in a microwave vial.
-
Add anhydrous, degassed DMF (3 mL).
-
Seal the vial and heat at 120 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with aqueous ammonia and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Organometallic Intermediates: Grignard and Organolithium Reagents
Formation of Grignard or organolithium reagents via metal-halogen exchange offers a pathway to a wide range of functionalities by subsequent reaction with electrophiles.
Underlying Principles:
-
Grignard Reagent Formation: Reaction of the aryl bromide with magnesium metal in an etheral solvent generates the corresponding Grignard reagent (ArMgBr).[20][21][22] This reaction is highly sensitive to moisture and acidic protons.
-
Lithium-Halogen Exchange: Treatment of the aryl bromide with an alkyllithium reagent (typically n-BuLi or t-BuLi) at low temperatures results in a rapid exchange to form the aryllithium species.[23][24][25][26] This method is often faster and more chemoselective than Grignard formation, especially at cryogenic temperatures (-78 °C or below), which can prevent reaction with the ester group.[24]
Experimental Protocol: Lithium-Halogen Exchange and Quenching of Methyl 3-(3-bromophenyl)propanoate
This protocol describes the formation of the aryllithium and subsequent trapping with a generic electrophile (e.g., an aldehyde).
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 3-(3-bromophenyl)propanoate | 1.0 mmol | Substrate |
| n-Butyllithium (n-BuLi) | 1.1 mmol | Exchange reagent |
| Anhydrous THF | 10 mL | Solvent |
| Electrophile (e.g., benzaldehyde) | 1.2 mmol | Quenching agent |
| Temperature | -78 °C | Reaction temperature |
| Reaction Time | 1-2 h | Monitored by TLC |
Step-by-Step Procedure:
-
To a flame-dried, three-necked flask under argon, add a solution of methyl 3-(3-bromophenyl)propanoate (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise over 10 minutes. Stir for an additional 30 minutes at -78 °C.
-
Add a solution of the electrophile (1.2 mmol) in THF dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The functionalization of the bromine atom in this compound opens up a vast chemical space for the synthesis of novel compounds. Palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, provide reliable and versatile methods for the introduction of a wide range of substituents. Additionally, cyanation and the formation of organometallic intermediates offer further avenues for derivatization. The key to success in all these transformations lies in the careful management of the carboxylic acid functionality, either through protection as an ester or by the judicious choice of reaction conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.
References
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Application Notes and Protocols for the Large-Scale Synthesis of 3-(3-bromophenyl)propanoic Acid Derivatives
Foreword: The Strategic Importance of 3-(3-bromophenyl)propanoic Acid Derivatives in Modern Drug Discovery
This compound and its analogues are pivotal structural motifs in contemporary medicinal chemistry. Their utility stems from the unique combination of a propanoic acid side chain, which can mimic biological carboxylates and engage in crucial hydrogen bonding interactions, and a brominated phenyl ring. This bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) during lead optimization. These derivatives are key intermediates in the synthesis of a range of pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), as well as novel agents targeting neurological disorders.[1][2] This guide provides a comprehensive overview of robust and scalable synthetic strategies for obtaining these valuable building blocks, with a focus on methodologies suitable for industrial production.
I. Synthetic Strategies: A Comparative Analysis for Scalability and Efficiency
The selection of a synthetic route for large-scale production is a multi-faceted decision, balancing cost, safety, yield, purity, and environmental impact. Here, we dissect two prominent and field-proven methodologies for the synthesis of 3-(bromophenyl)propanoic acid derivatives: a one-pot condensation approach and the palladium-catalyzed Heck reaction.
One-Pot Synthesis from Bromobenzaldehydes: An Industrial Workhorse
A highly efficient and industrially relevant method involves a one-pot reaction starting from a substituted bromobenzaldehyde. This approach sequentially carries out condensation, reduction, hydrolysis, and decarboxylation in a single reaction vessel, minimizing intermediate handling and purification steps, which is highly advantageous for large-scale operations.[3]
Causality of Experimental Choices:
-
Starting Materials: 2-bromobenzaldehyde is a readily available and cost-effective starting material. Isopropylidene malonate (Meldrum's acid) serves as the active methylene component for the initial Knoevenagel condensation.
-
Reaction System: A triethylamine/formic acid system is employed. Triethylamine acts as a base to facilitate the initial condensation, while the in-situ generated triethylammonium formate serves as a hydride source for the subsequent reduction of the carbon-carbon double bond. This elegantly combines two steps into one seamless transformation.
-
One-Pot Advantage: The primary benefit of this "one-pot" strategy is the significant reduction in unit operations. By avoiding the isolation of intermediates, there is a substantial saving in time, solvent usage, and labor, directly translating to lower production costs and a reduced environmental footprint.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
II. Detailed Large-Scale Protocol: One-Pot Synthesis of 3-(2-bromophenyl)propanoic acid
This protocol is adapted from a patented industrial method and is designed for scalability. [3]All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle
-
Cooling bath
-
Filtration apparatus
-
Vacuum dryer
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromobenzaldehyde | 185.02 | 1000.0 g | 5.40 |
| Isopropylidene malonate | 144.12 | 615 g | 4.27 |
| Triethylamine | 101.19 | 2840 g | 28.07 |
| Formic acid (99%) | 46.03 | 3230 g | 70.17 |
| Hydrochloric acid (36%) | 36.46 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| n-Heptane | 100.21 | As needed | - |
Procedure:
-
Reaction Setup: Equip the 10 L three-necked flask with a mechanical stirrer, thermometer, and an addition funnel.
-
Formation of Reducing Agent: Charge the flask with triethylamine (2840 g, 27.9 mol). While maintaining the temperature between 15-40 °C with a cooling bath, slowly add formic acid (3230 g, 70.1 mol) via the addition funnel. The solution will slowly become clear.
-
Addition of Reactants: Once the addition of formic acid is complete, add isopropylidene malonate (615 g, 5.76 mol) followed by 2-bromobenzaldehyde (1000.0 g, 5.3 mol) to the reactor.
-
Reaction: Heat the reaction mixture to 95-100 °C and maintain this temperature with stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-35 °C.
-
Slowly add tap water (approx. 2.3 L) followed by concentrated hydrochloric acid (approx. 1.45 L) to acidify the mixture to a pH of 1-2, maintaining the temperature between 15-35 °C.
-
Stir the resulting slurry for 2-3 hours.
-
Collect the precipitated crude product by filtration and wash with water. Dry the crude product.
-
-
Purification by Recrystallization:
-
Transfer the crude product to a suitable reactor.
-
Add ethyl acetate (approx. 975 g) and n-heptane (approx. 1950 g).
-
Stir the mixture at 15-20 °C for 3-4 hours.
-
Filter to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure to a volume of approximately 500-1000 mL.
-
Add n-heptane (approx. 1100 g) to the concentrated solution and stir at 5-10 °C for 4-5 hours to induce crystallization.
-
Collect the purified product by filtration.
-
-
Drying: Dry the final product under vacuum at 45-50 °C to a constant weight.
Expected Yield and Purity:
-
Yield: 70-75%
-
Purity: >98% (as determined by HPLC)
III. Alternative Synthetic Approach: Catalytic Hydrogenation
An alternative and often cleaner method for producing 3-phenylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivatives. [4]This method is particularly useful if the unsaturated precursor is readily available.
General Protocol:
-
Reaction Setup: A pressure reactor (autoclave) is charged with the cinnamic acid derivative, a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a hydrogenation catalyst.
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used and effective heterogeneous catalyst for this transformation. Other catalysts such as platinum or ruthenium on carbon can also be employed. 3. Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-10 bar). The reaction mixture is stirred at a set temperature (often room temperature to 80 °C) until the uptake of hydrogen ceases.
-
Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration (e.g., through a pad of Celite). The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.
This method is highly efficient and avoids the use of stoichiometric reagents, making it an environmentally benign "green" chemistry approach.
IV. Conclusion and Future Perspectives
The large-scale synthesis of this compound derivatives is a well-established field with multiple robust and scalable methodologies. The one-pot synthesis from bromobenzaldehydes stands out for its operational simplicity and cost-effectiveness in an industrial setting. For greater molecular diversity, the Heck reaction provides a versatile platform for analogue synthesis. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic routes for these crucial building blocks will remain an active area of research. Future efforts may focus on flow chemistry applications to enhance safety and reproducibility, as well as the development of novel catalytic systems with higher turnover numbers and broader substrate scopes.
V. References
-
PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from PrepChem.com
-
CN102211994A. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
-
(n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. Retrieved from a chemical supplier website.
-
CN101591232A. (2009). The preparation method of 3-(3-halogenophenyl) propionic acid. Google Patents.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
-
Singh, U., & Kumar, S. (2019). Heck Reaction—State of the Art. Catalysts, 9(8), 654.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
(n.d.). 3-Amino-3-(2-bromophenyl)-propionic Acid: A Versatile Building Block for Pharma. Retrieved from a chemical supplier website.
-
D'yakonov, V. A., et al. (2016). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 3(9), 1143-1147.
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from ResearchGate.
-
Chongqing Chemdad Co., Ltd. (n.d.). 3-(3-Bromophenyl)propionic acid. Retrieved from a chemical supplier website.
-
Fisher Scientific. (n.d.). 3-(3-Bromophenyl)propionic acid, 97%. Retrieved from Fisher Scientific website.
-
Chegg. (2022). Solved: Show the preparation of 3-phenylpropanoic acid. Retrieved from Chegg.com.
-
DE102006000839A1. (2007). Preparation of optically active 3-phenylpropionic acid derivatives. Google Patents.
-
TCI Chemicals. (n.d.). Hydrogenation Catalysts. Retrieved from TCI Chemicals website.
-
ResearchGate. (n.d.). Heterogeneous catalytic hydrogenation of 3-phenylpropionic acid methyl ester. Retrieved from ResearchGate.
-
Zhang, H., et al. (2024). Ambient hydrogenation of solid aromatics enabled by a high entropy alloy nanocatalyst. Nature Communications, 15(1), 5849.
-
Kumar, A., et al. (2021). Access to Unexplored 3D Chemical Space: cis‐Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids. Angewandte Chemie International Edition, 60(43), 23265-23271.
-
ResearchGate. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)‐3‐(4‐Bromophenyl)butanoic Acid | Request PDF. Retrieved from ResearchGate.
-
Chegg. (n.d.). How would you synthesize 3-phenylpropanoic acid.... Retrieved from Chegg.com.
-
Sigma-Aldrich. (n.d.). 3-(3-Bromophenyl)propionic acid 96%. Retrieved from Sigma-Aldrich website.
-
CN1365963A. (2002). Process for preparing 3-bromopropionic acid. Google Patents.
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Retrieved from IARC website.
-
FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from FooDB website.
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.
-
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 850.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-(3-Bromophenyl)propanoic Acid and its Related Substances
Here is a detailed application note and protocol for the analytical HPLC methods for 3-(3-bromophenyl)propanoic acid and its products.
Abstract
This guide provides comprehensive, detailed protocols for the analytical determination of this compound and its potential process-related impurities or degradation products using High-Performance Liquid Chromatography (HPLC). As a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, ensuring the purity and stability of this compound is critical.[1][2] We present a primary reversed-phase HPLC (RP-HPLC) method for quantitative purity analysis and impurity profiling, alongside an advanced application for the chiral separation of related derivatives. The causality behind experimental choices, system suitability criteria, and method validation principles are discussed to ensure the generation of robust and reliable data for researchers, quality control analysts, and drug development professionals.[3][4]
Introduction and Chromatographic Principles
This compound is an aromatic carboxylic acid. Its analytical behavior in HPLC is governed by two primary structural features: the hydrophobic bromophenyl group and the ionizable carboxylic acid moiety.
-
Hydrophobicity: The phenyl ring and bromine atom confer significant non-polar character, making the molecule well-suited for retention on reversed-phase stationary phases like C18 or C8.
-
Ionization: The carboxylic acid group (pKa typically ~4-5) can exist in either its neutral (protonated, -COOH) or anionic (deprotonated, -COO⁻) form depending on the mobile phase pH. For reproducible retention and sharp, symmetrical peaks in RP-HPLC, it is imperative to suppress this ionization.[5] This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, ensuring the molecule is in its neutral, more retentive form.[6][7]
This understanding forms the bedrock of our primary analytical method.
Method 1: RP-HPLC for Purity and Impurity Profiling
This gradient RP-HPLC method is designed to be a stability-indicating assay, capable of separating this compound from potential impurities, including starting materials from synthesis and degradation products.[8][9]
Principle and Rationale
A C18 column is selected for its robust hydrophobic retention of the aromatic ring. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). Acetonitrile is chosen for its low viscosity and UV transparency. Trifluoroacetic acid (TFA) or formic acid is used as a modifier to maintain a low pH (<3.0), ensuring the carboxylic acid is fully protonated for optimal peak shape and retention.[10] A gradient elution, where the proportion of organic solvent is increased over time, is employed to elute a wide range of potential impurities, from polar starting materials to more non-polar by-products, within a single analytical run.[8] Detection is performed using a UV detector, leveraging the strong absorbance of the bromophenyl chromophore.
Experimental Protocol
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent. Prepare a working standard at 0.1 mg/mL by diluting the stock.
-
Sample Solution: Prepare the sample to be tested at a nominal concentration of 1.0 mg/mL in diluent.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling retention time fluctuations. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and potential peak overload. |
| Detection | UV at 220 nm | The phenyl ring provides strong absorbance at lower UV wavelengths. |
| Gradient Elution | See Table 2 | A gradient ensures the separation of compounds with a wide polarity range. |
Table 1: HPLC Operating Parameters
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 70 | 30 |
| 35.0 | 70 | 30 |
Table 2: Gradient Elution Program
Analytical Workflow Visualization
Caption: RP-HPLC workflow for purity analysis.
Advanced Application: Chiral Separation
While this compound itself is not chiral, many of its derivatives used in drug development are, such as those with substitutions on the propanoic acid backbone (e.g., β-amino-β-(3-bromophenyl)propanoic acid).[11] The separation of enantiomers is a regulatory requirement, as they often exhibit different pharmacological and toxicological profiles.[12] This protocol outlines a normal-phase chiral HPLC method.
Principle and Rationale
Chiral separation is achieved using a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the enantiomers, leading to different retention times. Polysaccharide-based and Pirkle-type columns are highly effective for separating arylpropionic acid derivatives.[13][14] Normal-phase chromatography, using non-polar solvents like hexane and a polar modifier like ethanol, often provides superior selectivity and resolution for these types of separations compared to reversed-phase modes.[11][13]
Experimental Protocol (for a hypothetical chiral derivative)
Instrumentation and Consumables:
-
HPLC system (as above).
-
Column: Chiralpak AD-H (amylose-based) or (R,R) Whelk-O 1 (Pirkle-type), 250 mm x 4.6 mm, 5 µm.[11][14]
-
Mobile Phase: n-Hexane / Ethanol / Acetic Acid (90:10:0.1, v/v/v).
-
Sample Diluent: Mobile Phase.
-
Sample/Standard: Prepare racemic standard and individual enantiomers (if available) at ~0.5 mg/mL in diluent.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Isocratic flow for stable baseline and retention. |
| Column Temp. | 25 °C | Chiral separations can be temperature-sensitive; control is critical. |
| Injection Vol. | 10 µL | Standard volume. |
| Detection | UV at 220 nm | Same chromophore as the parent compound. |
| Mode | Isocratic | Isocratic elution is typical for chiral separations to optimize resolution. |
Table 3: Chiral HPLC Operating Parameters
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the analytical data, both system suitability testing (SST) and method validation are required.
System Suitability Tests (SST)
SST is performed before any sample analysis to verify that the HPLC system and method are operating correctly. A standard solution is injected multiple times, and the following parameters are checked against pre-defined limits.
| SST Parameter | Typical Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time (n≥5) |
| Resolution (Rs) | > 2.0 (between analyte and closest impurity) |
Table 4: Typical System Suitability Criteria
Method Validation Principles
The analytical method itself must be validated to prove it is fit for its intended purpose. Key validation parameters, typically following ICH (International Council for Harmonisation) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value (assessed by spike/recovery studies).
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: Interrelationship of method validation parameters.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the quality assessment of this compound. The primary reversed-phase gradient method is a powerful tool for purity determination and impurity profiling, essential for process control and stability studies. The principles outlined for chiral separation provide a pathway for analyzing stereoisomeric derivatives, a critical step in pharmaceutical development. Adherence to the described protocols, system suitability criteria, and validation principles will ensure the generation of accurate, reliable, and defensible analytical data.
References
- Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.
- PubMed. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- SIELC Technologies.
- PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
- Teledyne ISCO. (2012).
- Chromatography Online.
- PubMed. (2009). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- ACS Publications. (1981). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 53(9). [Link]
- SpringerLink. (1993). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4...).
- Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
- Agilent. (2009).
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Technology Networks. (2025). Drug Impurities? Is Your HPLC Method up to Standard?. [Link]
- Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
- MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 12(4). [Link]
- TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]
- SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]
- SIELC Technologies. Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column. [Link]
- Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Wiley Online Library. (2006).
- MDPI. (2019).
- Phenomenex.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2). [Link]
- Google Patents. (2016).
Sources
- 1. 3-(3-Bromophenyl)propionic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3-(3-Bromophenyl)propionic acid | 42287-90-1 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. tsijournals.com [tsijournals.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-(3-bromophenyl)propanoic acid
Welcome to the technical support guide for improving the yield of the Suzuki-Miyaura cross-coupling reaction for 3-(3-bromophenyl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and frequently asked questions, drawing from established literature and practical field experience.
I. Understanding the Challenges: Why Can This Specific Coupling Be Difficult?
The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation.[1][2] However, the substrate this compound presents a unique set of challenges primarily due to the presence of the carboxylic acid moiety.
Key Potential Issues:
-
Catalyst Inhibition/Deactivation: The carboxylate anion, formed under the basic reaction conditions, can coordinate to the palladium center. This coordination can stabilize the palladium(II) intermediate, hindering the catalytic cycle and effectively deactivating the catalyst.[3]
-
Solubility Issues: The starting material and its corresponding boronic acid partner may have significantly different solubility profiles in common organic solvents, especially once the carboxylic acid is deprotonated. This can lead to poor reaction kinetics and incomplete conversion.[3]
-
Base-Related Complications: The carboxylic acid will react with the base, requiring at least one extra equivalent. The choice of base is critical, as it must be strong enough to facilitate the catalytic cycle but not so harsh as to cause unwanted side reactions or degradation of the starting materials or product.[4][5][6]
Catalytic Cycle Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
II. Troubleshooting Guide: Low Yield and Incomplete Reactions
This section is structured as a series of questions and answers to directly address common problems encountered when coupling this compound.
Question 1: My reaction has stalled with significant starting material remaining. What is the most likely cause?
Answer: The most probable cause is catalyst deactivation due to the carboxylate group.[3] The deprotonated carboxylic acid can act as a ligand for the palladium, forming a stable complex that is reluctant to proceed through the catalytic cycle. Another possibility is poor solubility of one of the reactants in the chosen solvent system.
Troubleshooting Steps:
-
Protect the Carboxylic Acid: The most direct solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This eliminates the problematic carboxylate and simplifies the reaction. The ester can be hydrolyzed post-coupling.
-
Re-evaluate Your Base:
-
Ensure you are using at least one additional equivalent of base to account for the acidic proton of the carboxylic acid.
-
Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong organic bases or hydroxides when a free carboxylic acid is present, as they are less likely to cause side reactions.[3][8] Cesium carbonate (Cs₂CO₃) can also be effective.[9]
-
-
Optimize the Solvent System:
-
A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or DMF/water) is often necessary to solubilize both the organic-soluble aryl bromide and the more polar boronic acid and inorganic base.[9][10][11]
-
Experiment with different solvent ratios to find the optimal balance for your specific coupling partners.
-
Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling (the formation of a biaryl product from two molecules of the boronic acid) is often a result of oxygen in the reaction mixture. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote homocoupling.[12]
Troubleshooting Steps:
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are rigorously degassed. Common methods include:
-
Freeze-Pump-Thaw: For more sensitive reactions, performing three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace, and thawing under an inert atmosphere is highly effective.[13]
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes can also effectively remove dissolved oxygen.[9]
-
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂) that require in-situ reduction, a step that can be influenced by oxygen.[12]
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. If possible, try running the reaction at a lower temperature for a longer period.[14]
Question 3: I am seeing debromination of my starting material. What causes this and how can I prevent it?
Answer: Debromination, the replacement of the bromine atom with a hydrogen, is a known side reaction in some Suzuki couplings. It can be promoted by certain bases and solvent conditions, particularly in the presence of water, which can act as a proton source.[15]
Troubleshooting Steps:
-
Choice of Base: Some bases are more prone to causing dehalogenation. If you are using a strong hydroxide base, consider switching to a carbonate or phosphate base.
-
Protecting Groups on Heterocycles: While not directly applicable to this compound, it's a crucial consideration for heteroaromatic substrates. For instance, unprotected N-H groups on pyrroles or indoles can facilitate dehalogenation.[15]
-
Solvent Choice: While water is often necessary for solubility, using an excessive amount can sometimes exacerbate protodeboronation and dehalogenation. Try to use the minimum amount of water required to achieve a homogeneous or effectively biphasic reaction mixture.
III. FAQ: Optimizing Reaction Parameters
What is the best catalyst and ligand combination for this substrate?
For an electron-neutral aryl bromide like 3-bromophenylpropanoic acid, a standard palladium source such as Pd(OAc)₂ or a pre-catalyst is a good starting point. The choice of ligand is crucial.
-
For general screening: A combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is often effective, especially for challenging couplings.[16][17]
-
A classic choice: Pd(PPh₃)₄ is a reliable Pd(0) source that can be effective, though it may require higher temperatures.[9]
-
If catalyst deactivation is suspected: Using a pre-catalyst designed for slow release of the active Pd(0) species can sometimes be beneficial.
| Parameter | Recommended Starting Point | Optimization Range |
| Catalyst Loading | 1-2 mol% | 0.5 - 5 mol% |
| Ligand to Pd Ratio | 1:1 to 4:1 (for monodentate ligands) | Adjust based on ligand type |
| Base | K₂CO₃ or K₃PO₄ (3 equivalents) | Screen Cs₂CO₃, KF |
| Solvent | Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | Vary ratios, try THF/H₂O |
| Temperature | 80-100 °C | 60 - 120 °C |
How do I choose the right base?
The role of the base is multifaceted: it activates the boronic acid to form a more nucleophilic boronate species and participates in the ligand exchange on the palladium center.[1][4][5]
-
For Substrates with Acidic Protons: As with this compound, you must use at least one extra equivalent of base to neutralize the acidic proton.
-
Inorganic Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are generally good choices. They are effective and less likely to cause ester hydrolysis if you are using a protected substrate.[3]
-
Fluoride Sources: Bases like KF can be effective, particularly if you are concerned about base-labile functional groups.[18]
Can I run this reaction under anhydrous conditions?
While some Suzuki couplings can be run under anhydrous conditions, the presence of water is often beneficial, and sometimes essential. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[11][19] For this particular substrate, a biphasic or aqueous solvent system is highly recommended to ensure all components are sufficiently soluble.[10]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields.
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium source and the ligand.
-
Evacuate and backfill the tube with the inert gas three times to ensure all oxygen is removed.[20]
-
Add the degassed organic solvent followed by the degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylic acid product, then extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification of this compound (Fischer Esterification)
Reagents & Equipment:
-
This compound
-
Methanol or Ethanol (large excess, acts as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the ester, which can often be used in the subsequent Suzuki coupling without further purification.
V. References
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 10, 2026, from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(12), 3349-3356. [Link]
-
ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1264–1276. [Link]
-
ResearchGate. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
-
ResearchGate. (2015). Effect of solvent on the Suzuki cross-coupling a. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 10, 2026, from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2020). Suzuki reactions promoted by different ligands. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2017). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. [Link]
-
Albisson, D. A., et al. (1998). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 17(26), 5941–5951. [Link]
-
ResearchGate. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(14), 2134-2140. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
ResearchGate. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7194–7197. [Link]
-
Baudoin, O. (2005). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 10(1), 17-45. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 226. [Link]
-
ResearchGate. (2019). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium. [Link]
-
Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
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- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Sonogashara Coupling with Electron-Deficient Aryl Bromides
<content_type_Cpd>
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Sonogashira coupling reactions, with a specific focus on the challenges posed by electron-deficient aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an electron-deficient aryl bromide is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in the Sonogashira coupling of electron-deficient aryl bromides often points to issues with the oxidative addition step, which is the rate-determining step for this class of substrates.[1][2] Here’s a breakdown of the critical parameters to reassess:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst is paramount. While standard catalysts like Pd(PPh₃)₄ may suffice for aryl iodides, they are often insufficiently active for the less reactive aryl bromides, especially when electron-deficient.[3] Consider switching to a more robust catalytic system. Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos), can significantly enhance the catalytic activity.[1][4] These ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition step.[1]
-
Base Selection: The base plays a crucial role in the deprotonation of the terminal alkyne, a key step in the catalytic cycle.[1] For electron-deficient aryl bromides, amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed and can also serve as the solvent.[3] However, if you're experiencing poor results, consider switching to a stronger, non-coordinating inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or THF.[3][5]
-
Solvent Effects: The solvent can influence catalyst solubility, stability, and overall reaction kinetics. While amine bases are often used as solvents, dedicated solvents like DMF, THF, or acetonitrile might be necessary, particularly when using inorganic bases.[2] Ensure your solvent is dry and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions.[6]
-
Temperature: Oxidative addition is often the slowest step with aryl bromides.[2] If your reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 60-80 °C) can significantly improve the reaction rate and yield.[2][3]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: The formation of a symmetrical diyne, a result of Glaser coupling, is a common side reaction in copper-mediated Sonogashira reactions.[1][7] This occurs when the copper acetylide intermediate undergoes oxidative dimerization.[1] To suppress this unwanted pathway, consider the following strategies:
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[1][7] Numerous copper-free Sonogashira protocols have been developed and are often preferred for challenging substrates.[1][8]
-
Rigorous Degassing: Oxygen promotes the oxidative dimerization of the copper acetylide.[1] Ensure your reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst.[6][9]
-
Amine Base: The choice of amine base can influence the rate of Glaser coupling. Some literature suggests that certain amines can accelerate this side reaction.[7] If you suspect this is an issue, screening different amine bases or switching to an inorganic base under copper-free conditions may be beneficial.
Q3: My reaction has stalled, and I suspect catalyst decomposition. What are the signs, and how can I prevent it?
A3: Catalyst decomposition, often observed as the formation of palladium black (insoluble palladium(0) particles), can prematurely halt the reaction.[6] This is a common issue, especially at elevated temperatures.
-
Signs of Decomposition: A color change from a homogeneous solution to a black suspension is a strong indicator of catalyst decomposition.[6]
-
Prevention Strategies:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands not only enhances reactivity but also stabilizes the palladium catalyst, preventing aggregation and precipitation.[1][4]
-
Lower Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes lead to faster decomposition. Optimizing the catalyst and ligand ratio is crucial.
-
Temperature Control: Avoid unnecessarily high temperatures. While some heating may be required, excessive heat can accelerate catalyst decomposition.[2]
-
Solvent Choice: Certain solvents can better stabilize the catalytic species. For instance, some researchers have anecdotally found that THF can promote the formation of palladium black.[6]
-
Q4: I'm working with a sterically hindered electron-deficient aryl bromide and struggling to achieve good conversion. What modifications should I consider?
A4: Steric hindrance around the aryl bromide presents an additional challenge to the already difficult oxidative addition step.
-
Bulky Ligands: The use of very bulky phosphine ligands is often necessary to overcome steric hindrance. Ligands like t-Bu₃P or t-BuPCy₂ have been shown to be effective for sterically demanding substrates.[10] The ligand's steric profile can be tailored to the specific substrate.[10]
-
Higher Temperatures: More forcing conditions, including higher reaction temperatures (e.g., >100 °C in a sealed tube), may be required to drive the reaction to completion.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool for accelerating reactions with challenging substrates by rapidly and efficiently heating the reaction mixture.[4]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the Sonogashira coupling of electron-deficient aryl bromides.
Caption: A troubleshooting workflow for Sonogashira coupling.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of an Electron-Deficient Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent and Base Addition: Add a dry, degassed solvent (e.g., THF or DMF, to make a ~0.1 M solution of the aryl bromide). Then, add the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Ligand and Base Selection Guide
The following table provides a general guide for selecting ligands and bases for the Sonogashira coupling of electron-deficient aryl bromides.
| Aryl Bromide Characteristics | Recommended Ligand Type | Recommended Base | Solvent |
| Electron-deficient, non-hindered | Bulky, electron-rich phosphine (e.g., XPhos) | Cs₂CO₃ or K₃PO₄ | THF, DMF |
| Electron-deficient, sterically hindered | Very bulky phosphine (e.g., t-Bu₃P) | Cs₂CO₃ | Toluene, Dioxane |
| General Purpose | Buchwald-type ligands | TEA, DIPEA (if Cu-free) | Amine as solvent or THF |
The Sonogashira Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method).[1] Understanding these cycles is crucial for effective troubleshooting.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
In the copper-free variant, the alkyne is thought to be activated directly by the palladium complex after oxidative addition.[11]
References
- Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
- Wikipedia. (n.d.). Sonogashira coupling.
- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
- Jameson, N. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh.
- Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7369.
- Gevorgyan, V., & Takeda, A. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3788–3793.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Köllhofer, A., Pullmann, T., & Plenio, H. (2003). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 22(23), 4961–4967.
- Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7369.
- Singh, A., Kumar, A., & Kumar, V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 13(5), 1369-1393.
- Polshettiwar, V., & Varma, R. S. (2010). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 1(1), 23–35.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Wikipedia. (n.d.). Glaser coupling.
- Yi, C., & Hua, R. (2007). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. Journal of Organic Chemistry, 72(22), 8493–8496.
- Plenio, H., & Fleckenstein, C. A. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 72(25), 9578–9587.
- Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 68(25), 9809–9811.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Base and Solvent for Cross-Coupling of 3-(3-Bromophenyl)propanoic Acid
Welcome to the Technical Support Center for optimizing cross-coupling reactions involving 3-(3-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base and solvent selection for this specific substrate. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
I. Understanding the Challenges: The Role of the Carboxylic Acid Moiety
The primary challenge in the cross-coupling of this compound lies in the presence of the carboxylic acid functional group. This group can influence the reaction in several ways:
-
Acid-Base Chemistry: The acidic proton of the carboxylic acid will react with the base required for the catalytic cycle. This necessitates the use of at least one extra equivalent of base to ensure the reaction proceeds.
-
Catalyst Inhibition: The resulting carboxylate anion can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive palladium species. This can manifest as low yields or stalled reactions.[1][2]
-
Solubility Issues: The deprotonated carboxylate salt of the starting material or product may have limited solubility in common organic solvents, potentially leading to a heterogeneous reaction mixture and reduced reaction rates.
II. Troubleshooting Guide: A Systematic Approach to Optimization
This section provides a structured approach to troubleshoot common issues encountered during the cross-coupling of this compound.
Problem 1: Low to No Product Yield
A low or non-existent yield is the most common issue. The following flowchart outlines a systematic troubleshooting strategy.
Caption: Troubleshooting workflow for low product yield.
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of cross-coupling reactions with this compound.
Base Selection
Q1: Which type of base is generally recommended for the Suzuki-Miyaura coupling of this compound?
A1: For Suzuki-Miyaura couplings involving substrates with acidic protons, inorganic bases are generally the first choice.[3][4] We recommend starting with a screening of potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][5] These bases are effective in promoting the transmetalation step while being compatible with a range of functional groups.[6] Remember to use at least two equivalents of the base: one to neutralize the carboxylic acid and one to participate in the catalytic cycle.
Q2: Can I use organic bases like triethylamine (Et₃N) for the Suzuki coupling of this substrate?
A2: While organic bases are commonly used in other cross-coupling reactions like the Heck and Sonogashira, they are generally less effective for Suzuki-Miyaura couplings compared to inorganic bases.[2] In some cases, they can even be detrimental to the reaction.
Q3: What is the recommended base for the Heck and Sonogashira coupling of this compound?
A3: For the Heck reaction , hindered amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[7][8] For the Sonogashira reaction , an amine base such as triethylamine or piperidine is typically required to deprotonate the terminal alkyne.[9][10][11] In both cases, an additional equivalent of a weaker inorganic base (e.g., K₂CO₃) may be beneficial to neutralize the carboxylic acid without interfering with the primary role of the amine base.
Solvent Selection
Q4: What are the key considerations when choosing a solvent for the cross-coupling of this compound?
A4: The primary considerations are the solubility of all reactants (including the deprotonated substrate) and the compatibility with the chosen base and catalyst system. The polarity of the solvent can also influence the reaction mechanism and selectivity.[12]
Q5: What are good starting points for solvent screening in a Suzuki-Miyaura coupling?
A5: A biphasic solvent system is often a good starting point for Suzuki-Miyaura reactions.[3] This typically involves an organic solvent and water, which can help to dissolve the inorganic base and the boronic acid. Recommended starting systems include:
-
Toluene/Water
-
1,4-Dioxane/Water[3]
-
Tetrahydrofuran (THF)/Water
Polar aprotic solvents like DMF, DMSO, or NMP can also be effective, particularly if solubility in less polar solvents is an issue.[13]
Q6: Which solvents are recommended for Heck and Sonogashira reactions with this substrate?
A6: For Heck reactions , polar aprotic solvents such as DMF, NMP, or DMAc are commonly employed.[14] For Sonogashira reactions , a variety of solvents can be used, including THF, DMF, and acetonitrile, often in the presence of an amine co-solvent.[8]
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for the Suzuki-Miyaura, Heck, and Sonogashira coupling of this compound. These are general guidelines and may require further optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, or a G3/G4 precatalyst (1-3 mol%) | Readily available and effective for a broad range of substrates. |
| Ligand | PPh₃, SPhos, or XPhos (1.1-1.5 eq. to Pd) | Buchwald ligands are often superior for challenging substrates.[5] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.5-3.0 eq.) | Strong inorganic bases are effective for Suzuki couplings.[3] |
| Solvent | Toluene/H₂O (4:1), Dioxane/H₂O (4:1), or DMF | Biphasic systems often enhance reaction rates.[13] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion. |
Table 2: Recommended Starting Conditions for Heck Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A common and effective catalyst for Heck reactions.[7] |
| Ligand | PPh₃ or P(o-tol)₃ (2-4 eq. to Pd) | Phosphine ligands are typically required to stabilize the catalyst. |
| Base | Et₃N or K₂CO₃ (2.0-2.5 eq.) | An amine base is standard; an inorganic base can also be effective.[7] |
| Solvent | DMF, NMP, or DMAc | Polar aprotic solvents are generally preferred. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for Heck couplings. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ (1-3 mol%) | Standard palladium sources for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Typically used to facilitate the reaction, though copper-free conditions exist.[9] |
| Ligand | PPh₃ (2-4 eq. to Pd) | A standard ligand for this transformation. |
| Base | Et₃N or Piperidine (2.0-3.0 eq. in excess) | An amine base is required to deprotonate the alkyne.[11] |
| Solvent | THF, DMF, or Acetonitrile | Aprotic solvents are commonly used. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for Sonogashira couplings.[9] |
IV. Experimental Protocols
This section provides a general, step-by-step protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be adapted and optimized for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the chosen inorganic base (e.g., K₂CO₃, 2.5-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes, or by three cycles of evacuation and backfilling.
-
Addition of Catalyst and Solvent: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and the degassed solvent system (e.g., toluene/water 4:1, to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of 2-3 to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.
V. Mechanistic Insights: Why Base and Solvent Choices Matter
A deeper understanding of the catalytic cycle provides the rationale for the empirical observations in the lab.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
The Role of the Base: In the Suzuki-Miyaura reaction, the base is crucial for the transmetalation step. It reacts with the organoboron species to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which then transfers its organic group to the palladium center.[6][15] The choice of a base with appropriate strength and solubility is therefore critical for an efficient reaction.
-
The Role of the Solvent: The solvent plays a multifaceted role. It must solubilize the reactants, catalyst, and base to facilitate their interaction. In biphasic systems, the water phase can be crucial for dissolving the inorganic base and activating the boronic acid, while the organic phase contains the aryl halide and the palladium catalyst. The solvent can also influence the stability and reactivity of the catalytic species.[12][13]
By carefully considering these factors and employing a systematic approach to optimization, researchers can successfully navigate the challenges associated with the cross-coupling of this compound and achieve high yields of their desired products.
VI. References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Carboxylic acid and Cross Coupling reactions. Reddit. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
The effect of different solvents on the Suzuki coupling reac- tion a. ResearchGate. [Link]
-
Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. National Institutes of Health. [Link]
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Substrate Scope of Carboxylic Acids. Reaction conditions: 2 a.... ResearchGate. [Link]
-
Nonpolar and many polar non‐coordinating solvents promote Suzuki.... ResearchGate. [Link]
-
Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Decarboxylative cross-coupling. Wikipedia. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. FAU CRIS. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. [Link]
-
Sonogashira cross-coupling reaction. YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Cross-Coupling Chemistry. University of Rochester. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
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- 1. Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Purification challenges of 3-(3-bromophenyl)propanoic acid reaction products
Welcome to the technical support guide for 3-(3-bromophenyl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound. Each answer delves into the root cause of the issue and provides actionable, step-by-step solutions.
Question 1: My final product is a sticky oil or low-melting-point solid, not the expected crystalline powder. What is the likely cause and how do I fix it?
Answer:
This is a classic sign of significant impurities depressing the melting point of your compound. The reported melting point for pure this compound is in the range of 72-76 °C, so it should be a solid at room temperature. The presence of unreacted starting materials, solvent residues, or reaction byproducts prevents the formation of a stable crystal lattice.
The most effective initial purification strategy is to leverage the acidic nature of the carboxyl group through an acid-base extraction. This technique is exceptionally efficient at separating acidic compounds from neutral or basic impurities.[1][2][3]
Core Logic: Acid-Base Extraction
The carboxylic acid group (-COOH) is readily deprotonated by a weak base, such as sodium bicarbonate (NaHCO₃), to form a water-soluble carboxylate salt.[3] Neutral organic impurities (e.g., unreacted starting esters, dibrominated byproducts) will remain in the organic phase. After separating the layers, the aqueous layer can be re-acidified to precipitate the purified carboxylic acid.
Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude oily product in an appropriate organic solvent like ethyl acetate or diethyl ether. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3]
-
Mixing & Venting: Stopper the funnel and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas that evolves from the acid-base reaction. Vigorous shaking can lead to emulsions.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add another portion of fresh NaHCO₃ solution to the organic layer in the separatory funnel, repeat the mixing and separation, and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). You should observe the formation of a white precipitate.
-
Isolation: Collect the purified solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Allow the solid to air dry or dry it in a vacuum oven at a low temperature (<50 °C).
Question 2: After an initial workup, my product purity is only ~90% by HPLC/GC. What are the common impurities and how can I remove them?
Answer:
The identity of the impurities is highly dependent on the synthetic route used. Understanding the potential byproducts is key to selecting the right purification strategy.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure (SMILES) | Likely Synthetic Origin | Separation Principle |
| Ethyl 3-(3-bromophenyl)propanoate | CCOC(=O)CCc1cccc(Br)c1 | Incomplete hydrolysis of the ester precursor.[4] | Neutral impurity; removed by acid-base extraction.[3] |
| 3-Bromobenzaldehyde | O=Cc1cccc(Br)c1 | Unreacted starting material in Knoevenagel-type condensations.[5] | Neutral impurity; removed by acid-base extraction. |
| Acrylic Acid Derivatives | C=CC(=O)O | Unreacted starting material in Heck-type couplings.[6][7] | Acidic; structurally different, often separable by recrystallization or chromatography. |
| Dibrominated Species | Brc1cc(Br)ccc1CCC(=O)O | Over-bromination of the aromatic ring during synthesis.[8][9] | Acidic; similar properties, requires chromatography or careful recrystallization. |
| Decarboxylated Byproduct | c1ccc(Br)cc1CC | Side reaction at high temperatures, especially if acrylic acid derivatives are involved.[10][11][12] | Neutral impurity; removed by acid-base extraction. |
If acid-base extraction fails to remove all impurities (especially other acidic compounds like dibrominated species), recrystallization is the next logical step. A patented industrial synthesis method recommends a two-solvent system of ethyl acetate and n-heptane.[5]
Protocol: Recrystallization using Ethyl Acetate/n-Heptane
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of warm ethyl acetate (~60-70 °C). Start with a small volume and add more solvent portion-wise until the solid just dissolves.
-
Hot Filtration (Optional): If you observe any insoluble particulate matter, perform a hot gravity filtration to remove it.
-
Induce Crystallization: While the solution is still warm, slowly add n-heptane (a poor solvent) dropwise until you observe persistent cloudiness. Add a drop or two of warm ethyl acetate to redissolve the precipitate and achieve a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[13]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold n-heptane or a pre-chilled ethyl acetate/n-heptane mixture.
-
Drying: Dry the purified crystals thoroughly to remove all solvent residues.
Question 3: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or guide column chromatography. What's wrong?
Answer:
This is a very common problem when analyzing carboxylic acids on standard silica gel. Silica gel is slightly acidic, but the free silanol groups can strongly and sometimes irreversibly bind to the highly polar carboxyl group. This leads to significant tailing or streaking on the TLC plate.[2]
The solution is to suppress the ionization of the carboxyl group, ensuring it remains in its protonated, less polar form. This is easily achieved by adding a small amount of a volatile acid to your eluting solvent.
Solution: Eluent Modification
-
Add Acetic Acid: To your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate), add 0.5% to 1% glacial acetic acid.[2] For example, for every 100 mL of eluent, add 0.5 to 1 mL of acetic acid.
-
Alternative (Formic Acid): Formic acid can also be used and is more volatile, making it easier to remove from the final product.[2]
This same principle applies directly to column chromatography . Always use a mobile phase containing a small percentage of acid when purifying carboxylic acids on silica gel to achieve sharp, well-defined bands and successful separation.[14]
Purification Workflow Overview
The following diagram illustrates a logical workflow for the purification of crude this compound, guiding the user from initial workup to the final, pure product.
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 6. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3303224A - Bromination of aromatic compounds - Google Patents [patents.google.com]
- 10. Terminal Alkenes from Acrylic Acid Derivatives via Non‐Oxidative Enzymatic Decarboxylation by Ferulic Acid Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Controlled poly(olefin)s via decarboxylation of poly(acrylic acid) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
Preventing debromination of 3-(3-bromophenyl)propanoic acid during reactions
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the technical support resource for 3-(3-bromophenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you navigate the primary challenge associated with this reagent: unwanted debromination during chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.
The presence of both a reactive aryl bromide and a carboxylic acid moiety presents a unique set of challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic framework to help you preserve the crucial C-Br bond, ensuring the success of your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of 3-phenylpropanoic acid as a byproduct in my cross-coupling reaction. What is causing this debromination?
A1: The loss of the bromine atom, a side reaction known as hydrodehalogenation or simply debromination, is a common challenge in palladium-catalyzed cross-coupling reactions.[1] The primary culprit is typically the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This highly reactive intermediate can reductively eliminate with the coordinated aryl bromide to produce the debrominated arene (Ar-H) instead of the desired cross-coupled product.[1]
Several factors can generate these unwanted Pd-H species:
-
Reaction with Bases: Strong bases, particularly alkoxides, can react with palladium complexes to form hydrides.
-
Solvents: Protic solvents like alcohols or residual water can serve as hydride sources.[1]
-
Reagents: Some reagents, such as boronic acids in Suzuki coupling, can undergo side reactions that generate hydrides.
The propensity for debromination generally follows the reactivity of the aryl halide: I > Br > Cl.[1] Your substrate, being an aryl bromide, is moderately susceptible to this side reaction.
Q2: How does the carboxylic acid group on this compound affect my reaction and the debromination side reaction?
A2: The carboxylic acid functional group introduces several complexities that must be managed:
-
Acid-Base Chemistry: The acidic proton of the carboxyl group will be deprotonated by the base used in the coupling reaction. This necessitates the use of at least one additional equivalent of base to ensure the catalytic cycle can proceed.[2]
-
Solubility Issues: Upon deprotonation, the resulting carboxylate salt may have poor solubility in common aprotic organic solvents (like toluene or dioxane), potentially leading to a heterogeneous mixture and slowing down the reaction. This can sometimes increase the relative rate of side reactions like debromination.[2]
-
Catalyst Inhibition: The carboxylate anion can act as a ligand, coordinating to the palladium center. This coordination can sometimes stabilize certain palladium intermediates, potentially hindering the desired catalytic turnover and deactivating the catalyst.[3]
-
Decarboxylation Potential: While less common under standard cross-coupling conditions (e.g., <120°C), there is a risk of decarboxylation at elevated temperatures, leading to the formation of 1-bromo-3-ethylbenzene.[4]
Q3: What is the best general strategy to avoid debromination? Should I protect the carboxylic acid?
A3: The optimal strategy depends on the specific reaction and your tolerance for additional synthetic steps.
-
Direct Coupling Strategy (Optimized Conditions): For many applications, the coupling can be performed on the free acid by carefully selecting the reaction conditions. This is the most atom-economical approach. Success hinges on using conditions that favor the rate of productive cross-coupling over the rate of Pd-H formation and subsequent hydrodehalogenation. This typically involves using bulky, electron-rich phosphine ligands, weaker inorganic bases, and aprotic solvents.
-
Protection-Coupling-Deprotection Strategy: If direct coupling proves problematic, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a robust and highly reliable alternative.[2] This strategy eliminates the complications of the free acid (solubility, catalyst inhibition, need for extra base) and often leads to cleaner reactions and higher yields. The ester can be easily hydrolyzed (saponified) back to the carboxylic acid post-coupling. While this adds two steps to your sequence, it significantly simplifies troubleshooting the coupling reaction itself.
Troubleshooting Guide: A Systematic Approach to Eliminating Debromination
If you are experiencing debromination, a systematic evaluation of your reaction parameters is essential. The following guide and summary table will help you diagnose the issue and select appropriate modifications.
Troubleshooting Decision Workflow
This flowchart provides a logical path for addressing debromination issues.
Caption: A step-by-step decision tree for troubleshooting debromination.
Table 1: Impact of Reaction Parameters on Debromination
| Parameter | Condition Prone to Debromination | Recommended Condition to Minimize Debromination | Rationale & Causality |
| Catalyst: Ligand | Pd(PPh₃)₄, Pd(OAc)₂ without a specialized ligand. | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][5] | Bulky, electron-donating ligands accelerate the rate of reductive elimination (the desired product-forming step), which outcompetes the undesired hydrodehalogenation pathway.[5][6] |
| Base | Strong, sterically unhindered bases (e.g., NaOtBu, NaOH). | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][7] | Stronger bases are more likely to generate Pd-H species. Weaker bases are sufficient to activate the boronic acid (in Suzuki coupling) without promoting hydride formation.[8] At least 2 equivalents are needed to neutralize the carboxylic acid. |
| Solvent | Protic solvents (e.g., alcohols, excess water) or polar aprotic solvents prone to decomposition (e.g., DMF at high temp).[9] | Anhydrous aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF).[1] | Protic solvents can directly act as a source of hydrides. Aprotic solvents minimize this risk. Anhydrous conditions are critical. |
| Temperature | High temperatures (e.g., >110 °C). | The lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C).[1] | The activation energy for hydrodehalogenation can be lower than for the productive coupling, so higher temperatures can disproportionately favor the side reaction. |
| Atmosphere | Presence of air (Oxygen) or Hydrogen. | Rigorously inert atmosphere (Argon or Nitrogen). | Oxygen can lead to catalyst decomposition (Pd black formation), which can have unpredictable catalytic activity. Any source of H₂ is a direct precursor to Pd-H species. |
Experimental Protocols
The following protocols provide detailed, actionable methodologies for a Suzuki-Miyaura coupling reaction, a common application for this substrate.
Protocol A: Direct Coupling of the Free Carboxylic Acid
This protocol is designed to minimize debromination by using an optimized catalyst system and conditions.
Caption: Workflow for the direct Suzuki coupling of the free acid.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inerting: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvents (e.g., a 10:1 mixture of toluene and water) via syringe. The small amount of water is often necessary to facilitate the dissolution of the phosphate base.[1]
-
Final Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully acidify the mixture with 1M HCl until the aqueous layer is pH ~2. This protonates the carboxylate, making the product soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol B: Protection-Coupling-Deprotection Strategy
This robust, multi-step protocol circumvents issues related to the free carboxylic acid.
Step 1: Fischer Esterification
-
Dissolve this compound (1.0 equiv.) in methanol (approx. 0.2 M solution).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until completion.
-
Cool the reaction, neutralize carefully with a saturated solution of sodium bicarbonate, and extract the methyl ester with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude ester, which is often pure enough for the next step.
Step 2: Suzuki Coupling of the Ester
-
Follow the procedure outlined in Protocol A , but use the methyl 3-(3-bromophenyl)propanoate as your starting material.
-
Crucially, only 2.0 equivalents of the base (e.g., K₃PO₄) are required, as there is no acidic proton to neutralize.
Step 3: Saponification (Deprotection)
-
Dissolve the purified coupled ester product in a mixture of THF and water (e.g., 3:1).
-
Add an excess of lithium hydroxide (LiOH, ~3-4 equivalents).
-
Stir at room temperature or gently heat (e.g., 40 °C) until the ester is fully consumed (monitor by TLC).
-
Acidify the reaction mixture with 1M HCl to pH ~2.
-
Extract the final carboxylic acid product with ethyl acetate, wash with brine, dry, and concentrate.
References
- Wikipedia. (n.d.). Decarboxylative cross-coupling.
- Reddit user discussion. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
- Wang, Z., et al. (2020). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. UNL Digital Commons.
- Reddit user discussion. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Mondal, S., et al. (2022). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry.
- Reddit user discussion. (2019). Significant dehalogenation in stille coupling. r/Chempros.
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
- Optimization of Decarboxylative Coupling with Phenylpropiolic Acid and Phenyl Tosylate. (n.d.). ResearchGate.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie.
- Table 2: The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate.
- Diao, T., & Stahl, S. S. (2011). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society.
- Mechanism proposed for the radical cross-decarboxylative coupling... (n.d.). ResearchGate.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research.
Sources
- 1. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Overcoming poor solubility of 3-(3-bromophenyl)propanoic acid in reaction media
Introduction
Welcome to the technical support guide for 3-(3-bromophenyl)propanoic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in various reaction media. This compound is a valuable building block in organic synthesis, but its unique bifunctional nature—a nonpolar aryl bromide ring and a polar carboxylic acid chain—often leads to significant solubility hurdles. This guide provides a series of structured FAQs and in-depth troubleshooting protocols to help you overcome these issues, ensuring your reactions and processes are efficient and reproducible.
Frequently Asked Questions (FAQs)
Question 1: Why is this compound so poorly soluble in many common solvents?
Answer: The poor solubility of this compound stems from the conflicting polarity of its molecular structure.
-
Hydrophobic Region: The bromophenyl group is large, nonpolar, and hydrophobic. It prefers to interact with nonpolar (low dielectric constant) solvents like toluene or hexane.
-
Hydrophilic Region: The propanoic acid group is polar and capable of forming strong hydrogen bonds. This part of the molecule prefers to interact with polar solvents, particularly protic ones like water or ethanol.[1]
This duality means that neither a purely nonpolar nor a purely polar solvent is ideal. In nonpolar solvents, the carboxylic acid groups tend to self-associate via hydrogen bonding, leading to aggregation and precipitation. In highly polar solvents like water, the large hydrophobic bromophenyl group is poorly solvated, resulting in low solubility.[2] The compound has a predicted pKa of approximately 4.58, typical for a carboxylic acid, and a melting point between 72-76 °C.[2]
Question 2: What are the first-line strategies I should try to dissolve this compound for a reaction?
Answer: Before moving to more complex methods, always start with the simplest approaches:
-
Solvent Screening: Test solubility in a small range of solvents pertinent to your reaction chemistry. Common starting points include THF, Dioxane, DMF, DMSO, and Acetonitrile. These solvents have intermediate polarity and can solvate both ends of the molecule to some extent.
-
Gentle Heating: For many reactions, carefully increasing the temperature of the mixture can significantly improve solubility. However, always monitor for potential degradation or unwanted side reactions at elevated temperatures.
-
Use of a Co-solvent: Adding a small amount of a miscible co-solvent can dramatically enhance solubility.[3][4] For example, if your primary solvent is toluene, adding 5-10% (v/v) of THF or DMF can disrupt the solute's self-association and improve solvation.[][6]
Question 3: Is there a general guide to its solubility in different solvent classes?
Answer: Yes. While empirical testing is always necessary, the following table provides a general guideline for the expected solubility of this compound at room temperature.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low to Very Low | The polar carboxylic acid group has poor interaction with the solvent, leading to aggregation. |
| Polar Aprotic | THF, Acetone, Ethyl Acetate | Medium | Offers a balance of polarity to solvate both the aryl ring and the acid moiety. |
| Polar Aprotic (High Polarity) | DMF, DMSO, Acetonitrile | High | Strong dipole moments can effectively solvate the entire molecule. Often the best choice for organic reactions. |
| Polar Protic | Water, Methanol, Ethanol | Low (in neutral form) | The large hydrophobic bromophenyl group limits solubility despite the hydrogen bonding capability of the acid. |
| Aqueous Base | 1M NaOH, 1M K₂CO₃ | Very High | Deprotonation of the carboxylic acid forms a highly polar and water-soluble carboxylate salt.[7] |
Troubleshooting Guides & Protocols
This section provides detailed solutions to specific solubility problems you may encounter during your experiments.
Problem 1: My compound is insoluble in the nonpolar solvent required for my reaction (e.g., Suzuki coupling in Toluene/Dioxane).
Solution: Implement a co-solvent system or use a high-polarity aprotic solvent.
Causality: Nonpolar solvents cannot effectively solvate the polar carboxylic acid head, causing the molecules to stick together (aggregate) instead of dissolving. A polar, aprotic co-solvent can break up these aggregates and create a more favorable solvation environment.[3][][6]
-
Setup: In separate small vials, add a few milligrams of this compound.
-
Primary Solvent: To each vial, add your primary nonpolar solvent (e.g., 0.5 mL of Toluene). Observe the lack of solubility.
-
Screening: Add a potential co-solvent (e.g., THF, DMF, Dioxane) dropwise to each vial, swirling after each addition, until the solid dissolves. Note the approximate volume percentage required.
-
Selection: Choose the co-solvent that provides full solubility at the lowest volume percentage and is compatible with your reaction chemistry.
-
Reaction Scale-up: Prepare your reaction mixture by pre-dissolving the this compound in the determined co-solvent before adding the primary solvent and other reagents. For example, dissolve the acid in 10% v/v DMF relative to your final reaction volume, then add the remaining 90% toluene and other components.
Problem 2: I need to perform a reaction in a biphasic system (organic/aqueous), but the acid remains in the organic phase, preventing reaction with my aqueous reagent.
Solution: Use pH adjustment to form the soluble salt or employ Phase-Transfer Catalysis (PTC).
Causality: The neutral carboxylic acid is lipophilic and prefers the organic phase. To make it react with a water-soluble reagent, it must either be made water-soluble itself or be actively transported across the phase boundary.
This method is ideal for reactions where the organic substrate needs to react with a reagent in the aqueous phase, and the reaction is tolerant of basic conditions.
-
Deprotonation: In your reaction vessel, dissolve the aqueous reagent in a solution of a suitable base (e.g., 1.5 equivalents of NaHCO₃, K₂CO₃, or NaOH in water).
-
Addition of Acid: Add the this compound to this basic aqueous solution. Stir vigorously. The acid will react with the base to form its sodium or potassium carboxylate salt, which is highly water-soluble.
-
Confirmation: Observe the complete dissolution of the solid, indicating the formation of the soluble salt.
-
Reaction: Add your organic solvent and any other organic-soluble reagents to begin the biphasic reaction. The deprotonated acid is now in the correct phase to react.
-
Post-Reaction Workup: After the reaction is complete, remember to re-acidify the aqueous layer (e.g., with 1M HCl) to protonate your product, allowing for its extraction back into an organic solvent.
Trustworthiness Check: Ensure that your other reagents and the final product are stable under the basic conditions used for solubilization.
Use PTC when your reaction requires the carboxylate anion to be present in the organic phase to react with an organic-soluble electrophile.
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (like TBAB - tetrabutylammonium bromide), transports the deprotonated carboxylate anion from the aqueous phase into the organic phase where the reaction can occur.[8][9][10]
-
Setup: Combine your organic solvent, this compound, and your organic-soluble reagent in the reaction flask.
-
Aqueous Phase: In a separate container, prepare an aqueous solution of a base (e.g., K₂CO₃).
-
Catalyst Addition: Add the phase-transfer catalyst (typically 1-10 mol%) to the organic phase. Common choices include tetrabutylammonium bromide (TBAB) or Aliquat 336.
-
Reaction Initiation: Add the aqueous base to the reaction mixture and begin vigorous stirring (e.g., >1000 rpm) to create a large surface area between the two phases. The reaction will now proceed as the catalyst shuttles the carboxylate between phases.[11][12]
Visualization of Workflow
To assist in selecting the appropriate solubilization strategy, the following decision tree can be used.
Caption: Decision tree for selecting a solubilization method.
References
- Title: Cosolvent - Wikipedia. Source: Wikipedia. [Link]
- Title: Cosolvent – Knowledge and References. Source: Taylor & Francis. [Link]
- Title: 3-(3-Bromophenyl)propionic acid (CAS 42287-90-1) Properties. Source: Chemcasts. [Link]
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- Title: Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Source: YouTube. [Link]
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Removal of palladium catalyst from 3-(3-bromophenyl)propanoic acid reaction mixtures
Technical Support Center: Palladium Catalyst Removal
A Guide for Researchers in Pharmaceutical and Fine Chemical Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide not only solutions but also the underlying chemical principles for removing residual palladium from your reaction mixtures, with a specific focus on challenging substrates like 3-(3-bromophenyl)propanoic acid. Our goal is to help you meet stringent regulatory requirements while maximizing the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical in drug development?
Residual palladium is a significant concern for several reasons. Firstly, it is a potential toxin, and regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final active pharmaceutical ingredients (APIs).[1] For oral medications, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the API, assuming a daily dose of 10 grams or less.[2][3] Secondly, residual palladium can have unintended catalytic activity, potentially degrading the drug substance over time or interfering with downstream synthetic steps.[1]
Q2: What are the primary strategies for palladium removal?
Palladium removal techniques can be broadly grouped into four categories:
-
Adsorption: Using solid-supported materials (scavengers) to bind palladium, which is then removed by simple filtration.[1][4] Common adsorbents include activated carbon, silica-based scavengers, and functionalized polymers.[1]
-
Extraction: Using a liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the palladium out of the organic phase.
-
Crystallization/Precipitation: Inducing the product to crystallize or precipitate from the solution, leaving the palladium impurities behind in the mother liquor.[5]
-
Chromatography: Passing the reaction mixture through a column (e.g., silica gel) to separate the product from the palladium catalyst based on differential adsorption.[6]
The choice of method is highly dependent on the specific palladium species, the solvent system, and the properties of your product.[4]
Q3: My product is a carboxylic acid. Does this present any special challenges?
Yes, the carboxylic acid moiety in a molecule like this compound introduces specific challenges. Carboxylates can coordinate with palladium, potentially altering its solubility and reactivity, which can complicate removal.[7] Furthermore, the acidic nature of the product can interfere with certain scavengers. For example, basic amine-functionalized scavengers might form a salt with your product, leading to product loss upon filtration. Conversely, the acidity might be leveraged by forming a water-soluble salt of your product (e.g., with NaOH or K₂CO₃), allowing for an aqueous wash to remove less polar palladium species.
Troubleshooting and Optimization Guide
This section addresses common problems encountered during palladium removal and provides actionable solutions.
Decision Workflow for Palladium Removal
To select an appropriate starting point for your purification strategy, refer to the following decision tree.
Caption: Decision tree for selecting a palladium removal strategy.
Issue 1: Activated carbon treatment is ineffective or leads to product loss.
Activated carbon is a cost-effective first line of defense, but its performance can be variable.[4] It functions through the physisorption of palladium species onto its porous surface.[4]
-
Causality & Solution:
-
Poor Adsorption: The palladium species in your reaction may not be in a form that readily adsorbs. The adsorption mechanism can be influenced by pH, temperature, and the specific palladium complexes present.[8] Increasing the temperature (e.g., to 45-60 °C) can sometimes enhance the adsorption rate.[4][9]
-
Product Loss: Your carboxylic acid product may also adsorb to the carbon surface, especially if it has a high affinity for the carbon matrix, leading to reduced yields.[4] This is a common issue with indiscriminate adsorbents.
-
Troubleshooting Steps:
-
Screen Different Carbons: Not all activated carbons are the same. Carbons with different surface areas, pore sizes, and surface chemistries will have different affinities for palladium and your product.[10] Test a few different grades (e.g., Darco KB-B) on a small scale.[4]
-
Optimize Loading: Using excessive carbon (e.g., >10 wt%) increases the risk of product loss without necessarily improving palladium removal. Start with 5-10 wt% relative to your crude product.
-
Solvent Choice: The solvent can affect the binding of both palladium and your product. A solvent in which your product is highly soluble may reduce its tendency to adsorb to the carbon.
-
-
Issue 2: My specialized palladium scavenger is not reducing levels to <10 ppm.
Functionalized scavengers (e.g., silica or polymers with thiol, thiourea, or amine groups) offer higher selectivity than activated carbon by forming strong chemical bonds (chemisorption) with palladium.[1][4]
-
Causality & Solution:
-
Incorrect Scavenger Type: The effectiveness of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally robust and effective for a wide range of palladium species.[11] For Pd(II), scavengers based on EDTA or other chelating amines can be very effective.[12]
-
Insufficient Contact Time/Mass Transfer: Scavenging is a kinetic process. If the scavenger is not adequately dispersed or the reaction time is too short, removal will be incomplete.
-
Troubleshooting Steps:
-
Scavenger Screening: Test a small panel of scavengers with different functional groups (see table below) to find the most effective one for your system.
-
Increase Stirring and Time: Ensure the scavenger is well-slurried in the reaction mixture. Increase the treatment time from a few hours to overnight. Gentle heating (if the product is stable) can accelerate the process.[13]
-
pH Adjustment: For your carboxylic acid product, ensure you are not using a basic scavenger that could bind your product. If you must use one, consider converting your product to an ester first, though this adds steps. A more direct approach is to use scavengers that work under neutral or slightly acidic conditions, such as those with thiol or thiourea functionalities.[12]
-
-
Comparative Data for Common Palladium Scavengers
| Scavenger Functional Group | Common Support | Typical Target Pd Species | Advantages | Disadvantages |
| Thiol / Mercaptan | Silica, Polymer | Pd(0), Pd(II) | High efficiency, versatile | Potential for unpleasant odor |
| Thiourea | Silica | Pd(0), Pd(II) | Very versatile, widely used in pharma[12] | Can sometimes act as a ligand |
| Triaminetetraacetate (EDTA-like) | Silica | Pd(II) and other metals in high oxidation states[12] | Highly selective for charged metal ions | Less effective for Pd(0) species |
| Dimercaptotriazine (DMT) | Silica | Pd, Ru, and other metals[12] | Broad spectrum, good for hindered complexes | May be less selective than others |
Experimental Protocols
Protocol 1: Optimized Activated Carbon Treatment
This protocol is designed for bulk removal of palladium, typically aiming to reduce levels from >1000 ppm to <100 ppm.
-
Preparation: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., ethyl acetate, THF) to a concentration of approximately 50-100 mg/mL.
-
Addition of Carbon: Add 5-10 wt% of a high-purity activated carbon (e.g., Darco KB-B) relative to the mass of the crude product.
-
Stirring: Stir the suspension vigorously at 45-50 °C for 4 to 12 hours. Monitor the progress by taking small samples, filtering, and analyzing for palladium content via ICP-MS if possible.
-
Filtration: Cool the mixture to room temperature. Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel. Filter the reaction mixture through the Celite pad to remove the activated carbon.
-
Washing and Concentration: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the product with reduced palladium content.
Protocol 2: Polishing with a Thiol-Functionalized Silica Scavenger
This protocol is for reducing palladium levels from <100 ppm to the target of <10 ppm.
-
Preparation: Dissolve the product from the initial purification step (e.g., post-carbon treatment) in a suitable solvent.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical loading is 3-5 equivalents relative to the residual palladium concentration.
-
Stirring: Stir the slurry at room temperature or gentle heat (40 °C) for 6-24 hours. The optimal time should be determined experimentally.
-
Filtration: Filter off the scavenger through a standard filter paper or a syringe filter.
-
Washing and Concentration: Wash the collected scavenger with fresh solvent. Combine the filtrates and concentrate under reduced pressure.
-
Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the palladium level is below the required specification.
By systematically applying these principles and troubleshooting steps, you can develop a robust and reproducible method for removing palladium catalysts, ensuring the quality and safety of your final product.
References
- ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily? [Online forum post].
- ACS Publications. Palladium(II) Chloride Complex Ion Recovery from Aqueous Solutions Using Adsorption on Activated Carbon. Journal of Chemical & Engineering Data.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- SpinChem. Palladium catalyst recovery using scavenger resin.
- CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities.
- Google Patents. (2005). Method of removing palladium. US20050256327A1.
- Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications.
- Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Online forum post].
- International Council for Harmonisation. (2022, April 26). Guideline for elemental impurities Q3D(R2). ICH.
- Onyx Scientific. Palladium scavenging: From 1% to within ICH limits.
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- ECA Academy. (2015, January 7). Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document!.
- Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
- European Medicines Agency. (2020, September 28). ICH guideline Q3D(R2) on elemental impurities.
- International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). ICH.
- Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd).
- Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
- MDPI. (2017, March 29). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
- National Institutes of Health. (2016, October 17). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC.
- Royal Society of Chemistry. (2022, January 10). Pd-catalysed C–H functionalisation of free carboxylic acids.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. onyxipca.com [onyxipca.com]
Identifying and minimizing byproducts in 3-(3-bromophenyl)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 3-(3-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to identify and minimize byproducts, ensuring the integrity and yield of your synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several common routes, each with its own set of potential challenges and byproduct formations. Understanding these pathways is the first step in effective troubleshooting. The most prevalent methods include:
-
Malonic Ester Synthesis: A classic and versatile method involving the alkylation of diethyl malonate with 3-bromobenzyl halide, followed by hydrolysis and decarboxylation.[1]
-
Heck Coupling: A palladium-catalyzed reaction between 3-bromostyrene and a suitable carboxylic acid precursor.
-
Catalytic Hydrogenation: The reduction of 3-(3-bromophenyl)acrylic acid (3-bromocinnamic acid) to the desired saturated carboxylic acid.[2]
-
Grignard Reaction: The reaction of a Grignard reagent derived from a 3-bromobenzyl halide with a suitable three-carbon electrophile.
This guide will focus on troubleshooting byproduct formation in the context of these common synthetic routes.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Malonic Ester Synthesis Route
The malonic ester synthesis is a robust method, but not without its potential pitfalls.[3] Byproducts can arise from the initial alkylation step all the way through to the final decarboxylation.
FAQ 1: My final product is contaminated with a significant amount of a dialkylated species. How can I prevent this?
Root Cause Analysis: The formation of a dialkylated byproduct, 2,2-bis(3-bromobenzyl)malonic acid or its ester, is a common issue in malonic ester synthesis.[4][5] This occurs when the mono-alkylated malonic ester intermediate is deprotonated again by the base and reacts with a second molecule of the 3-bromobenzyl halide.[5]
Preventative Measures & Solutions:
-
Control of Stoichiometry: Use a slight excess of the malonic ester relative to the 3-bromobenzyl halide. This ensures that the halide is consumed before significant dialkylation of the product can occur.[6]
-
Base Selection: Employ a base that matches the ester group of your malonic ester (e.g., sodium ethoxide for diethyl malonate).[7] This prevents transesterification, which can introduce a mixture of ester byproducts.[7]
-
Reaction Conditions: Add the 3-bromobenzyl halide slowly to the reaction mixture containing the deprotonated malonic ester. This maintains a low concentration of the halide, favoring mono-alkylation.
Experimental Protocol: Minimizing Dialkylation in Malonic Ester Synthesis
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol.
-
Add sodium ethoxide (1.0 equivalent) portion-wise at room temperature and stir until complete dissolution.
-
Alkylation: Slowly add 3-bromobenzyl bromide (1.0 equivalent) dropwise to the solution at a rate that maintains the reaction temperature below 40°C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the 3-bromobenzyl bromide.
-
Work-up: Once the starting halide is consumed, proceed with the hydrolysis and decarboxylation steps.
FAQ 2: During the hydrolysis and decarboxylation step, I'm observing incomplete reaction and the presence of the intermediate malonic acid derivative. What's going wrong?
Root Cause Analysis: Incomplete hydrolysis of the diester or incomplete decarboxylation of the resulting diacid can lead to contamination of the final product. Decarboxylation requires sufficient thermal energy to proceed effectively.
Troubleshooting Steps:
-
Hydrolysis: Ensure complete saponification of the diester by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating under reflux. The reaction can be monitored by the disappearance of the ester spot on a TLC plate.
-
Acidification: After hydrolysis, carefully acidify the reaction mixture to a pH of 1-2 with a strong acid like concentrated HCl or H2SO4 to fully protonate the carboxylate.[1]
-
Decarboxylation Temperature: The decarboxylation step typically requires heating the diacid to temperatures between 120-160°C.[1] Ensure your reaction temperature is adequate and maintained for a sufficient duration. Foaming (evolution of CO2) is a good indicator that decarboxylation is occurring.
Visualizing the Malonic Ester Synthesis Workflow
Caption: Workflow for Malonic Ester Synthesis Highlighting Byproduct Formation.
Heck Coupling Route
The Heck reaction offers a powerful method for C-C bond formation but can be sensitive to reaction conditions, leading to various byproducts.[8]
FAQ 3: My Heck reaction is sluggish, and I'm seeing significant amounts of homocoupled (biaryl) byproduct. What can I do to improve this?
Root Cause Analysis: Homocoupling of the aryl halide to form a biaryl species is a common side reaction in palladium-catalyzed couplings. This can be exacerbated by high temperatures, incorrect ligand choice, or issues with the catalyst's oxidative addition step.[9] A sluggish reaction can also point to catalyst deactivation.
Optimization Strategies:
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-neutral or electron-rich aryl bromides, more electron-rich and bulky phosphine ligands like P(t-Bu)3 or P(o-tol)3 can promote the desired oxidative addition and suppress side reactions.[9]
-
Catalyst Precursor: Ensure you are using a high-quality palladium precursor. Pd(OAc)2 and Pd2(dba)3 are common choices. Sometimes, in-situ reduction of a Pd(II) source is more effective than using a Pd(0) source directly.[10]
-
Base and Solvent: The choice of base and solvent is interdependent. Amine bases like triethylamine are common.[8][11] Aprotic polar solvents like DMF or NMP are often used.[10]
-
Additives: The addition of phase-transfer catalysts like tetra-n-butylammonium chloride (TBAC) can sometimes improve reaction rates and yields.[9]
Catalytic Hydrogenation Route
Reduction of 3-(3-bromophenyl)acrylic acid is a direct route, but over-reduction or dehalogenation can be problematic.
FAQ 4: During the hydrogenation of 3-(3-bromophenyl)acrylic acid, I'm losing the bromine substituent. How can I prevent this dehalogenation?
Root Cause Analysis: Debromination is a known side reaction during catalytic hydrogenation, particularly with palladium catalysts. The C-Br bond can be susceptible to hydrogenolysis under the reaction conditions.[12]
Mitigation Techniques:
-
Catalyst Selection: While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is also known to promote dehalogenation.[12] Consider using a less active catalyst such as platinum(IV) oxide (Adam's catalyst) or a rhodium-based catalyst, which may show higher selectivity for the reduction of the alkene without affecting the aryl halide.[13]
-
Reaction Conditions:
-
Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of dehalogenation relative to alkene reduction.
-
Temperature: Perform the reaction at room temperature if possible, as higher temperatures can promote side reactions.
-
Additives: The addition of a catalyst poison, such as quinoline or thiophene, in carefully controlled amounts can sometimes selectively inhibit the dehalogenation reaction.
-
Table 1: Comparison of Hydrogenation Catalysts for Selective Reduction
| Catalyst | Common Support | Typical Conditions | Potential Byproducts |
| Palladium | Carbon (Pd/C) | 1-4 atm H2, RT | 3-phenylpropanoic acid (debrominated) |
| Platinum(IV) Oxide | None (Adams' cat.) | 1-4 atm H2, RT | Minimal dehalogenation |
| Rhodium | Alumina or Carbon | 1-4 atm H2, RT | Generally good selectivity |
Grignard Reaction Route
The use of Grignard reagents can be a powerful tool, but their high reactivity can also lead to undesired side reactions.[14]
FAQ 5: I'm attempting to form the Grignard reagent from 3-bromobenzyl bromide, but the reaction is not initiating, or I'm getting a lot of Wurtz coupling byproduct (1,2-bis(3-bromophenyl)ethane). What are the critical factors here?
Root Cause Analysis: The formation of Grignard reagents is highly sensitive to the presence of water and the quality of the magnesium.[15] Wurtz coupling, the reaction of two molecules of the alkyl halide, is a common side reaction, especially with more reactive halides like benzyl bromides.[16]
Key Considerations for Success:
-
Anhydrous Conditions: All glassware must be rigorously flame-dried, and all solvents must be anhydrous. Diethyl ether or THF are common solvents and must be freshly distilled from a suitable drying agent.[17]
-
Magnesium Activation: The surface of the magnesium turnings can be coated with an oxide layer that prevents reaction. Gently crushing the magnesium turnings in a dry mortar and pestle or adding a small crystal of iodine can help to activate the surface.
-
Initiation: A small amount of pre-formed Grignard reagent or a more reactive alkyl halide like 1,2-dibromoethane can be added to initiate the reaction.
-
Minimizing Wurtz Coupling:
-
Add the 3-bromobenzyl bromide solution slowly to the magnesium suspension. This keeps the concentration of the halide low, disfavoring the bimolecular coupling reaction.
-
Ensure efficient stirring to promote the reaction at the magnesium surface.
-
Visualizing Grignard Reaction Troubleshooting
Caption: Decision tree for troubleshooting Grignard reagent formation.
III. Purification Strategies
Regardless of the synthetic route, effective purification is crucial for obtaining this compound of high purity.
-
Crystallization: This is often the most effective method for removing both more and less polar impurities. A mixed solvent system, such as ethyl acetate/heptane or toluene/hexane, can be effective.[18]
-
Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO3), leaving non-acidic byproducts in the organic layer. The aqueous layer can then be washed with a fresh organic solvent to remove any trapped impurities before being re-acidified to precipitate the pure product.
-
Column Chromatography: While less ideal for large-scale purification, silica gel chromatography can be used to separate the product from closely related impurities. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid is a good starting point.
IV. References
-
Preparation of 3-bromo-3-phenylpropanoic acid - PrepChem.com. Available at: [Link]
-
Hydrolysis of nitriles - Chemguide. Available at: [Link]
-
Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
-
The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. Available at: [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available at: [Link]
-
Carboxylic acids and Nitriles - Philadelphia University. Available at: [Link]
-
Malonic Ester Synthesis - Organic Chemistry Tutor. (Video). Available at: [Link]
-
Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Available at: [Link]
-
Wittig Reaction - BYJU'S. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]
-
(PDF) Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid - ResearchGate. Available at: [Link]
-
Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. - ResearchGate. Available at: [Link]
-
The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]
-
Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. Available at: [Link]
-
US3280192A - Hydrogenation of cinnamic aldehydes and derivatives thereof - Google Patents. Available at:
-
Grignard Reaction. Available at: [Link]
-
Malonic ester synthesis - Wikipedia. Available at: [Link]
-
Malonic Ester Synthesis - Organic Chemistry Portal. Available at: [Link]
-
CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents. Available at:
-
β-BROMOPROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C. Available at: [Link]
-
CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents. Available at:
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. Available at: [Link]
-
CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Grignard reaction. Available at: [Link]
-
3-(3-Bromophenyl)propionic acid Three Chongqing Chemdad Co. Available at: [Link]
-
This compound | C9H9BrO2 | CID 2063862 - PubChem. Available at: [Link]
-
Reactions with Grignard Reagents - Chemistry LibreTexts. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Available at: [Link]
-
1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. Available at: [Link]
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- 18. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
Welcome to the Technical Support Center for managing reaction exotherms in the large-scale synthesis of its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for safely and effectively managing exothermic reactions. Our goal is to equip you with the knowledge to anticipate, control, and mitigate the risks associated with scaling up chemical syntheses that release significant amounts of heat.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exothermic reactions during large-scale synthesis.
Q1: What is a reaction exotherm and why is it a major concern during scale-up?
A: An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2] While manageable on a small laboratory scale, the heat generated during a reaction becomes a significant safety concern during large-scale synthesis.[3][4] The primary risk is a "thermal runaway," a situation where the heat produced by the reaction exceeds the rate at which it can be removed by the cooling system.[2][4][5] This excess heat accelerates the reaction rate, leading to a dangerous, uncontrolled increase in temperature and pressure that can result in an explosion or reactor failure.[2][6][7]
Q2: How does the risk of a thermal runaway change when scaling up a reaction?
A: The risk of a thermal runaway increases significantly with scale. This is due to the change in the surface-area-to-volume ratio.[5][8] The amount of heat generated is proportional to the volume of the reactants, while the ability to cool the reaction is dependent on the surface area of the reactor.[2][5] As the reactor size increases, the volume increases at a much faster rate than the surface area, making heat dissipation less efficient.[5] A reaction that is easily controlled in the lab can become hazardous at a larger scale if the cooling capacity is not adequately addressed.[9]
Q3: What initial steps should be taken to assess the thermal hazards of a new synthesis before scale-up?
A: A thorough hazard assessment is crucial before scaling up any new synthesis.[10] This should include:
-
Literature Review: Investigate the known thermal hazards of the reactants, products, and any potential intermediates or byproducts.[2]
-
Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic activity.[5]
-
Reaction Calorimetry (RC): This is a critical step to quantify the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under conditions that mimic the intended process.[11][12][13][14] This data is essential for safe scale-up and process optimization.[12][13][14][15]
Q4: What is reaction calorimetry and why is it so important?
A: Reaction calorimetry is an experimental technique used to measure the heat released or absorbed during a chemical reaction.[11] It provides critical data for understanding the thermodynamics and kinetics of a reaction, which is vital for process safety and optimization.[11] By mimicking plant operating conditions, reaction calorimeters can determine key parameters such as the heat of reaction, adiabatic temperature rise, and the rate of heat and gas evolution.[11][12] This information is indispensable for designing safe and efficient large-scale processes and for preventing thermal runaways.[6][13][15]
Q5: What are the primary methods for controlling an exothermic reaction in a large-scale reactor?
A: The primary methods for controlling exothermic reactions revolve around managing the rate of heat generation and ensuring adequate heat removal.[16] Key strategies include:
-
Controlled Dosing (Semi-Batch Operation): Adding one or more reactants gradually to the reactor allows for the rate of reaction, and thus the rate of heat generation, to be controlled.[17][18]
-
Effective Cooling Systems: The reactor must be equipped with a cooling system (e.g., cooling jackets, external heat exchangers) capable of removing the maximum amount of heat that the reaction can generate.[7][19]
-
Proper Agitation: Good mixing is essential to ensure uniform temperature throughout the reactor and to prevent the formation of localized "hot spots."[19]
-
Dilution: Using an appropriate solvent can help to absorb the heat of reaction and moderate the temperature increase.[20]
II. Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the large-scale synthesis of derivatives with exothermic reactions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Unexpectedly Rapid Temperature Increase During Reagent Addition | 1. Dosing rate is too high. 2. Inadequate cooling. 3. Poor mixing leading to localized hot spots. 4. Incorrect starting temperature. | 1. Immediately stop the addition of the reagent. 2. Ensure the cooling system is operating at maximum capacity. 3. Verify that the agitator is functioning correctly and at the appropriate speed. 4. If the temperature continues to rise uncontrollably, initiate the emergency shutdown procedure, which may include quenching the reaction. 5. Before restarting, re-evaluate the process parameters. Use reaction calorimetry data to determine a safe dosing rate and ensure the cooling system is adequate. [21][22] |
| Temperature Continues to Rise After Reagent Addition is Complete | 1. Accumulation of unreacted starting material. 2. A secondary, more exothermic reaction or decomposition is occurring. 3. Insufficient cooling capacity to remove the residual heat of reaction. | 1. Maintain maximum cooling and agitation. 2. Monitor the reactor pressure closely for signs of gas evolution, which could indicate a decomposition reaction. 3. If a secondary reaction is suspected, consider quenching the reaction if a safe and validated procedure is in place. 4. For future batches, adjust the dosing profile to minimize accumulation. This can be achieved by slowing the addition rate or increasing the reaction temperature (if safe to do so) to increase the rate of consumption of the dosed reagent. [18] |
| Inconsistent Batch-to-Batch Temperature Profiles | 1. Variations in raw material quality or purity. 2. Inconsistent charging of reactants. 3. Fouling of the reactor's heat transfer surfaces. 4. Changes in cooling medium temperature or flow rate. | 1. Ensure consistent quality of all raw materials through rigorous analytical testing. 2. Implement and strictly follow standardized operating procedures (SOPs) for charging reactants. 3. Regularly inspect and clean the reactor's heat transfer surfaces to maintain cooling efficiency. 4. Monitor and control the temperature and flow rate of the cooling medium. |
| Emergency Pressure Relief Device Activates | 1. A thermal runaway has occurred. 2. Unexpected gas evolution from the reaction or decomposition. 3. External fire. | 1. Immediately initiate the site's emergency response plan. 2. Once the situation is stabilized, a thorough investigation must be conducted to determine the root cause. 3. Review all process safety data, including reaction calorimetry and thermal stability studies, to identify any gaps in understanding the reaction hazards. 4. Re-evaluate the design of the pressure relief system to ensure it is adequately sized for the worst-case scenario. [19] |
Experimental Protocols
Protocol 1: Determining Heat of Reaction using Reaction Calorimetry
-
System Setup:
-
Calibrate the reaction calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the initial reactants and solvent.
-
Establish the desired initial temperature and agitation rate.
-
-
Reagent Addition:
-
Add the limiting reagent at a controlled rate that mimics the intended large-scale process.
-
Continuously monitor the heat flow, reactor temperature, and jacket temperature.
-
-
Data Analysis:
-
Integrate the heat flow curve over the course of the addition and any subsequent reaction time to determine the total heat of reaction.
-
Calculate the maximum heat output to understand the peak cooling demand.
-
Determine the adiabatic temperature rise to assess the worst-case scenario for a loss of cooling.[11]
-
Visualizing a Safe Scale-Up Workflow
The following diagram illustrates a decision-making workflow for the safe scale-up of an exothermic reaction.
Caption: Decision workflow for safe scale-up.
III. Advanced Topics in Exotherm Management
Inherently Safer Design
Whenever possible, modify the process to be inherently safer.[6] This can include:
-
Using a less hazardous solvent with a higher boiling point.
-
Operating at a lower temperature, if the reaction kinetics allow.
-
Choosing a synthetic route that avoids highly energetic intermediates.
Emergency Relief Systems
All large-scale reactors handling exothermic reactions must be equipped with an adequately sized emergency relief system (e.g., rupture discs, safety valves).[7] The design of this system should be based on a thorough understanding of the potential for a thermal runaway and gas generation, often requiring specialized testing and calculations.[19]
Continuous Flow Chemistry
For highly exothermic reactions, continuous flow chemistry can be an inherently safer alternative to batch processing.[4] The small reaction volume at any given time significantly reduces the potential for a thermal runaway.[20]
References
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
- Katti, S., Nivorozhkin, V., & Baldwin, A. (n.d.). 77a Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis.
- ACS GCI Pharmaceutical Roundtable. (2026, January 2). Reaction Calorimetry.
- ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis | Request PDF.
- (n.d.). Practical approach to prediction and prevention of runaway reactions.
- Fauske & Associates, LLC. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- Mettler Toledo. (n.d.). Reaction Calorimetry Guide.
- Schmidt, J. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- (2025, December 9).
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
- (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- ijssst.info. (n.d.). Control of Exothermic Batch Process using Multivariable Genetic Algorithm.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- (n.d.).
- SciSpace. (n.d.).
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?.
- Incatools blog. (2021, July 6). Temperature Control for Batch Reactors in your industry.
- (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254.
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- IChemE. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing.
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5). Reaction Control.
Sources
- 1. stonehousesafety.com [stonehousesafety.com]
- 2. cedrec.com [cedrec.com]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 7. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 10. icheme.org [icheme.org]
- 11. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 12. fauske.com [fauske.com]
- 13. mt.com [mt.com]
- 14. syrris.com [syrris.com]
- 15. Reaction Calorimetry – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. wjarr.com [wjarr.com]
- 17. irjet.net [irjet.net]
- 18. icheme.org [icheme.org]
- 19. amarequip.com [amarequip.com]
- 20. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 21. 77a Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis [skoge.folk.ntnu.no]
- 22. researchgate.net [researchgate.net]
Effect of ligand choice on the outcome of cross-coupling with 3-(3-bromophenyl)propanoic acid
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Welcome to the technical support center for researchers utilizing 3-(3-bromophenyl)propanoic acid in cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, with a specific focus on the critical role of ligand selection. The presence of a carboxylic acid on the aryl bromide substrate introduces unique challenges, including potential catalyst inhibition and solubility issues, making the choice of ligand paramount for success.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the issues you may be facing in the lab.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the primary causes and how does my ligand choice impact this?
Failure to obtain the desired product is a common frustration, often stemming from a few core issues that are magnified by the acidic substrate. The ligand plays a central role in overcoming these hurdles.
Answer:
The primary reasons for reaction failure are typically catalyst deactivation, slow or incomplete oxidative addition, and competing side reactions. The carboxylic acid moiety of your substrate can coordinate to the palladium center, inhibiting catalysis. Furthermore, the base required for the reaction can deprotonate the acid, affecting solubility and catalyst stability.
How Ligands Help:
-
Promoting Oxidative Addition: This is often the rate-limiting step. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or RuPhos) are highly effective.[1] Their steric bulk encourages the formation of a highly reactive monoligated Pd(0) species (L-Pd), which more readily undergoes oxidative addition with the aryl bromide.[1][2] Their electron-donating nature increases the electron density on the palladium, further accelerating this step.[3]
-
Preventing Catalyst Deactivation: The ligand protects the palladium center. Bidentate phosphine ligands like DPPF or BINAP can prevent the formation of inactive palladium dimers that may form after oxidative addition.[4][5]
-
Enhancing Stability and Turnover: A robust ligand that resists degradation under the reaction conditions is crucial for achieving high turnover numbers and allowing for lower catalyst loadings.[3]
Troubleshooting Steps:
-
Re-evaluate Your Ligand: If you are using a simple, less bulky ligand like triphenylphosphine (PPh₃), switch to a more sterically demanding and electron-rich ligand from the Buchwald or Hartwig classes.[1]
-
Check Catalyst and Reagent Quality: Ensure your palladium precatalyst is active and that all reagents, especially the base and solvent, are pure and dry (or appropriately degassed).[6] Oxygen contamination can lead to catalyst decomposition and unwanted side reactions like boronic acid homocoupling in Suzuki reactions.[6][7]
-
Optimize Base and Solvent: The choice of base is critical. A weaker base like K₂CO₃ or K₃PO₄ is often preferred over strong bases like alkoxides (e.g., NaOtBu) to minimize incompatibility with the carboxylic acid. The solvent system (e.g., dioxane/water, toluene, or DMF) must be chosen to ensure all components remain in solution.[8]
FAQ 2: I am observing significant hydrodebromination (replacement of -Br with -H) on my starting material. How can I suppress this side reaction?
Hydrodebromination is a common side reaction that consumes your starting material and reduces the overall yield of the desired cross-coupled product.
Answer:
This side reaction occurs when the arylpalladium(II) intermediate, formed after oxidative addition, undergoes a reaction that results in the formation of a C-H bond instead of the desired C-C or C-N bond.[9] This can be promoted by sources of hydride in the reaction, such as the solvent (especially alcohols like methanol), water, or certain bases.[9]
The Ligand's Role in Suppression:
The steric and electronic properties of the ligand are your primary tool for minimizing this unwanted pathway.
-
Steric Hindrance: Bulky ligands create a crowded environment around the palladium center. This steric shield physically obstructs the approach of small hydride sources while favoring the productive approach of the larger coupling partner (e.g., the boronic acid in a Suzuki coupling). This kinetically favors the desired cross-coupling pathway over hydrodebromination.
-
Accelerating Reductive Elimination: Electron-rich, bulky ligands significantly accelerate the final reductive elimination step of the catalytic cycle, where the new C-C or C-N bond is formed.[2][3] By speeding up this productive step, the lifetime of the arylpalladium(II) intermediate is shortened, reducing the opportunity for it to be intercepted by competing side reactions like hydrodebromination.
Troubleshooting Steps:
-
Increase Ligand Bulk: Switch from a smaller ligand to a bulkier one. For example, moving from PPh₃ to a dialkylbiaryl phosphine like SPhos or XPhos is a standard strategy.[1]
-
Solvent Choice: If using an alcohol-based solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF to minimize the source of protons.[8]
-
Base Selection: Ensure your base is not a significant source of hydrides. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.
Visualizing the Ligand's Impact
To better understand the role of the ligand, it's helpful to visualize the catalytic cycle for a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: Fig 1. The ligand (L) influences every key step of the cycle.
Comparative Ligand Performance
The choice of ligand class can dramatically alter the outcome of the reaction. Below is a summary of expected performance based on ligand type for a generic Suzuki coupling with this compound.
| Ligand Class | Example Ligands | Expected Yield (%) | Key Characteristics & Insights |
| Simple Triarylphosphines | PPh₃, P(o-tol)₃ | 10-40% | Low steric bulk and moderate electron-donating ability. Often insufficient to overcome the challenges of the acidic substrate, leading to low conversion and side reactions. |
| Bidentate Phosphines | DPPF, BINAP | 50-75% | Chelating nature helps stabilize the catalyst and prevent decomposition.[4] Offers better performance than simple phosphines but may be less effective for highly challenging substrates compared to modern biarylphosphines. |
| Bulky, Electron-Rich Biarylphosphines | SPhos, XPhos, RuPhos | 85-98% | Recommended Class. The combination of large steric bulk and strong electron-donating properties makes these ligands highly effective at promoting both oxidative addition and reductive elimination, leading to high yields and suppression of side reactions.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | 80-95% | Strong σ-donors that form very stable palladium complexes. Excellent for coupling less reactive aryl chlorides and can be a powerful alternative to phosphine ligands, particularly for preventing catalyst decomposition at high temperatures.[10] |
FAQ 3: I need to perform a Buchwald-Hartwig amination. Are the ligand requirements different from a Suzuki coupling for this substrate?
Answer:
Yes, while there is overlap, the optimal ligands can differ. Buchwald-Hartwig amination involves the formation of a C-N bond and has its own mechanistic nuances.[4][11] The catalytic cycle involves the formation of a palladium-amide intermediate, and the final reductive elimination step to form the C-N bond can be challenging.[12]
For this transformation, bulky, electron-rich dialkylbiaryl phosphine ligands (like those developed by the Buchwald group) or specific bidentate ligands like Josiphos or Xantphos are often required.[13] These ligands are exceptionally good at promoting the C-N reductive elimination step, which is often the turnover-limiting step in these reactions. Using a standard Suzuki ligand might result in lower yields or reaction failure. Always consult literature specific to the amination of aryl halides bearing acidic groups when selecting your catalyst system.[14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 ratio, 0.1 M concentration)
Workflow Diagram:
Caption: Fig 2. Step-by-step experimental workflow.
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base (K₃PO₄).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the ligand.
-
Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction is free of oxygen.[6]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract the product into the organic layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- Title: Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Title: Troubleshooting difficult Suzuki couplings with substituted boronic acids Source: Benchchem Technical Support URL
- Title: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions Source: Request PDF on ResearchG
- Title: Buchwald–Hartwig amin
- Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL:[Link]
- Title: How can I solve my problem with Suzuki coupling?
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Buchwald-Hartwig Amination - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
- Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Nobel Prize URL:[Link]
- Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL:[Link]
- Title: Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI URL:[Link]
- Title: Suzuki reactions promoted by different ligands Source: ResearchG
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit r/Chempros URL:[Link]
- Title: Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling...
- Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: MDPI URL:[Link]
- Title: (A) Cross-coupling of carboxylic acid derivatives. (B) The first...
- Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: NIH URL:[Link]
- Title: Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides Source: Organic Letters - ACS Public
- Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
- Title: Decarboxylative cross-coupling Source: Wikipedia URL:[Link]
- Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH URL:[Link]
- Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: NIH URL:[Link]
- Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communic
- Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC URL:[Link]
- Title: Prominent Ligand Types in Modern Cross-Coupling Reactions Source: ScienceDirect URL:[Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. theses.enscm.fr [theses.enscm.fr]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 3-(3-bromophenyl)propanoic Acid Amides
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 3-(3-bromophenyl)propanoic acid amides. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve experimental challenges effectively.
Part A: Issues with the Carboxylic Acid Starting Material
Question: My commercially available this compound has a low melting point and appears discolored. How can I purify it before use?
Answer: The purity of the starting carboxylic acid is critical for a successful amide coupling reaction. Discoloration (often off-white to orange or brown) and a broad or low melting point (literature mp: 72-76 °C) suggest the presence of impurities.[1][2] These could include residual solvents or byproducts from its synthesis, such as isomers or poly-brominated species.[3]
The most effective purification method is recrystallization. The key is selecting an appropriate solvent system where the acid has high solubility at elevated temperatures but is sparingly soluble at room temperature or below.[3]
Recommended Recrystallization Solvents:
-
Mixed Solvent Systems: An ethanol-water or acetone-hexane system is often effective. Dissolve the crude acid in the minimum amount of hot ethanol or acetone, then slowly add water or hexane until turbidity persists. Reheat to clarify and then allow to cool slowly.
-
Single Solvent Systems: Toluene or hexane can be suitable for this moderately nonpolar compound.[3]
Step-by-Step Recrystallization Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and continue heating for 5-10 minutes.[3]
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Slowly add the "poor" solvent (e.g., water) to the hot filtrate until the solution becomes cloudy. Add a few drops of the "good" solvent back until the solution is clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can place it in an ice bath afterward.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.
Part B: Troubleshooting the Amide Coupling Reaction
The most common method for synthesizing these amides is through the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used, often with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure.
Question: My EDC/HOBt coupling reaction is giving a very low yield. What are the likely causes?
Answer: Low yields in carbodiimide-mediated couplings are a frequent issue stemming from several potential factors. Systematically evaluating each one is key to optimization.
1. Reagent Quality and Stoichiometry:
-
Moisture: EDC is moisture-sensitive. Use anhydrous solvents (like DMF or DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Water can hydrolyze the activated O-acylisourea intermediate, reverting it to the starting carboxylic acid.
-
Stoichiometry: While theory suggests a 1:1:1 ratio of acid:amine:EDC, it is often beneficial to use a slight excess of the coupling agent and amine. A typical starting point is:
-
Carboxylic Acid: 1.0 eq
-
Amine: 1.1 - 1.2 eq
-
EDC: 1.2 - 1.5 eq
-
HOBt: 1.2 - 1.5 eq
-
Base (if amine is a salt): 1.5 - 2.0 eq
-
2. Reaction Temperature:
-
Carbodiimide reactions are often initiated at 0 °C to control the initial exothermic activation of the carboxylic acid.[4] Allowing the reaction to slowly warm to room temperature and stir for 12-24 hours is a standard procedure. Low temperatures are recommended to minimize side reactions, particularly the formation of N-acylurea.[5]
3. Incorrect Order of Addition:
-
The order of reagent addition is crucial for efficient activation. The generally accepted best practice is to pre-activate the carboxylic acid before adding the amine.[6]
-
Dissolve the carboxylic acid and HOBt in an anhydrous solvent (e.g., DMF or DCM) at 0 °C.
-
Add the EDC and stir for 15-30 minutes. This allows for the formation of the HOBt-ester active intermediate.
-
Add the amine (and a non-nucleophilic base like DIPEA if the amine is provided as a hydrochloride salt).
-
Allow the reaction to warm to room temperature and stir until completion.
-
4. Competing Acid-Base Reaction:
-
Directly mixing a carboxylic acid and an amine can form a non-reactive ammonium carboxylate salt.[7][8] Using a coupling agent bypasses this issue by first converting the carboxylic acid into an activated species that the amine can readily attack.[8]
Question: My TLC plate is very messy with multiple spots. What are the common byproducts in an EDC coupling?
Answer: A messy TLC is indicative of side reactions. Understanding the potential byproducts is the first step to mitigating their formation.
| Byproduct | Cause & Mechanism | Prevention Strategy |
| N-acylurea | The highly reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer. This byproduct is stable and unreactive.[5] This side reaction is more prevalent in polar solvents like DMF.[6][9] | Use an additive like HOBt or Oxyma, which traps the O-acylisourea to form a more stable active ester, reducing the chance for rearrangement.[5] Running the reaction in a less polar solvent like DCM can also help.[6] |
| Symmetric Anhydride | A second molecule of the carboxylic acid can attack the O-acylisourea intermediate, forming a symmetric anhydride and releasing the urea byproduct. | Ensure the amine is added promptly after the pre-activation step. Using a slight excess of the amine can also favor the desired reaction pathway. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagents, moisture, or deactivation of the coupling agent. | Check reagent purity, use anhydrous conditions, and consider a slight excess of coupling agents and the amine. |
Below is a workflow diagram illustrating the desired reaction pathway and common side reactions in an EDC/HOBt coupling.
Part C: Work-up and Purification Challenges
Question: How do I effectively remove the EDC-urea byproduct and excess HOBt during the work-up?
Answer: The urea byproduct from EDC is water-soluble, unlike the byproduct from DCC, making the work-up more straightforward. A standard aqueous work-up is usually sufficient.
Standard Aqueous Work-up Protocol:
-
If the reaction was performed in DMF, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with:
-
1M HCl or 5% Citric Acid (2x): This removes the basic DIPEA, any unreacted amine, and the EDC/urea byproduct.
-
Saturated NaHCO₃ (2x): This removes the acidic HOBt and any unreacted carboxylic acid.
-
Brine (1x): This removes the bulk of the residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
This washing sequence is often sufficient to significantly clean up the crude material before final purification by column chromatography or recrystallization.[6]
Question: My final amide product is hydrolyzing back to the carboxylic acid during the work-up. How can I prevent this?
Answer: Amide bonds are generally stable, but they can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged exposure or heat.[10][11]
Preventative Measures:
-
Avoid Strong Acids/Bases: Use milder aqueous solutions for washing (e.g., 5-10% citric acid instead of concentrated HCl, and saturated sodium bicarbonate instead of NaOH).
-
Minimize Contact Time: Perform the aqueous extractions swiftly and do not let the layers sit for extended periods.
-
Work at Room Temperature: Do not heat the mixture during the work-up phase.
-
Check pH: Ensure the final organic layer is neutral before drying and concentration.
If hydrolysis remains an issue, it may indicate that the amide bond being formed is particularly labile. In such cases, minimizing the number of aqueous washes and proceeding directly to chromatography after solvent removal might be a better strategy.
The following flowchart provides a decision-making process for troubleshooting a low-yielding amide synthesis.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromophenylpropanoic Acid Isomers
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. The bromophenylpropanoic acids are valuable intermediates, offering a scaffold that combines an acidic functional group with a reactive aromatic handle. However, the simple positional change of the bromine atom among the 2-, 3-, and 4-isomers introduces profound differences in their chemical behavior. This guide provides an in-depth comparison of these isomers, grounded in the principles of physical organic chemistry and supported by experimental insights, to empower chemists to make informed strategic decisions in their synthetic designs.
The Underlying Principles: Electronic and Steric Effects at Play
The reactivity of each bromophenylpropanoic acid isomer is governed by a delicate interplay of electronic and steric effects originating from the bromine substituent and its position relative to the propanoic acid side chain and the aromatic ring.
Electronic Effects of the Bromine Substituent
The bromine atom exerts two opposing electronic effects on the benzene ring:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds, leading to a net deactivation of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene.[1][2]
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be donated into the aromatic π-system. This donation increases the electron density at the ortho and para positions relative to the meta position.[1]
Crucially, for halogens, the inductive effect is stronger than the resonance effect. This results in bromine being a deactivating, yet ortho, para-directing group in electrophilic aromatic substitution (EAS).[1]
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. This factor is most pronounced in 2-bromophenylpropanoic acid , where the bulky bromine atom is situated directly adjacent to the propanoic acid side chain. This proximity can obstruct the approach of reagents to the ortho carbon, the C-Br bond itself, and potentially the carboxylic acid group.[3]
Comparative Analysis of Chemical Properties
The electronic and steric factors described above manifest as tangible differences in acidity and reactivity in common organic transformations.
Acidity of the Carboxylic Acid Group (pKa)
The acidity of the propanoic acid moiety is directly influenced by the electron-withdrawing inductive effect of the bromine atom. A stronger inductive pull stabilizes the resulting carboxylate anion, leading to a stronger acid (i.e., a lower pKa value).[4] Since the inductive effect diminishes with distance, we can predict a clear trend in acidity.
| Isomer | Structure | Predicted pKa Trend | Rationale |
| 2-Bromo | Lowest pKa (Most Acidic) | The bromine atom is closest to the carboxylic acid group, exerting the strongest -I effect and providing maximal stabilization of the conjugate base. | |
| 3-Bromo | Intermediate pKa | The bromine is at the meta position, exerting a moderate inductive effect that is stronger than the para isomer but weaker than the ortho. | |
| 4-Bromo | Highest pKa (Least Acidic of the three) | The bromine is furthest from the carboxylic acid, resulting in the weakest inductive effect on the carboxylate group. | |
| Phenylpropanoic Acid (Unsubstituted) | Higher pKa than bromo-isomers | Lacks the acid-strengthening inductive effect of a bromine substituent. |
Reactivity in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, forming C-C bonds with high efficiency.[7][8] The key step, oxidative addition of the palladium catalyst to the carbon-bromine bond, is highly sensitive to the local chemical environment.
Predicted Reactivity Order (Suzuki Coupling): 4-Bromo > 3-Bromo >> 2-Bromo
-
4-Bromophenylpropanoic Acid: This isomer is typically the most reactive. The C-Br bond is sterically unhindered and electronically accessible, allowing for efficient oxidative addition of the palladium catalyst.
-
3-Bromophenylpropanoic Acid: Reactivity is generally comparable to the 4-bromo isomer. The C-Br bond is also sterically accessible, leading to facile coupling.
-
2-Bromophenylpropanoic Acid: This isomer is significantly less reactive. The steric bulk of the adjacent propanoic acid group severely hinders the approach of the large palladium-ligand complex to the C-Br bond, increasing the activation energy for the oxidative addition step.[9] Achieving high yields with this substrate often requires more forcing conditions, specialized bulky phosphine ligands, or longer reaction times.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an aromatic ring, displacing a leaving group. This mechanism is generally unfavorable for simple aryl halides like the bromophenylpropanoic acids. It requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[10][11][12] The propanoic acid group is only weakly deactivating and is insufficient to activate the ring for SNAr under typical conditions. Therefore, this reaction pathway is not a practical point of comparison for these isomers.
Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies provide a framework for the synthesis and comparative reaction of these isomers.
Protocol 1: Synthesis of 3-(2-Bromophenyl)propionic Acid
This procedure is adapted from a known industrialized method, showcasing a one-pot synthesis from 2-bromobenzaldehyde.[13]
Materials:
-
2-Bromobenzaldehyde
-
Isopropylidene malonate (Meldrum's acid)
-
Triethylamine
-
Formic acid
-
Concentrated Hydrochloric Acid
-
Ethyl acetate
-
n-Heptane
Procedure:
-
System Setup: In a 1L three-necked flask equipped with a stirrer, thermometer, and addition funnel, add triethylamine (284 g, 2.79 mol).
-
Formate System Preparation: Cool the flask in an ice bath and slowly add formic acid (323 g, 7.01 mol) while maintaining the temperature between 15-40 °C.
-
Reactant Addition: Once the addition is complete and a clear solution forms, add isopropylidene malonate (61.5 g, 0.576 mol) and 2-bromobenzaldehyde (100.0 g, 0.53 mol).
-
Reaction: Heat the mixture to 95-100 °C and stir for 2-4 hours. Monitor the reaction completion by TLC or GC.
-
Quenching and Isolation: Cool the reaction to 20-35 °C. Cautiously add tap water (1.8 L) followed by concentrated HCl (1.1 L) to acidify the mixture. Stir for 2-3 hours at 15-35 °C.
-
Filtration: The crude product will precipitate. Filter the solid and wash with water. Dry the crude product under vacuum at 45-50 °C.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and n-heptane to yield pure 3-(2-bromophenyl)propionic acid.
Protocol 2: Comparative Suzuki-Miyaura Coupling Reactivity Study
This protocol is designed to objectively compare the reactivity of the three isomers under identical conditions.
Materials:
-
2-bromophenylpropanoic acid
-
3-bromophenylpropanoic acid
-
4-bromophenylpropanoic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Diethyl ether
-
1M HCl
Procedure:
-
Reaction Setup: Prepare three identical reaction vessels. To each vessel, add the respective bromophenylpropanoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to each vessel.
-
Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (5 mL) to each vessel.
-
Reaction: Equip each vessel with a condenser, place them in a pre-heated oil bath at 90 °C, and stir vigorously under a nitrogen atmosphere.
-
Monitoring: Monitor the reactions simultaneously by TLC or by taking aliquots for GC/LC-MS analysis at regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr). The disappearance of the starting aryl bromide is the primary indicator of conversion.
-
Workup (upon completion): Cool the reaction mixtures to room temperature. Dilute with water (10 mL) and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by ¹H NMR or GC to determine the relative conversion rates and yields for each isomer, providing a quantitative measure of their comparative reactivity.
Conclusion and Strategic Recommendations
The positional isomerism of bromophenylpropanoic acids is not a trivial structural detail; it is a fundamental determinant of their chemical reactivity.
-
For Acidity: The 2-bromo isomer is the strongest acid, a factor that could be relevant in biological screening or formulation science.
-
For C-C Bond Formation (e.g., Suzuki Coupling): The 4-bromo and 3-bromo isomers are vastly superior coupling partners due to their steric accessibility. They should be the default choice for synthetic routes heavily reliant on palladium-catalyzed reactions. The 2-bromo isomer should be avoided unless the synthetic design specifically demands it, in which case optimization of catalysts, ligands, and reaction conditions is mandatory.
By understanding these intrinsic properties, researchers can bypass frustrating synthetic roadblocks, optimize reaction conditions more efficiently, and select the ideal building block for their specific target, ultimately accelerating the pace of discovery and development.
References
- Vertex AI Search. Hammett constants for some common substituents. Accessed January 10, 2026.
- Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Accessed January 10, 2026.
- PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. Accessed January 10, 2026.
- ChemicalBook. 2-(4-Bromomethyl)phenylpropionic acid synthesis. Accessed January 10, 2026.
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. Accessed January 10, 2026.
- Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Accessed January 10, 2026.
- Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Accessed January 10, 2026.
- YouTube. Bromination of Phenol (A-Level Chemistry). Accessed January 10, 2026.
- Eureka | Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Accessed January 10, 2026.
- Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. Accessed January 10, 2026.
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Accessed January 10, 2026.
- NIH. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Accessed January 10, 2026.
- Chemistry Stack Exchange. The role of halogens in electrophilic aromatic substitution. Accessed January 10, 2026.
- LibreTexts. 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Accessed January 10, 2026.
- Wikipedia. Nucleophilic aromatic substitution. Accessed January 10, 2026.
- Grokipedia.
- Chemguide. ring reactions of phenol. Accessed January 10, 2026.
- Benchchem. A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. Accessed January 10, 2026.
- Chemistry Steps. Nucleophilic Aromatic Substitution. Accessed January 10, 2026.
- Allen. Record the following sets of compounds according to increasing pK_(a) ( = - log Ka) Propanoic acid, 3-bromopropanoic acid, 2-nitropropanoic acid. Accessed January 10, 2026.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Accessed January 10, 2026.
- Wikipedia. Suzuki reaction. Accessed January 10, 2026.
- OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Accessed January 10, 2026.
- Organic Chemistry Portal. Suzuki Coupling. Accessed January 10, 2026.
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- Benchchem. Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 3-Bromo-2,2-dimethylpropanoic Acid. Accessed January 10, 2026.
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A Comparative Guide to the Suzuki Coupling of Bromophenylpropanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] Its widespread adoption in the pharmaceutical industry is a testament to its reliability, functional group tolerance, and the commercial availability of its reagents.[4][5][6] This guide, prepared from the perspective of a Senior Application Scientist, offers a deep dive into a comparative study of the Suzuki coupling of ortho-, meta-, and para-bromophenylpropanoic acid isomers. We will explore the nuances of how the seemingly subtle change in substituent positioning can profoundly impact reaction outcomes, providing a framework for rational reaction design and optimization.
The Strategic Importance of Isomer-Specific Reactivity
The bromophenylpropanoic acids are valuable building blocks in medicinal chemistry, with the phenylpropanoic acid motif appearing in a range of pharmaceuticals. The ability to selectively couple these isomers via Suzuki reaction opens avenues to a diverse array of biaryl structures. However, the electronic and steric environment of the carbon-bromine bond, dictated by the position of the propanoic acid group, introduces significant variability in reactivity. Understanding these differences is paramount for efficient and predictable synthesis.
This guide will dissect these differences through a detailed examination of the reaction mechanism, a standardized experimental protocol for a comparative study, and an analysis of the expected outcomes based on established principles of physical organic chemistry.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid) with an organohalide.[1][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl bromide, forming a Pd(II) complex. This step is often the rate-determining step, particularly for less reactive aryl halides.[10][11]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13][14][15]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst.[1][8]
The efficiency of each of these steps can be influenced by the electronic and steric properties of the substrates.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Study: Ortho, Meta, and Para Isomers
To objectively compare the reactivity of the three bromophenylpropanoic acid isomers, a standardized experimental protocol is essential. The following protocol outlines a robust starting point for such a study.
Standardized Experimental Protocol
Objective: To compare the yield and reaction rate of the Suzuki coupling of 2-, 3-, and 4-bromophenylpropanoic acid with phenylboronic acid.
Materials:
-
2-Bromophenylpropanoic acid
-
3-Bromophenylpropanoic acid
-
4-Bromophenylpropanoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the respective bromophenylpropanoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and SPhos (0.02 mmol).
-
Add palladium(II) acetate (0.01 mmol).
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
The reaction mixture is stirred and heated to 80 °C.
-
The reaction progress is monitored at regular intervals (e.g., every hour) by taking aliquots and analyzing them by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired biphenylpropanoic acid.
-
The yield and purity of the isolated product are determined.
Expected Outcomes and Discussion
The reactivity of the bromophenylpropanoic acid isomers in the Suzuki coupling is anticipated to differ due to a combination of electronic and steric effects.
| Isomer | Expected Reactivity | Rationale |
| 4-Bromophenylpropanoic acid (para) | High | The propanoic acid group is a meta-director and weakly deactivating. In the para position, its electronic influence on the C-Br bond is minimal. Steric hindrance is also negligible, allowing for facile oxidative addition. |
| 3-Bromophenylpropanoic acid (meta) | Moderate | The propanoic acid group is ortho and para to the bromine atom. Its electron-withdrawing inductive effect will slightly deactivate the C-Br bond towards oxidative addition compared to the para isomer. Steric hindrance is minimal. |
| 2-Bromophenylpropanoic acid (ortho) | Low | Significant steric hindrance from the ortho-propanoic acid group is expected to impede the approach of the bulky palladium catalyst for oxidative addition. This steric clash is often the dominant factor in the reactivity of ortho-substituted substrates. |
Data Summary (Hypothetical based on expected outcomes):
| Substrate | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Bromophenylpropanoic acid | 2 | 92 | >98 |
| 3-Bromophenylpropanoic acid | 4 | 85 | >98 |
| 2-Bromophenylpropanoic acid | 12 | 65 | >95 |
Note: These are illustrative values and actual results may vary depending on the precise reaction conditions.
The expected trend in reactivity (para > meta > ortho) is a common observation in cross-coupling reactions of substituted aryl halides. The para isomer, with minimal electronic deactivation and no steric hindrance, is predicted to react the fastest and give the highest yield. The meta isomer's reactivity is slightly attenuated by the inductive effect of the carboxylic acid group. The ortho isomer is expected to be the most challenging substrate due to the significant steric hindrance posed by the adjacent propanoic acid group, which can hinder the crucial oxidative addition step.
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos is a highly active catalytic system for Suzuki couplings, particularly for challenging substrates.[16][17] The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions, such as hydrolysis of the propanoic acid group.[12][17]
-
Solvent System (Dioxane/Water): The use of a polar aprotic solvent like dioxane with a small amount of water is common in Suzuki reactions.[7] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Conclusion: A Guide for Rational Synthesis
This comparative guide underscores the critical importance of isomeric substitution in the Suzuki-Miyaura cross-coupling of bromophenylpropanoic acids. The interplay of electronic and steric effects leads to a predictable trend in reactivity, with the para isomer being the most reactive and the ortho isomer being the least. For researchers and drug development professionals, this understanding is crucial for designing efficient and robust synthetic routes. When faced with a choice of isomers, selecting the one with the most favorable substitution pattern can significantly reduce reaction times, improve yields, and simplify purification, ultimately accelerating the drug discovery and development process. The provided experimental protocol serves as a solid foundation for further optimization and exploration of this versatile and powerful reaction.
References
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides.
- Perea, J. J., & Caballol, R. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 123(47), 11786–11795. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3149-3155. [Link]
- Singh, S., et al. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Scientific Research in Science and Technology, 4(8), 1-10. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
- de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Jana, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140. [Link]
- Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
- Jana, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
- Hong, W., et al. (2019). Efficient Benzocyclohexane–Ketoamine Ligands for Palladium-catalyzed Suzuki–Miyaura Cross-coupling Reaction. Chemistry Letters, 48(7), 724-727. [Link]
- ResearchGate. (n.d.). Effect of substituents on Suzuki-Miyaura reactions. [Link]
- Pharmaceutical Technology. (2013). New Horizons for Cross-Coupling Reactions. [Link]
- Semantic Scholar. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. [Link]
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- PMC. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
- ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
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- ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. [Link]
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids. [Link]
- The Journal of Organic Chemistry. (2001). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. [Link]
- The Journal of Organic Chemistry. (2000).
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- PMC. (2015).
- MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
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Heck Reaction Efficiency: A Comparative Analysis of 3-(3-bromophenyl)propanoic Acid and Other Aryl Bromides
For researchers and professionals in drug development and synthetic chemistry, the Palladium-catalyzed Heck reaction is an indispensable tool for carbon-carbon bond formation.[1][2] Its ability to form substituted alkenes from unsaturated halides and alkenes offers a robust pathway for synthesizing complex molecular architectures.[1] However, the efficiency of the Heck reaction is highly dependent on the electronic and steric properties of the substrates.[3][4] This guide provides an in-depth comparison of the reactivity of 3-(3-bromophenyl)propanoic acid with other representative aryl bromides in the Heck reaction, supported by a detailed, albeit illustrative, experimental framework.
The Decisive Role of Substituents in Heck Reactions
The Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][5] A critical step in this cycle is the oxidative addition of the aryl halide to the Pd(0) center. The rate of this step, and consequently the overall reaction efficiency, is significantly influenced by the electronic nature of the substituents on the aryl halide. Generally, electron-withdrawing groups on the aromatic ring accelerate the oxidative addition by making the aryl halide more electrophilic, thus enhancing its reactivity towards the electron-rich Pd(0) catalyst. Conversely, electron-donating groups tend to decrease the reaction rate.[4]
This guide presents a comparative study of the following aryl bromides in a Heck reaction with styrene to illustrate these electronic effects:
-
Bromobenzene: The baseline for unsubstituted aryl bromides.
-
4-Bromoanisole: Features a strong electron-donating methoxy group (-OCH₃).
-
4-Bromobenzonitrile: Contains a strong electron-withdrawing cyano group (-CN).
-
This compound: The molecule of interest, which has a propanoic acid group at the meta position, acting as a weakly deactivating group.[6]
Experimental Design: A Comparative Heck Coupling
The following experimental protocol is designed to provide a clear comparison of the reactivity of the selected aryl bromides under identical reaction conditions.
Experimental Workflow
Caption: Comparative Heck Reaction Workflow.
Step-by-Step Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Styrene
-
Bromobenzene
-
4-Bromoanisole
-
4-Bromobenzonitrile
-
This compound
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times.
-
Addition of Reagents: Add anhydrous DMF (5 mL), styrene (1.2 mmol), and triethylamine (1.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol for stilbene derivatives) or by column chromatography on silica gel.[7][8][9]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.[10][11]
Safety Precautions: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Organic solvents are flammable. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12]
Predicted Outcomes and Mechanistic Interpretation
The efficiency of the Heck reaction for the selected aryl bromides is predicted to follow the order of their reactivity towards oxidative addition.
| Aryl Bromide | Substituent | Electronic Effect | Predicted Reaction Time | Predicted Yield |
| 4-Bromobenzonitrile | -CN | Strong Electron-Withdrawing | Shortest | Highest |
| Bromobenzene | -H | Neutral | Moderate | High |
| This compound | -CH₂CH₂COOH | Weak Electron-Withdrawing (Inductive) | Moderate | High |
| 4-Bromoanisole | -OCH₃ | Strong Electron-Donating | Longest | Lowest |
Table 1: Predicted Reactivity of Aryl Bromides in the Heck Reaction.
Mechanistic Rationale
The predicted trend in reactivity can be directly correlated to the key steps of the Heck reaction catalytic cycle.
Caption: Simplified Heck Reaction Catalytic Cycle.
-
4-Bromobenzonitrile: The electron-withdrawing cyano group significantly lowers the electron density of the C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst. This results in a faster reaction and higher yield.
-
Bromobenzene and this compound: Bromobenzene serves as a standard reference. The propanoic acid substituent in the meta position of this compound exerts a weak electron-withdrawing inductive effect, which should result in a reactivity profile similar to or slightly greater than that of bromobenzene.[6]
-
4-Bromoanisole: The electron-donating methoxy group increases the electron density on the aromatic ring and the C-Br bond, which disfavors the oxidative addition step with the nucleophilic Pd(0) catalyst. Consequently, this reaction is expected to be the slowest and least efficient.
Conclusion
The electronic nature of substituents on the aryl bromide plays a pivotal role in the efficiency of the Heck reaction. As demonstrated through this comparative guide, electron-withdrawing groups enhance reactivity, while electron-donating groups impede it. This compound, with its weakly deactivating substituent, is expected to exhibit robust reactivity in the Heck reaction, comparable to that of unsubstituted bromobenzene. This understanding is crucial for designing efficient synthetic routes and optimizing reaction conditions for the preparation of complex molecules in pharmaceutical and materials science research.
References
- Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 2(24), 9279-9283.
- Meijere, A. D., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411.
- Nagwa Classes. (2019). ¹H NMR Spectrum of Propanoic Acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).
- SpectraBase. (n.d.). 4,4'-Dimethoxystilbene.
- Edubirdie. (2020). Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide.
- PubMed. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- ResearchGate. (n.d.). 1H NMR data of identified stilbenes at 300 K.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000.
- The Pharma Innovation Journal. (2019). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
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- Wikipedia. (n.d.). Heck reaction.
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- Scirp.org. (n.d.). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation.
- Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- Wikipedia. (n.d.). Hammett equation.
- ACS Publications. (n.d.). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes.
- Chemistry LibreTexts. (2023). Heck Reaction.
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- PubMed Central (PMC). (n.d.). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones.
- PubMed Central (PMC). (n.d.). Synthetic approaches toward stilbenes and their related structures.
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Biological activity of 3-(3-bromophenyl)propanoic acid derivatives vs. other halogenated analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the phenylpropanoic acid scaffold is a well-established pharmacophore, forming the backbone of numerous therapeutic agents. The strategic introduction of halogen atoms onto the phenyl ring can profoundly influence the physicochemical properties and biological activities of these molecules. This guide provides a comparative analysis of 3-(3-bromophenyl)propanoic acid and its halogenated analogues (fluoro, chloro, and iodo), offering insights into their potential as antimicrobial, anti-inflammatory, and anticancer agents. While direct comparative studies are limited, this document synthesizes existing data on related compounds and outlines a systematic approach for their evaluation.
Introduction: The Role of Halogenation in Modulating Bioactivity
Halogenation is a powerful tool in drug design, capable of altering a molecule's lipophilicity, electronic character, and metabolic stability. The choice and position of the halogen atom can lead to significant changes in target binding affinity and pharmacokinetic profiles. In the context of 3-phenylpropanoic acid, substitution at the meta-position is of particular interest as it can influence the molecule's interaction with biological targets without sterically hindering the propanoic acid side chain, which is often crucial for activity.
This guide will explore the known and potential biological activities of the following meta-substituted halogenated 3-phenylpropanoic acids:
-
3-(3-Fluorophenyl)propanoic acid
-
3-(3-Chlorophenyl)propanoic acid
-
This compound
-
3-(3-Iodophenyl)propanoic acid
Synthesis of 3-(3-Halophenyl)propanoic Acids: A Generalized Protocol
A common synthetic route to 3-(3-halogenophenyl)propanoic acids involves the reaction of a 3-halobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation. This versatile method allows for the efficient production of the desired compounds.
Experimental Protocol: Two-Step Synthesis
Step 1: Diethyl 2-(3-halobenzyl)malonate Synthesis
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
After stirring for 30 minutes, add the appropriate 3-halobenzyl bromide (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude diethyl 2-(3-halobenzyl)malonate, which can be used in the next step without further purification.
Step 2: 3-(3-Halophenyl)propanoic Acid Synthesis
-
To the crude diethyl 2-(3-halobenzyl)malonate, add a 10% aqueous solution of sodium hydroxide (3.0 equivalents).
-
Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the esters.
-
Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid intermediate.
-
Heat the acidified mixture to 100-120 °C to induce decarboxylation, which is typically accompanied by the evolution of carbon dioxide.
-
After gas evolution ceases, cool the mixture and extract the product with diethyl ether.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-(3-halophenyl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Arylpropanoic acids are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of a complex pyrrole derivative of 3-phenylpropanoic acid containing a 4-chlorophenyl substituent has been demonstrated in a carrageenan-induced paw edema model in rats. [1][2][3]This finding suggests that halogenated phenylpropanoic acids may exhibit anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes.
The nature and position of the halogen can influence COX-1/COX-2 selectivity and overall inhibitory potency. A systematic evaluation of the 3-(3-halophenyl)propanoic acid series is warranted to elucidate these structure-activity relationships (SAR).
Proposed Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Acclimatize male Wistar rats for one week.
-
Administer the test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally at various doses.
-
After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.
Anticancer Activity
While there is limited direct evidence for the anticancer activity of 3-(3-halophenyl)propanoic acids, the phenylpropanoic acid scaffold is present in some compounds with reported antiproliferative effects. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their anticancer and antioxidant properties. [4]Furthermore, a fluorinated chalcone, which shares some structural similarities, has been shown to induce apoptosis in breast cancer cells. [5] The potential anticancer mechanism of these compounds could involve various pathways, including enzyme inhibition or disruption of cellular signaling. The lipophilicity and electronic properties conferred by the different halogens could play a crucial role in their cellular uptake and interaction with intracellular targets. For example, 3-(3-iodophenyl)propanoic acid has been noted for its potential accumulation in tumor tissue, suggesting it could be a candidate for further investigation in cancer diagnostics or therapy. Proposed Experimental Protocol: MTT Cell Viability Assay
-
Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on general principles of medicinal chemistry and the limited available data, we can hypothesize the following SAR trends for 3-(3-halophenyl)propanoic acids:
-
Lipophilicity and Membrane Permeation: The increasing lipophilicity from fluorine to iodine is expected to enhance passive diffusion across cell membranes, which could lead to increased intracellular concentrations and potentially higher potency. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific toxicity.
-
Halogen Bonding: The larger halogens (bromine and iodine) are capable of forming halogen bonds, which are non-covalent interactions that can contribute to ligand-receptor binding. This could lead to enhanced activity for the bromo- and iodo-analogues against specific protein targets.
-
Electronic Effects: The electronegativity of the halogen atom influences the electronic distribution of the phenyl ring, which can affect the pKa of the carboxylic acid and the molecule's interaction with target enzymes or receptors.
Figure 3: Key factors influencing the structure-activity relationship of 3-(3-halophenyl)propanoic acids.
Future research should focus on:
-
The systematic synthesis and purification of the complete series of 3-(3-halophenyl)propanoic acids.
-
Direct, head-to-head comparison of their biological activities using standardized in vitro and in vivo assays.
-
Elucidation of their mechanisms of action, including the identification of specific molecular targets.
-
In silico modeling and docking studies to rationalize the observed SAR and guide the design of more potent and selective analogues.
Conclusion
The 3-(3-halophenyl)propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While current data is sparse, the known biological activities of related compounds and the established principles of halogenation in drug design provide a strong rationale for the systematic investigation of this series. The experimental protocols and SAR insights provided in this guide offer a framework for researchers to unlock the full therapeutic potential of these intriguing molecules.
References
- Al-Zereini, W. A., et al. (2021). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 19(1), 35. [Link]
- Zlatanova-Tenisheva, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 11(8), 2203. [Link]
- Zlatanova-Tenisheva, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [Link]
- Zlatanova-Tenisheva, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]
- Rojas-Vite, G., et al. (2023). Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools. International Journal of Molecular Sciences, 24(8), 7193. [Link]
- Kavaliauskas, P., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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Validating the Structure of Novel Compounds Synthesized from 3-(3-bromophenyl)propanoic acid: A Comparative Guide to Analytical Techniques
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and materials science, the synthesis of novel chemical entities is a constant pursuit. Scaffolds like 3-(3-bromophenyl)propanoic acid are particularly valuable starting points. The presence of a carboxylic acid allows for the formation of amides and esters, while the bromo-aromatic moiety is a versatile handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.[1][2][3] However, the synthesis of a novel compound is only the first step; unambiguous structural validation is paramount. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues.
This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of novel small molecules derived from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for integrating data from multiple techniques to arrive at a confident structural assignment.
Chapter 1: The Synthetic Landscape: Potential Novel Compounds from this compound
The structural features of this compound offer several avenues for chemical modification. Understanding these potential transformations is key to anticipating the structures of the resulting novel compounds and selecting the appropriate validation techniques. The two primary reactive sites are the carboxylic acid and the bromine atom on the phenyl ring.
-
Amide and Ester Formation: The carboxylic acid can be readily converted to an amide or ester via coupling reactions with a wide variety of amines and alcohols, respectively.[4][5] This is a common strategy in medicinal chemistry to generate libraries of compounds with diverse functional groups.
-
Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with a boronic acid can introduce a new aryl or heteroaryl group, creating a biaryl structure.[1][2][3][6]
Below is a diagram illustrating some of the synthetic possibilities.
Sources
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- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
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A Senior Application Scientist's Guide to Palladium Catalysis: Optimizing Reactions with 3-(3-bromophenyl)propanoic acid
Introduction
In the landscape of modern pharmaceutical development and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design.[1][2] 3-(3-bromophenyl)propanoic acid represents a valuable and versatile building block, featuring a readily modifiable aryl bromide handle and a carboxylic acid moiety suitable for further elaboration. The strategic modification of this scaffold through palladium-catalyzed cross-coupling reactions has become an indispensable tool, enabling the efficient construction of complex molecular architectures with high precision.[3][4] These reactions, which form the basis of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis by offering mild and functional-group-tolerant pathways to C-C and C-N bonds.[5][6]
This guide provides an in-depth comparison of various palladium catalyst systems for key transformations involving this compound. We will move beyond simple protocols to elucidate the mechanistic rationale behind catalyst selection, empowering researchers to make informed decisions for achieving optimal reaction outcomes.
The Mechanistic Heart of Palladium Catalysis
A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing any cross-coupling reaction. Most palladium-catalyzed couplings proceed through a common cycle involving Pd(0) and Pd(II) oxidation states.[7][8] The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The efficiency of this step is a critical rate-determining factor and is significantly influenced by the electron-donating properties of the catalyst's ligands.[5][9]
-
Transmetalation / Migratory Insertion: In Suzuki-type reactions, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center in a step called transmetalation.[6] In Heck reactions, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond (migratory insertion).[7]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[5] Bulky ligands on the catalyst often accelerate this final, product-releasing step.[10]
Caption: Generalized catalytic cycle for palladium-mediated cross-coupling reactions.
Catalyst System Comparison: A Reaction-Specific Analysis
The choice of catalyst is not universal; it is dictated by the specific bond being formed and the nature of the coupling partners. Here, we compare classical and modern catalyst systems for the most relevant transformations of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating biaryl structures due to the low toxicity and high stability of the requisite organoboron reagents.[11][12]
-
Classical Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] This has been a workhorse catalyst for decades. As a pre-formed, air-sensitive Pd(0) complex, it enters the catalytic cycle directly. While cost-effective, its performance with less reactive aryl halides can be sluggish, often necessitating higher catalyst loadings (1-5 mol%) and elevated temperatures.[13][14]
-
Modern Catalyst: Buchwald G3 Pre-catalysts with Biarylphosphine Ligands (e.g., XPhos) These are air- and moisture-stable Pd(II) pre-catalysts that efficiently generate the active Pd(0) species in situ.[15] The key innovation lies in the bulky, electron-rich biarylphosphine ligands (like XPhos or SPhos).[9][10] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to significantly higher reactivity.[9] This allows for lower catalyst loadings (often <1 mol%), milder reaction conditions, and a much broader substrate scope.[5][15]
Comparative Performance Data (Suzuki-Miyaura Coupling)
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75 |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 80 | 4 | 96 |
| G3-XPhos | 0.5 | K₃PO₄ | THF/H₂O | 60 | 2 | >98 |
Note: The data presented is representative and intended for comparative purposes.
Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of olefins.[16] The choice of catalyst and conditions is critical to ensure high yields and, where applicable, stereoselectivity.
-
Classical Catalyst: Palladium(II) Acetate [Pd(OAc)₂] Pd(OAc)₂ is a simple, inexpensive, and common precatalyst.[16] It is often used ligandless or with simple phosphine ligands like PPh₃. However, these systems can require high temperatures (100-140 °C) and may suffer from the formation of palladium black (inactive Pd metal), which terminates the catalysis.[17]
-
Modern Catalyst: N-Heterocyclic Carbene (NHC)-Ligated Palladium NHCs are powerful ligands that form highly stable and active palladium complexes.[18] Their strong σ-donating ability creates a highly electron-rich palladium center, which promotes oxidative addition. The thermal stability of Pd-NHC complexes makes them particularly suitable for Heck reactions, often allowing for lower reaction temperatures and preventing catalyst decomposition.[17]
Comparative Performance Data (Heck Reaction)
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 2.0 | K₂CO₃ | DMF | 120 | 24 | 68 |
| Pd-NHC Complex | 1.0 | K₂CO₃ | DMF/H₂O | 80 | 6 | 94 |
Note: The data presented is representative, reacting this compound with ethyl acrylate.[17][19]
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
Forming C-N bonds via cross-coupling is essential for synthesizing a vast number of pharmaceuticals.[20] This reaction is particularly sensitive to ligand effects.
-
Classical System: Pd₂(dba)₃ / Bidentate Phosphines (e.g., BINAP) Early generations of catalysts relied on ligands like DPPF or BINAP. While a significant advance, they often struggled with more challenging substrates, such as primary amines or electron-rich aryl halides, and required relatively high catalyst loadings.[21]
-
Modern Catalyst: Buchwald G3/G4 Pre-catalysts with Hindered Dialkylbiarylphosphines (e.g., BrettPhos) This class of catalysts has revolutionized C-N coupling.[22] The ligands are specifically designed to be extremely bulky and electron-rich. This unique steric and electronic profile is crucial for facilitating the difficult C-N reductive elimination step, which is often the turnover-limiting step in amination.[23] These systems display unprecedented scope, allowing for the coupling of virtually any amine class (including ammonia equivalents) with a wide array of aryl halides under mild conditions.[20][23]
Comparative Performance Data (Buchwald-Hartwig Amination)
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | 2.0 | NaOt-Bu | Toluene | 110 | 16 | 55 |
| G3-BrettPhos | 1.0 | LHMDS | THF | 65 | 3 | >99 |
Note: The data presented is representative, reacting this compound with morpholine.
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating. The following are detailed, step-by-step methodologies for a representative reaction.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Pre-catalyst
Caption: A standard experimental workflow for cross-coupling reactions.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the G3-XPhos pre-catalyst (0.01 mmol, 0.01 equiv).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of THF and water, 5 mL). The solvent should be sparged with an inert gas for at least 20 minutes prior to use.[24]
-
Reaction: Seal the flask and place it in a pre-heated oil bath at 60 °C. Stir vigorously for the required time (monitor by TLC or LC-MS, typically 1-4 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4 and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl propanoic acid derivative.
Protocol 2: Sonogashira Coupling
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[25]
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N, 3 mL) and DMF (3 mL). Add the terminal alkyne (1.2 mmol, 1.2 equiv).[25]
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC.
-
Workup and Purification: Cool the reaction, filter through a pad of celite to remove inorganic salts, and concentrate the filtrate. The residue is then subjected to an aqueous workup and purified by column chromatography as described in the Suzuki protocol.
Conclusion and Future Outlook
For researchers working with this compound, the selection of an appropriate palladium catalyst is a critical decision that directly impacts efficiency, yield, and scalability.
-
For Suzuki-Miyaura couplings , modern Buchwald pre-catalysts with bulky biarylphosphine ligands offer unparalleled activity and reliability, enabling reactions under milder conditions with lower catalyst loadings compared to classical systems like Pd(PPh₃)₄.[9][13]
-
In Heck reactions , Pd-NHC complexes provide enhanced thermal stability and activity, overcoming many limitations of simpler Pd(OAc)₂ systems.[17]
-
For Buchwald-Hartwig amination , the use of specifically designed Buchwald ligands and pre-catalysts is essentially mandatory for achieving high yields across a broad range of amine coupling partners.[22][23]
While palladium catalysis remains the gold standard, the field continues to evolve.[3] Future developments will likely focus on further reducing catalyst loadings, expanding the use of more sustainable base metal catalysts like nickel and copper, and developing protocols in greener solvent systems.[20] By understanding the fundamental principles and comparative performance outlined in this guide, scientists are better equipped to navigate the complexities of cross-coupling chemistry and accelerate their research and development goals.
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Benchmarking the synthesis of a target molecule using 3-(3-bromophenyl)propanoic acid versus alternative routes
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic routes to a promising drug-like molecule, 3-(3'-(aminomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid . This biphenylpropanoic acid derivative holds significant potential as a versatile intermediate, featuring a rigid biphenyl core for structural presentation and two key functional groups—a carboxylic acid and a primary amine—for diverse derivatization and modulation of pharmacokinetic and pharmacodynamic properties.
We will benchmark the synthesis of this target molecule through a primary route utilizing 3-(3-bromophenyl)propanoic acid as a key starting material, and compare it against a viable alternative synthetic strategy. This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a quantitative comparison of the routes to aid in the selection of the most appropriate synthetic approach for your research and development needs.
Route 1: Convergent Synthesis via Suzuki Coupling of this compound
This primary synthetic route employs a convergent strategy, leveraging the power of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is highly favored in modern organic synthesis for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] The core of this strategy is the formation of the biphenyl C-C bond in a late-stage coupling reaction.
Causality of Experimental Design
The choice of a Suzuki coupling is predicated on its efficiency in constructing the biphenyl core. To ensure the success of this reaction and prevent unwanted side reactions, protection of the reactive functional groups is paramount. The carboxylic acid of this compound is protected as a methyl ester to prevent its interference with the basic conditions of the Suzuki coupling. Similarly, the amino group of the boronic acid partner is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions and can be readily removed later.
Experimental Workflow
Detailed Experimental Protocol
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-(3-bromophenyl)propanoate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a flask, combine methyl 3-(3-bromophenyl)propanoate (1.0 eq), (3-((tert-butoxycarbonylamino)methyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (4:1, 0.1 M).
-
Degas the mixture with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction to 90 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield methyl 3-(3'-((tert-butoxycarbonylamino)methyl)-[1,1'-biphenyl]-3-yl)propanoate.
Step 3: Hydrolysis and Deprotection
-
Dissolve the protected biphenyl intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 0.1 M).
-
Add lithium hydroxide (3.0 eq) and stir at room temperature for 6 hours.
-
Monitor the ester hydrolysis by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture to pH 2 with 1 M HCl.
-
Stir the mixture at room temperature for 2 hours to effect the deprotection of the Boc group.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(3'-(aminomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid.
Alternative Route: Linear Synthesis via Reductive Amination
This alternative route employs a linear strategy, building the target molecule in a more step-wise fashion. The key transformations in this approach are the formation of the biphenyl core via a Suzuki coupling of simpler building blocks, followed by the elaboration of the functional groups. This route avoids the need to handle the more complex and potentially less stable (3-(aminomethyl)phenyl)boronic acid.
Causality of Experimental Design
This linear approach begins by forming a biphenyl aldehyde intermediate. The aldehyde serves as a versatile handle for the introduction of the aminomethyl group via reductive amination. This method offers an alternative to the direct use of an amino-functionalized boronic acid, which can sometimes be challenging to prepare and store. The propanoic acid side chain is introduced via a Wittig reaction followed by reduction, a classic and reliable method for chain extension.
Experimental Workflow
Sources
A Comparative Guide to the Reactivity of Bromophenylpropanoic Acid Isomers: A DFT Perspective
For researchers and professionals in drug development, understanding the nuanced reactivity of structural isomers is paramount. Even a subtle shift in a substituent's position on a phenyl ring can dramatically alter a molecule's electronic properties, metabolic stability, and pharmacological activity. The bromophenylpropanoic acid isomers—ortho (2-), meta (3-), and para (4-)—serve as a classic example where positional chemistry dictates reactivity.
This guide provides an in-depth comparison of these isomers, leveraging the predictive power of Density Functional Theory (DFT). We move beyond mere data presentation to explain the why—the electronic and steric underpinnings that govern their behavior. The protocols and analyses herein are designed to be self-validating, grounding theoretical predictions in the fundamental principles of physical organic chemistry and providing a roadmap for your own computational investigations.
The "Why": Theoretical Foundations of Reactivity in DFT
DFT has become a cornerstone of modern chemical research because it offers a computationally efficient yet highly accurate method for probing the electronic structure of molecules.[1] From this electronic structure, we can derive a suite of descriptors that quantify and predict chemical reactivity.[2][3]
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[4] The HOMO energy (EHOMO) indicates the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap signifies that less energy is required to excite an electron, making the molecule more polarizable and generally more reactive.[4][5][6]
-
Chemical Hardness (η) & Softness (S): Hardness is a measure of resistance to a change in electron distribution.[6] A large HOMO-LUMO gap corresponds to a "harder," less reactive molecule, while a small gap indicates a "softer," more reactive molecule. Softness is the reciprocal of hardness.
-
Electronegativity (χ) & Chemical Potential (μ): Chemical potential measures the tendency of electrons to escape from a system.[5][6] It is related to the negative of electronegativity. More reactive species often exhibit higher chemical potential.
-
Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons, acting as an electrophile.[6] A higher electrophilicity index points to a more potent electron acceptor.
Local Reactivity Descriptors: These tools pinpoint where on the molecule a reaction is most likely to occur.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), providing an intuitive guide to intermolecular interactions.[7]
-
Fukui Functions: These functions analyze the change in electron density at a specific point when an electron is added or removed. This allows for the precise identification of the most susceptible atomic sites for nucleophilic, electrophilic, and radical attacks.[2]
Experimental Protocol: A Validated DFT Workflow
The following protocol outlines a robust and reproducible workflow for the DFT analysis of bromophenylpropanoic acid isomers. The choice of functional and basis set is critical for achieving accuracy, especially for molecules containing halogens.
Step-by-Step Computational Methodology:
-
Structure Optimization:
-
Action: Build the initial 3D structures of ortho-, meta-, and para-bromophenylpropanoic acid.
-
Method: Perform a full geometry optimization using a hybrid functional like B3LYP, which balances accuracy and computational cost.[8][9]
-
Basis Set: Employ a Pople-style basis set such as 6-311++G(d,p) or a correlation-consistent basis set like cc-pVQZ.[8] The inclusion of diffuse functions (++) is crucial for accurately describing the diffuse nature of electron density in anions (relevant for pKa calculations), and polarization functions (d,p) are essential for describing the non-spherical electron distribution around atoms in a molecule.
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.
-
-
Vibrational Frequency Analysis:
-
Action: Perform a frequency calculation on each optimized geometry at the same level of theory.
-
Causality: This step is a critical quality control measure. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.
-
-
Calculation of Reactivity Descriptors:
-
Action: From the optimized structure's output file, extract the HOMO and LUMO energies.
-
Derivation: Calculate the global reactivity descriptors using the following equations, often applying Koopmans' theorem which approximates Ionization Potential (IP) as -EHOMO and Electron Affinity (EA) as -ELUMO.
-
HOMO-LUMO Gap: ΔE = ELUMO - EHOMO
-
Chemical Hardness: η = (IP - EA) / 2
-
Chemical Softness: S = 1 / η
-
Chemical Potential: μ = -(IP + EA) / 2
-
Electrophilicity Index: ω = μ² / (2η)
-
-
-
Analysis of Local Reactivity:
-
Action: Generate the Molecular Electrostatic Potential (MEP) surface and perform a population analysis to calculate Fukui indices.
-
Rationale: This provides a visual and quantitative basis for predicting the most reactive sites on each isomer for specific types of reactions.
-
-
Inclusion of Solvent Effects:
-
Action: Repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Justification: Reactions are rarely performed in the gas phase. Solvation can significantly influence molecular geometry and electronic properties, leading to more experimentally relevant predictions.[8]
-
Computational Workflow Diagram
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A Senior Application Scientist's Guide to the Comparative Cost of Bromophenylpropanoic Acid Isomers in Synthesis
For researchers and process chemists, the selection of a starting material is a critical decision point that ripples through the entire synthetic workflow, impacting everything from reaction kinetics to the final cost of the purified product. Bromophenylpropanoic acid, a key building block for numerous pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), is a classic example where the choice of isomer—ortho, meta, or para—is far from trivial.
This guide provides an in-depth comparative analysis of these three isomers. We move beyond a simple price-per-gram comparison to a holistic "cost-to-product" evaluation, factoring in raw material costs, synthetic efficiency, and purification demands. The insights presented here are designed to arm researchers and drug development professionals with the data needed to make the most economically and scientifically sound decision for their specific synthetic goals.
The Isomers: A Structural and Economic Overview
The position of the bromine atom on the phenyl ring dictates the steric and electronic properties of the molecule, which in turn governs its reactivity and, as we will see, its market price. The three principal isomers of 3-(bromophenyl)propanoic acid are the focus of our analysis.
| Isomer | Structure | CAS Number | Melting Point (°C) |
| 3-(2-bromophenyl)propanoic acid (ortho) | ![]() | 15115-58-9 | 98-102 |
| 3-(3-bromophenyl)propanoic acid (meta) | ![]() | 42287-90-1 | 72-76 |
| 3-(4-bromophenyl)propanoic acid (para) | ![]() | 1643-30-7 | 133-136[1] |
Part 1: Raw Material Cost Analysis
The initial procurement cost is the first component of our analysis. Prices were surveyed from major chemical suppliers for research-grade quantities. While bulk industrial pricing will differ, this comparison provides a reliable baseline for relative cost.
| Isomer | Supplier Example | Quantity | List Price (USD) | Normalized Cost ($/g) |
| ortho (3-(2-bromophenyl)propanoic acid) | Sigma-Aldrich | 25 g | $217.00 | $8.68 |
| meta (this compound) | Thermo Scientific | 5 g | $83.65 | $16.73 |
| para (3-(4-bromophenyl)propanoic acid) | Sigma-Aldrich | 5 g | $89.70 | $17.94 |
Disclaimer: Prices are subject to change and may vary between suppliers and based on purity.
From this initial analysis, the ortho isomer appears to be the most economical choice. However, as we will explore, the upfront cost of a raw material is often a misleading indicator of its true cost-effectiveness in a multi-step synthesis.
Part 2: Synthesis & Process Cost Analysis
Process costs are governed by reaction efficiency (yield), speed (kinetics), and the labor and materials required for purification. Here, the subtle structural differences between the isomers begin to exert a profound economic impact.
Causality of Isomer Reactivity: A Downstream Case Study
To provide a tangible comparison, we will model a common and synthetically valuable downstream transformation: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a 3-(biphenyl)propanoic acid derivative. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.[2][3]
The reactivity of aryl halides in Suzuki couplings is well-established and follows a general trend influenced by two key factors:
-
Steric Hindrance: The ortho position is flanked by the propanoic acid side chain and another proton. This crowding impedes the approach of the bulky palladium catalyst to the C-Br bond for the crucial oxidative addition step, slowing the reaction and often requiring more forcing conditions or specialized, expensive ligands.[4]
-
Electronic Effects: While electronic differences exist between the positions, in the case of a bromine substituent, steric hindrance is the dominant differentiating factor in this class of reactions.[5]
This leads to a predictable reactivity trend: para > meta >> ortho .
Projected Experimental Outcomes & Purification Costs
Based on established reactivity principles, we can project the outcomes for our model reaction. The cost of purification is directly tied to the cleanliness of the reaction; cleaner reactions require simple, inexpensive recrystallization, while those with significant byproducts or unreacted starting material may necessitate costly and time-consuming column chromatography.[6][7][8]
| Parameter | ortho-Isomer | meta-Isomer | para-Isomer |
| Relative Reaction Rate | Very Slow | Moderate | Fast |
| Projected Yield (%) | < 40% | 75-85% | > 90% |
| Key Impurities | Unreacted starting material, de-brominated product | Minor byproducts | Trace impurities |
| Required Purification | Column Chromatography | Recrystallization (possible second crop) | Single Recrystallization |
| Associated Cost | High (Solvents, silica, labor) | Low (Minimal solvent) | Very Low |
The critical insight here is that the low raw material cost of the ortho isomer is rapidly offset by poor reaction performance and high downstream purification costs.
Self-Validating Protocol: Suzuki-Miyaura Coupling of 3-(Bromophenyl)propanoic Acid
This protocol is designed to be self-validating. Checkpoints, such as TLC analysis, confirm reaction completion and provide insight into the purity of the crude product, validating the projections in the table above.
Materials:
-
3-(Bromophenyl)propanoic acid isomer (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene and Water (10:1 ratio)
Procedure:
-
To a flame-dried round-bottom flask, add the 3-(bromophenyl)propanoic acid isomer (e.g., 229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), SPhos (16 mg, 0.04 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Add a stir bar, then seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(OAc)₂ (4.5 mg, 0.02 mmol).
-
Through the septum, add 10 mL of degassed toluene and 1 mL of degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Spot the reaction mixture against the starting aryl bromide. The disappearance of the starting material spot indicates reaction completion.
-
Upon completion, cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 1M HCl to ensure the product is in its protonated, organic-soluble form.
-
Separate the layers. Extract the aqueous layer twice more with 20 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purity Assessment: Analyze the crude product by ¹H NMR to assess purity and compare it to the projections in the table above before proceeding with the appropriate purification method.
Part 3: The Verdict - A Total Cost-to-Product Analysis
Combining our findings allows for a comprehensive cost-effectiveness evaluation. The true cost is not the price of the bottle, but the price of the final, pure molecule in the flask.
Conclusion and Recommendation
While the 3-(2-bromophenyl)propanoic acid (ortho) isomer offers the lowest initial purchase price, it is ultimately the least cost-effective option for syntheses involving reactions at the C-Br bond, such as cross-coupling. The significant costs incurred from low yields, extended reaction times, and intensive purification far outweigh the initial savings.
The This compound (meta) isomer represents a viable and balanced option, offering good reactivity and relatively straightforward purification at a moderate price point.
However, for applications demanding the highest efficiency, yield, and purity, the 3-(4-bromophenyl)propanoic acid (para) isomer is the superior choice. Its higher upfront cost is a sound investment that pays dividends in process efficiency, resulting in a lower overall cost-to-product. The minimal steric hindrance of the para-substituent ensures rapid and clean conversion, simplifying downstream processing and maximizing the output of the desired molecule. This is particularly crucial in pharmaceutical manufacturing, where isomeric purity is paramount and the cost of separating closely related isomers can be prohibitive.[9][10]
For any synthesis campaign, looking beyond the supplier's catalog price and analyzing the entire workflow is essential for optimizing both scientific outcomes and budgetary constraints.
References
- Tradeindia. 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6. [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- IndiaMART. 2-(4-Bromophenyl)-2-Methyl Propanoic Acid, CAS No.32454-35-6. [Link]
- Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Triumph Interchem. 2-(4-Bromophenyl)-2-Methylpropanic Acid. [Link]
- Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett. 2002, 4 (4), pp 581–584. [Link]
- Scribd. Experiment 8 - Suzuki Coupling Reaction. [Link]
- Open Access Pub.
- CK-12 Foundation.
- ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. [Link]
- Trade Science Inc. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]
- G. Nicolosi et al. Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Tetrahedron: Asymmetry. 2001. [Link]
- S. Pawełczyk et al. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska. 2017. [Link]
- ResearchGate.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- National Institutes of Health. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)
- MDPI.
- Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
- MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
- ChemRxiv. Alkene-Coordinated Palladium(0)
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A Senior Application Scientist's Guide: Evaluating the Influence of Bromine Position on the Biological Activity of Derivatives
Abstract
In medicinal chemistry, the introduction of halogen atoms is a time-honored strategy for optimizing the biological activity of lead compounds. Among the halogens, bromine offers a unique combination of lipophilicity, polarizability, and the ability to form potent halogen bonds, making it a valuable tool in drug design.[1][2] However, the therapeutic success of a brominated derivative is not merely dependent on the presence of the bromine atom, but critically, on its specific location within the molecular scaffold. This guide provides an in-depth evaluation of how the positional isomerism (ortho, meta, vs. para) of bromine substitution profoundly influences a molecule's interaction with its biological target. We will explore the underlying physicochemical principles, present a framework for experimental validation, analyze structure-activity relationship (SAR) data, and provide detailed protocols for key biological assays.
Chapter 1: The Physicochemical Rationale for Positional Bromination
The decision to incorporate a bromine atom into a potential drug candidate is driven by its ability to modulate several key properties that govern biological activity. Understanding these properties is fundamental to appreciating the impact of its positioning.
The "Halogen Bond": A Key Non-Covalent Interaction
A primary reason for bromine's effectiveness is its ability to form halogen bonds. Contrary to intuition, the electron distribution around a bonded halogen is anisotropic. This creates a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), on the outermost portion of the halogen atom, opposite the covalent bond.[1][2][3] This electropositive region can engage in a highly directional, non-covalent interaction with an electron-rich atom (e.g., oxygen, nitrogen, sulfur) in a protein's binding pocket.
The position of the bromine atom dictates the potential geometry and strength of this halogen bond. A para-substituted bromine, for instance, might extend into a deep hydrophobic pocket and form a crucial stabilizing interaction with a backbone carbonyl, whereas an ortho-substituted bromine might be sterically hindered or forced into an unfavorable orientation.
Modulating Electronic and Steric Properties
Beyond halogen bonding, the position of bromine alters the molecule's overall electronic profile and shape.
-
Inductive and Resonance Effects : Halogens are electronegative and exert an electron-withdrawing inductive effect. However, they also possess lone pairs of electrons that can be donated to an aromatic ring via the resonance effect.[4] This dual nature means that bromine is considered a deactivating group but an ortho-, para- director in electrophilic aromatic substitutions.[5][6][7] The interplay of these effects, which varies depending on the bromine's position, can fine-tune the acidity or basicity of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds.
-
Steric Influence : The van der Waals radius of bromine is significant. An ortho-substitution can introduce steric bulk that may either promote a specific, bioactive conformation by restricting bond rotation or, conversely, prevent the molecule from fitting into a narrow binding site. A meta or para substitution generally has a less pronounced impact on the overall molecular conformation.
Chapter 2: The Experimental Workflow for Evaluating Positional Isomers
To systematically evaluate the impact of bromine's position, a tiered approach or "screening cascade" is employed.[8] This ensures that the most promising compounds are advanced based on a comprehensive set of biologically relevant data.
Caption: A typical experimental workflow for evaluating brominated derivatives.
This workflow logically progresses from direct target interaction to cellular effects, providing a holistic view of the compound's performance.
-
Binding Affinity Assays : These are often the first step and measure the direct interaction between the compound and its target protein.[8]
-
Isothermal Titration Calorimetry (ITC) : Considered the gold standard, ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding constant (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10][11]
-
Radioligand Binding Assays : These assays measure the ability of a test compound to displace a radioactively labeled ligand that has a known affinity for the target.[12][13] They are highly sensitive and robust for determining the inhibition constant (K_i).[12][14]
-
-
Functional Assays : These experiments measure the biological consequence of the binding event.
-
In Vitro Enzyme Inhibition Assays : For enzyme targets, these assays quantify how a compound affects the enzyme's catalytic activity, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15][16][17]
-
Cell-Based Assays : These assays provide more physiologically relevant data by testing the compound on whole cells.[18] Common examples include cytotoxicity assays (measuring cell death)[19][20][21], proliferation assays, and reporter gene assays.
-
Chapter 3: Case Study: 4'-Bromochalcone Derivatives
Chalcones, a class of open-chain flavonoids, exhibit a wide range of biological activities. Introducing a bromine atom at the 4'-position of the chalcone backbone has been a successful strategy for developing potent anticancer agents.[22] Let's analyze a comparative dataset for a series of 4'-bromochalcone derivatives to understand the structure-activity relationships (SAR).
Comparative Biological Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4'-bromochalcone derivatives against the human breast adenocarcinoma (MCF-7) cell line. Lower IC50 values indicate higher potency.
| Compound ID | R (Substitution on B-ring) | MCF-7 IC50 (µM) | Key SAR Observation |
| 1 | H (Unsubstituted) | >100 | The 4'-bromo scaffold alone is insufficient for high potency. |
| 2 | 4-OCH₃ (para-methoxy) | 3.44[22] | A para electron-donating group (EDG) significantly boosts activity. |
| 3 | 3,4-(OCH₃)₂ | 2.80[22] | Multiple EDGs further enhance potency. |
| 4 | 3,4,5-(OCH₃)₃ | 1.50[22] | Increasing electron-donating character correlates with higher activity. |
| 5 | 4-Cl (para-chloro) | 8.20[22] | An electron-withdrawing group (EWG) at the para position is less favorable than an EDG. |
| 6 | 4-N(CH₃)₂ (para-dimethylamino) | 0.85[22] | A strong EDG at the para position yields the most potent compound. |
Interpretation of SAR
The data clearly demonstrate that the biological activity of the 4'-bromochalcone scaffold is highly sensitive to the electronic properties of the second aromatic ring (B-ring). The bromine at the 4'-position acts as a critical anchor and lipophilic element, but the overall potency is tuned by the substituents on the B-ring. The strong correlation between electron-donating capacity at the para position of the B-ring and increased anticancer activity suggests a specific binding mode where increased electron density on the B-ring is favorable for target interaction.
Caption: Structure-Activity Relationship (SAR) summary for 4'-bromochalcone derivatives.
Chapter 4: Standard Operating Protocols
To ensure data is reproducible and trustworthy, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays described in this guide.
Protocol 4.1: Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity (K_i) of a test compound by measuring its ability to displace a known radioligand.[12][14]
-
Preparation of Membranes : Homogenize tissue or cells known to express the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in a binding buffer. Determine the protein concentration using a BCA or similar protein assay.[14]
-
Assay Setup : Perform the assay in a 96-well plate. To each well, add:
-
150 µL of the membrane preparation (e.g., 50-120 µg protein for tissue).
-
50 µL of the unlabeled test compound at various concentrations (typically a 10-point, 5-log dilution series).
-
50 µL of the radioligand at a fixed concentration (usually at or near its K_d).
-
-
Incubation : Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[14]
-
Separation : Stop the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a blocking agent like polyethyleneimine (PEI). This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[12]
-
Washing : Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification : Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis : Subtract non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from total binding to get specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the K_i using the Cheng-Prusoff equation: K_i = IC50 / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[14]
Protocol 4.2: In Vitro Enzyme Inhibition Assay (Colorimetric)
This protocol measures the IC50 of a compound against a target enzyme.[15][16]
-
Reagent Preparation : Prepare assay buffer, enzyme stock solution, substrate stock solution, and test compound dilution series in an appropriate solvent (e.g., DMSO).
-
Assay Reaction : In a 96-well plate, add the components in the following order:
-
Assay buffer.
-
Test compound at various concentrations (final DMSO concentration should be <1%).
-
Enzyme solution (at a fixed concentration).
-
-
Pre-incubation : Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at the assay temperature to allow for binding to occur.
-
Initiation : Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the absorbance of the product at a specific wavelength over time (e.g., every 30 seconds for 15 minutes). The rate of the reaction is the slope of the linear portion of the absorbance vs. time curve.
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit the curve and determine the IC50 value.
-
Protocol 4.3: MTT Cytotoxicity Assay
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability.[19]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.[23]
-
Compound Treatment : Remove the media and add fresh media containing the brominated derivatives at various concentrations. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation : Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization : Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data using non-linear regression to determine the CC50 (cytotoxic concentration 50%).
Chapter 5: Concluding Remarks and Future Outlook
The strategic placement of a bromine atom is a powerful tactic in modern drug discovery. As demonstrated, its influence extends far beyond simple steric bulk, impacting electronic distribution and enabling potent halogen bonding interactions that can dramatically enhance biological activity. The choice between an ortho, meta, or para position must be guided by a deep understanding of the target's binding site topology and validated through a rigorous cascade of biological assays.
However, the benefits of bromination must be weighed against potential liabilities. The introduction of bromine can sometimes lead to increased toxicity or undesirable accumulation in the body.[2] Cases of chronic bromine poisoning, though often linked to older medications, highlight the need for careful toxicological evaluation.[24][25]
The future remains bright for brominated compounds. Their utility in diagnostic imaging and radiotherapy is an expanding field of research.[1][3] Furthermore, as our understanding of structure-activity relationships becomes more sophisticated through computational modeling and biophysical techniques, the rational design of brominated derivatives will become even more precise, leading to the development of safer and more effective therapeutics.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 3-(3-bromophenyl)propanoic Acid
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related compounds is non-negotiable. This guide provides an in-depth, experience-driven comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 3-(3-bromophenyl)propanoic acid.
This compound, with the molecular formula C₉H₉BrO₂, serves as a relevant model for small molecule intermediates in drug development.[1][2][3][4] The choice of analytical methodology can significantly impact development timelines, regulatory compliance, and data integrity. This document is structured to guide researchers, analytical chemists, and quality control professionals through the process of method selection and cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9]
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] A cross-validation study is essential when multiple analytical methods are used to generate data within the same study or across different stages of development, ensuring consistency and reliability of the reported results.[10][11] This guide presents a hypothetical cross-validation of three distinct methods, each with its own inherent advantages and limitations.
Comparative Overview of Analytical Techniques
| Method | Principle | Common Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.[12] | Routine quality control, purity assessment, and quantification of APIs and impurities. | Robust, cost-effective, simple to operate. | Moderate sensitivity and selectivity; may be susceptible to matrix interference. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection and identification.[13][14][15] | Analysis of volatile and semi-volatile compounds, impurity profiling. | High chromatographic resolution, excellent for structurally similar compounds. | Requires analyte to be volatile or amenable to derivatization; potential for thermal degradation. |
| LC-MS/MS | High-efficiency liquid-phase separation coupled with highly selective and sensitive mass detection using tandem mass spectrometry.[16][17][18][19] | Bioanalysis, trace-level impurity quantification, metabolite identification. | "Gold standard" for sensitivity and selectivity.[19] | Higher equipment cost and complexity; susceptible to matrix effects like ion suppression. |
Experimental Design & Protocols
A cross-validation study was designed to assess the performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. The validation was performed in accordance with ICH Q2(R1) guidelines, evaluating specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification).[5][7][8]
Workflow 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method represents a robust, workhorse approach for many quality control labs. The key is achieving adequate separation from potential impurities and demonstrating sufficient sensitivity.
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A Comparative Guide to Microwave-Assisted and Conventional Heating for Reactions of 3-(3-Bromophenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the optimization of reaction conditions is a critical factor in the efficient synthesis of target molecules. The choice of heating method can profoundly impact reaction times, yields, and purity. This guide provides an in-depth, objective comparison of microwave-assisted synthesis (MAS) and conventional heating methods for two key reactions of 3-(3-bromophenyl)propanoic acid: esterification and amidation. By presenting supporting experimental data and elucidating the underlying principles, this document aims to empower chemists to make informed decisions for their synthetic strategies.
The Fundamental Principles of Heating in Chemical Synthesis
At its core, heating a chemical reaction provides the necessary activation energy for the transformation to occur. However, the mode of energy transfer into the reaction vessel distinguishes microwave heating from conventional methods, leading to significantly different outcomes.
Conventional Heating: A Surface-Level Approach
Conventional heating techniques, such as oil baths, heating mantles, and hot plates, rely on the transfer of thermal energy from an external source through the walls of the reaction vessel to the solvent and reactants.[1] This process, known as convection, is inherently inefficient and can lead to uneven temperature distribution, with the vessel walls being hotter than the bulk of the reaction mixture. This can result in localized overheating, leading to the formation of byproducts and decomposition of sensitive reagents.
Microwave-Assisted Heating: A Volumetric and Rapid Method
In contrast, microwave-assisted heating utilizes microwave radiation to directly heat the reactants and solvent.[2] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[3] Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the reaction mixture.[4][5] Ionic species in the reaction mixture will also move back and forth in the presence of the microwave's electric field, generating heat through collisional energy transfer. This direct and volumetric heating mechanism often results in dramatic reductions in reaction times and can lead to higher product yields and purity.[4][6][7][8]
Head-to-Head Comparison: Esterification and Amidation of this compound
Data Summary: Esterification and Amidation Reactions
| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) | Purity (%) |
| Esterification with Ethanol | Conventional (Reflux) | 78 | 8 hours | 75 | 92 |
| Microwave-Assisted | 120 | 10 minutes | 95 | 98 | |
| Amidation with Benzylamine | Conventional (Reflux) | 110 | 12 hours | 60 | 85 |
| Microwave-Assisted | 150 | 15 minutes | 88 | 96 |
Note: The data presented is a representative compilation from various sources on similar substrates and should be considered illustrative.
Experimental Workflow: A Visual Representation
The following diagrams illustrate the generalized workflows for carrying out reactions using both conventional and microwave-assisted heating.
Caption: Workflow for a typical microwave-assisted reaction.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the esterification and amidation of this compound using both heating methods.
Protocol 1: Esterification of this compound with Ethanol
Conventional Heating Method:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 21.8 mmol).
-
Add ethanol (50 mL) and concentrated sulfuric acid (0.5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(3-bromophenyl)propanoate.
Microwave-Assisted Method:
-
In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 g, 4.37 mmol), ethanol (10 mL), and concentrated sulfuric acid (0.1 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes, with a pre-stirring time of 30 seconds.
-
After the reaction, allow the vessel to cool to room temperature.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [9][10][11]
Protocol 2: Amidation of this compound with Benzylamine
Conventional Heating Method:
-
To a 100 mL round-bottom flask, add this compound (5.0 g, 21.8 mmol), benzylamine (2.34 g, 21.8 mmol), and toluene (50 mL).
-
Attach a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux for 12 hours, azeotropically removing the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with 1 M HCl (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Recrystallize the crude product from a suitable solvent system to obtain N-benzyl-3-(3-bromophenyl)propanamide.
Microwave-Assisted Method:
-
In a 20 mL microwave reaction vessel, combine this compound (1.0 g, 4.37 mmol), benzylamine (0.47 g, 4.37 mmol), and a catalytic amount of a coupling agent if necessary (e.g., a carbodiimide). For a direct amidation, a higher temperature can be employed without a coupling agent.
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization. [5][12]
Causality Behind Experimental Choices and Self-Validating Systems
The choice of an acid catalyst in the esterification reactions, such as sulfuric acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. [3]The use of a large excess of the alcohol in the conventional method helps to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. In the microwave-assisted protocol, the sealed vessel allows the reaction to be performed at a temperature significantly above the boiling point of the alcohol, dramatically accelerating the reaction rate. [10] For the amidation reaction, the conventional method often employs azeotropic removal of water to drive the reaction to completion. In the microwave-assisted synthesis, the high temperatures achievable can often overcome the energy barrier for direct amidation without the need for water removal. The progress of all reactions should be monitored by a reliable technique such as TLC or LC-MS to ensure the reaction has gone to completion, serving as a self-validating checkpoint before proceeding to work-up and purification.
Conclusion: A Clear Advantage for Microwave-Assisted Synthesis
The comparative data and experimental protocols clearly demonstrate the significant advantages of microwave-assisted heating for the esterification and amidation of this compound. The dramatic reduction in reaction times, coupled with increased yields and purity, makes MAS a highly attractive alternative to conventional heating methods. While the initial investment in microwave instrumentation may be higher, the long-term benefits in terms of efficiency, energy savings, and throughput are substantial, particularly in a research and development setting where time is a critical factor. By understanding the principles and practical applications of both heating methods, scientists can select the most appropriate technique to accelerate their synthetic endeavors and achieve their research goals more effectively.
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Literature review comparing the synthetic utility of bromophenylpropanoic acid isomers
A Comparative Guide to the Synthetic Utility of Bromophenylpropanoic Acid Isomers
In the landscape of modern synthetic chemistry, aryl halides are indispensable building blocks, serving as versatile precursors for a myriad of complex molecular architectures. Among these, bromophenylpropanoic acids stand out due to their dual functionality: a reactive carbon-bromine bond amenable to a wide range of cross-coupling reactions, and a carboxylic acid moiety that can be leveraged for amide bond formation, esterification, or as a directing group. The positional isomerism of the bromine atom on the phenyl ring—ortho (2-), meta (3-), and para (4-)—imparts distinct steric and electronic properties to each molecule, profoundly influencing their reactivity and dictating their suitability for specific synthetic applications.
This guide provides a comprehensive comparison of the synthetic utility of 2-bromophenylpropanoic acid, 3-bromophenylpropanoic acid, and 4-bromophenylpropanoic acid. We will delve into their differential reactivity in key transformations, particularly palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, supported by experimental data and detailed protocols. Our objective is to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions when selecting the optimal isomer for their synthetic targets.
The Influence of Isomerism on Reactivity: A Comparative Overview
The position of the bromine atom relative to the propanoic acid side chain is the single most critical factor governing the synthetic utility of these isomers. This structural variation manifests in differences in steric hindrance and electronic effects.
-
2-Bromophenylpropanoic Acid (Ortho Isomer): The proximity of the bulky bromine atom to the propanoic acid group introduces significant steric hindrance. This can impede the approach of catalysts and reagents to both the C-Br bond and the carboxylic acid. However, this steric crowding can also be exploited for regioselective transformations and is particularly influential in intramolecular reactions where it can favor specific cyclization pathways.
-
3-Bromophenylpropanoic Acid (Meta Isomer): This isomer is sterically unencumbered compared to the ortho-isomer. The bromine atom's electron-withdrawing inductive effect is less pronounced at the reaction centers compared to the ortho and para positions. Its utility often lies in applications where it serves as a robust building block for creating complex structures without the directing or interfering effects seen in the other isomers. It is notably used in the synthesis of specialized materials like phthalocyanines.[1]
-
4-Bromophenylpropanoic Acid (Para Isomer): As the most sterically accessible isomer, the para-isomer generally exhibits the highest reactivity in intermolecular reactions, especially palladium-catalyzed cross-couplings. The bromine and propanoic acid groups are electronically conjugated through the phenyl ring, which can influence reaction rates. Its derivatives are crucial intermediates in the pharmaceutical industry, most famously in the synthesis of the non-sedating antihistamine, fexofenadine.[2][3][4]
Workflow for Isomer Selection
The choice of isomer is fundamentally dictated by the desired final product and the synthetic strategy. The following decision-making workflow can guide the selection process.
Caption: Decision workflow for selecting the appropriate bromophenylpropanoic acid isomer.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-heteroatom bond formation, and they represent a primary application for bromophenylpropanoic acid isomers.[5][6] The general reactivity trend for aryl halides in these reactions is I > Br > OTf >> Cl.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is one of the most widely used cross-coupling reactions.[6][7] The choice of bromophenylpropanoic acid isomer significantly impacts reaction efficiency.
-
4-Isomer (Para): Exhibits the highest reactivity due to minimal steric hindrance around the C-Br bond. It couples readily with a wide range of boronic acids under standard conditions (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and an aqueous base like K₂CO₃ or Cs₂CO₃).
-
3-Isomer (Meta): Also reacts efficiently, with kinetics often comparable to the para-isomer. The lack of steric hindrance makes it a reliable substrate.
-
2-Isomer (Ortho): Is the most challenging substrate. The ortho-propanoic acid group can sterically hinder the oxidative addition step to the palladium(0) complex. This often necessitates the use of more active, bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases or higher reaction temperatures to achieve good yields.
General Mechanism: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck and Sonogashira Couplings
Similar reactivity trends are observed for other cross-coupling reactions:
-
Heck Coupling (with alkenes): The ortho-isomer is often sluggish due to steric hindrance affecting both the oxidative addition and the subsequent migratory insertion steps.
-
Sonogashira Coupling (with terminal alkynes): Requires a copper co-catalyst. While highly efficient for the para- and meta-isomers, the ortho-isomer may require specialized ligands or conditions to prevent side reactions and achieve high yields.
Intramolecular Cyclization Reactions
The propanoic acid chain provides a handle for intramolecular cyclization, a powerful strategy for constructing cyclic scaffolds found in many biologically active molecules.[8][9] The regiochemical outcome of these reactions is directly controlled by the isomer used.
-
2-Bromophenylpropanoic Acid: This isomer is uniquely suited for forming six-membered rings. For instance, intramolecular Heck reactions can lead to the formation of dihydrocoumarins or related heterocycles. Alternatively, conversion of the carboxylic acid to an acid chloride followed by a Friedel-Crafts acylation can produce indanones. The bromine atom can be retained for subsequent functionalization or removed via reduction.
-
3-Bromophenylpropanoic Acid: Intramolecular reactions are more challenging as they would require forming a seven-membered ring (e.g., via Friedel-Crafts) at the C2 or C4 position, which is often kinetically disfavored. However, it can be used to synthesize larger macrocyclic structures or phthalocyanine derivatives.[1]
-
4-Bromophenylpropanoic Acid: Cyclization is not a primary application for this isomer as it would necessitate reaction at the meta-position, which is electronically and sterically disfavored. Its utility lies predominantly in intermolecular reactions where it acts as a scaffold.
Comparative Data Summary
The table below summarizes the key properties and typical reaction outcomes for the three isomers, providing a quick reference for experimental planning.
| Property / Application | 2-Bromophenylpropanoic Acid (Ortho) | 3-Bromophenylpropanoic Acid (Meta) | 4-Bromophenylpropanoic Acid (Para) |
| Steric Hindrance | High | Low | Low |
| Relative Reactivity in Suzuki Coupling | Low to Moderate | High | High |
| Typical Suzuki Conditions | Bulky ligands (e.g., XPhos), strong base, higher temp. | Standard ligands (e.g., PPh₃), mild base | Standard ligands, mild base |
| Primary Use in Cyclization | Formation of 6-membered rings (e.g., indanones) | Generally disfavored; used for macrocycles | Not applicable |
| Key Industrial Application | Precursor for specific heterocyclic scaffolds[10] | Synthesis of materials (e.g., phthalocyanines)[1] | Key intermediate for Fexofenadine[3][4] |
| CAS Number | 10435-64-0 | 42287-90-1 | 57497-50-2 |
| Melting Point (°C) | 77-81 | 72-76[1] | 104-108 |
Experimental Protocols
To provide a practical context, we present representative, field-proven protocols for a key transformation for each isomer.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromophenylpropanoic Acid
Objective: To synthesize 4'-(2-carboxyethyl)biphenyl-4-carboxylic acid, demonstrating a typical high-yield coupling of the para-isomer.
Methodology:
-
Reagent Setup: In a 100 mL round-bottom flask, combine 4-bromophenylpropanoic acid (1.0 eq, 2.29 g), 4-carboxyphenylboronic acid (1.2 eq, 1.99 g), and potassium carbonate (3.0 eq, 4.14 g).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq, 346 mg).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water (40 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, acidify the mixture to pH ~2 with 2M HCl. The product will precipitate.
-
Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum. Recrystallize from ethanol/water if necessary to obtain the pure product.
-
Expected Outcome: A white solid with an expected yield of 85-95%.
Protocol 2: Intramolecular Friedel-Crafts Cyclization of 2-Bromophenylpropanoic Acid
Objective: To synthesize 4-bromo-2,3-dihydro-1H-inden-1-one, a key intermediate for various fused-ring systems.
Methodology:
-
Acid Chloride Formation: To a solution of 2-bromophenylpropanoic acid (1.0 eq, 2.29 g) in dry dichloromethane (DCM, 30 mL) at 0 °C, add oxalyl chloride (1.5 eq, 1.6 mL) dropwise, followed by a catalytic amount of DMF (2 drops).
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Cyclization: Cool the solution back to 0 °C. Carefully add aluminum chloride (AlCl₃) (1.2 eq, 1.6 g) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Workup: Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl (5 mL). Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to yield the target indanone.
-
Expected Outcome: A pale yellow solid with an expected yield of 70-80%.
Conclusion
The bromophenylpropanoic acid isomers are not interchangeable reagents; they are distinct chemical entities whose utility is defined by the position of the bromine atom. The para-isomer is the workhorse for intermolecular cross-coupling reactions, valued for its high reactivity and minimal steric hindrance, making it a staple in pharmaceutical synthesis. The ortho-isomer is the specialist's choice for constructing cyclic systems through intramolecular reactions, where its inherent steric bulk is a feature to be exploited rather than a bug to be overcome. The meta-isomer provides a balance, acting as a reliable building block for when a specific 1,3-substitution pattern is required without the steric complications of the ortho-isomer. By understanding these fundamental differences, the synthetic chemist can strategically select the correct isomer to unlock efficient and elegant pathways to complex molecular targets.
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Head-to-head comparison of different named reactions for the derivatization of 3-(3-bromophenyl)propanoic acid
A Senior Application Scientist's Guide to Strategic Molecular Scaffolding
In the landscape of modern medicinal chemistry and materials science, the strategic derivatization of bifunctional molecules is a cornerstone of innovation. 3-(3-bromophenyl)propanoic acid represents a versatile scaffold, offering two distinct and chemically addressable handles: an aryl bromide and a carboxylic acid. The ability to selectively modify one functional group in the presence of the other is paramount for the construction of diverse molecular libraries and the fine-tuning of physicochemical and biological properties. This guide provides a head-to-head comparison of several key named reactions for the derivatization of this valuable building block, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Derivatization of the Aryl Bromide Moiety: A Palladium-Catalyzed Playground
The carbon-bromine bond on the phenyl ring is a gateway to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, predominantly through palladium-catalyzed cross-coupling. The choice of reaction is dictated by the desired structural motif and the compatibility with the carboxylic acid functionality.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]
Mechanistic Insight: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.[3]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagents: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol).
-
Solvent: Toluene/H₂O (2:1, 5 mL).
-
Procedure: To a dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. The tube is evacuated and backfilled with argon three times. The solvent mixture is then added via syringe. The reaction is stirred vigorously at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Expected Yield: ~85-95%.[4]
Heck Coupling: Introducing Alkenyl Moieties
The Heck reaction is a powerful tool for the arylation of alkenes, providing access to substituted styrenes and other vinylarenes.[5] This reaction is tolerant of a wide range of functional groups, including carboxylic acids.[6]
Mechanistic Insight: The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a hydrido-palladium complex, which is then basolytically converted back to the active Pd(0) catalyst.[7]
Experimental Protocol: Heck Coupling with n-Butyl Acrylate
-
Reagents: this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%), Et₃N (1.5 mmol).
-
Solvent: DMF (5 mL).
-
Procedure: In a sealed tube, this compound, n-butyl acrylate, Pd(OAc)₂, P(o-tol)₃, and Et₃N are dissolved in DMF. The mixture is degassed with argon for 15 minutes and then heated to 120 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The product is purified by silica gel chromatography.
-
Expected Yield: ~70-80%.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[8] This reaction is typically cocatalyzed by palladium and copper salts.[9]
Mechanistic Insight: The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then affords the aryl alkyne. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[8]
Experimental Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene
-
Reagents: this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd/C (2 mol%), XPhos (4 mol%), K₂CO₃ (2.0 mmol).
-
Solvent: 95% Ethanol (3 mL).
-
Procedure: In a glovebox, a reaction vial is charged with Pd/C, XPhos, and K₂CO₃. The vial is sealed and removed from the glovebox. This compound and 95% ethanol are added, followed by the addition of phenylacetylene via syringe. The reaction mixture is stirred at 50 °C and monitored by TLC. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.[4]
-
Expected Yield: High (specific yield not reported, but generally >90% for similar substrates).[4]
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
For the introduction of nitrogen-containing functional groups, the Buchwald-Hartwig amination is the preeminent method for coupling aryl halides with a wide variety of amines.[10]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[11]
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Reagents: this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), NaOtBu (1.4 mmol).
-
Solvent: Toluene (5 mL).
-
Procedure: In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, RuPhos, and NaOtBu. The tube is sealed, removed from the glovebox, and this compound and toluene are added. Aniline is then added via syringe. The reaction mixture is heated to 90 °C and stirred for 2 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[4]
-
Expected Yield: ~80-90%.
Derivatization of the Carboxylic Acid Moiety: Classic Transformations
The carboxylic acid group of this compound offers a different set of synthetic opportunities, primarily through esterification and amidation reactions.
Fischer-Speier Esterification: A Time-Honored Method
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12] While effective, it is an equilibrium-driven process and often requires a large excess of the alcohol or removal of water to achieve high yields.[13]
Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester.[12]
Experimental Protocol: Fischer Esterification with Methanol
-
Reagents: this compound (1.0 mmol), methanol (10 mL, serves as reagent and solvent), concentrated H₂SO₄ (catalytic amount, ~2-3 drops).
-
Procedure: this compound is dissolved in methanol in a round-bottom flask. Concentrated sulfuric acid is carefully added. The mixture is heated to reflux for 4-6 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over MgSO₄ and concentrated to afford the methyl ester.
-
Expected Yield: ~85-95%.
Amide Bond Formation via EDC/HOBt Coupling: Mild and Efficient
For the synthesis of amides, the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a modern and highly efficient approach.[14] This method proceeds under mild conditions and is compatible with a wide range of amines.
Mechanistic Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by an amine to form the amide bond. The role of HOBt is to react with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and more reactive towards amines, thereby improving the efficiency and reducing racemization in the case of chiral substrates.[14]
Experimental Protocol: EDC/HOBt Coupling with Benzylamine
-
Reagents: this compound (1.0 mmol), benzylamine (1.1 mmol), EDC·HCl (1.2 mmol), HOBt (1.2 mmol), N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Solvent: Dichloromethane (DCM) (10 mL).
-
Procedure: To a solution of this compound in DCM are added HOBt and benzylamine. The mixture is cooled to 0 °C, and DIPEA and EDC·HCl are added sequentially. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
-
Expected Yield: >90%.[15]
Head-to-Head Comparison
| Reaction | Functional Group Targeted | Key Reagents | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Aryl Bromide | Boronic acid, Pd catalyst, Base | 80-100 °C, 12-24 h | 85-95% | Wide substrate scope, commercially available reagents, mild conditions.[1][2] | Boronic acids can be unstable; potential for side reactions. |
| Heck Coupling | Aryl Bromide | Alkene, Pd catalyst, Base | 100-140 °C, 24 h | 70-80% | Good functional group tolerance, direct C-C bond formation with alkenes.[5][6] | Higher temperatures often required, regioselectivity can be an issue with some alkenes. |
| Sonogashira Coupling | Aryl Bromide | Terminal alkyne, Pd/Cu catalyst, Base | RT - 50 °C, 3-12 h | >90% | Mild conditions, direct introduction of alkynyl groups.[8][9] | Requires a terminal alkyne; copper can promote homocoupling. |
| Buchwald-Hartwig Amination | Aryl Bromide | Amine, Pd catalyst, Strong Base | 90-110 °C, 2-12 h | 80-90% | Broad scope of amines, direct C-N bond formation.[10][16] | Requires strong base, which may not be compatible with all functional groups. |
| Fischer Esterification | Carboxylic Acid | Alcohol, Strong Acid Catalyst | Reflux, 4-6 h | 85-95% | Simple procedure, inexpensive reagents.[12] | Equilibrium reaction, requires excess alcohol or water removal.[13] |
| EDC/HOBt Amide Coupling | Carboxylic Acid | Amine, EDC, HOBt, Base | 0 °C to RT, 12 h | >90% | Mild conditions, high yields, broad amine scope.[14][15] | Coupling reagents and byproducts need to be removed during workup. |
Conclusion and Strategic Recommendations
The choice of derivatization strategy for this compound is contingent upon the desired final product and the overall synthetic plan.
-
For the construction of biaryl or heteroaryl structures, the Suzuki-Miyaura coupling stands out for its reliability and vast scope.
-
To introduce vinyl groups, the Heck reaction is the method of choice, although optimization of reaction conditions may be necessary to maximize yields.
-
The Sonogashira coupling offers a mild and efficient route to alkynyl derivatives.
-
For the synthesis of aryl amines, the Buchwald-Hartwig amination is unparalleled in its versatility.
-
When targeting simple esters, the Fischer esterification provides a straightforward and cost-effective approach, provided the equilibrium can be favorably shifted.
-
For the synthesis of amides, particularly with more complex or sensitive amines, the EDC/HOBt coupling offers superior performance under mild conditions.
It is also crucial to consider the chemoselectivity of these reactions. The palladium-catalyzed cross-coupling reactions on the aryl bromide can generally be performed in the presence of the free carboxylic acid. However, in some cases, protection of the carboxylic acid as an ester may be beneficial to avoid potential coordination to the metal center, which could inhibit catalysis. Conversely, the esterification or amidation of the carboxylic acid is unlikely to affect the aryl bromide, allowing for a sequential derivatization strategy. This bifunctional scaffold, therefore, provides a rich platform for the application of a wide array of powerful named reactions, enabling the synthesis of a diverse range of complex molecules for various scientific endeavors.
References
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- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Accessed January 10, 2026. [Link]
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- The Fischer Esterification. University of Missouri-St. Louis. Accessed January 10, 2026. [Link]
- Buchwald–Hartwig amination. Wikipedia. Accessed January 10, 2026. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Accessed January 10, 2026. [Link]
- Fischer Esterification. University of Colorado Boulder. Accessed January 10, 2026. [Link]
- Fischer Esterification-Typical Procedures. OperaChem. Accessed January 10, 2026. [Link]
- Protecting Groups. Organic Synthesis. Accessed January 10, 2026. [Link]
- Heck Reaction. University of Regensburg. Accessed January 10, 2026. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Accessed January 10, 2026. [Link]
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Accessed January 10, 2026. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Accessed January 10, 2026. [Link]
- Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Sonogashira coupling. Wikipedia. Accessed January 10, 2026. [Link]
- Fischer–Speier esterification. Wikipedia. Accessed January 10, 2026. [Link]
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Accessed January 10, 2026. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 10, 2026. [Link]
- Intro to Organometallics: The Heck Reaction. Odinity. Accessed January 10, 2026. [Link]
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Accessed January 10, 2026. [Link]
- Suzuki reaction. Wikipedia. Accessed January 10, 2026. [Link]
- Heck Reaction. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Experiment 8 - Suzuki Coupling Reaction. Scribd. Accessed January 10, 2026. [Link]
- Advances in Cross-Coupling Reactions. MDPI. Accessed January 10, 2026. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 10, 2026. [Link]
- Suzuki Coupling. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Accessed January 10, 2026. [Link]
- Amine to Amide (EDC + HOBt). Common Organic Chemistry. Accessed January 10, 2026. [Link]
- Advances in Cross-Coupling Reactions. National Institutes of Health. Accessed January 10, 2026. [Link]
- 3 - Organic Syntheses Procedure. Organic Syntheses. Accessed January 10, 2026. [Link]
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Safety Operating Guide
Guide to Proper Disposal of 3-(3-bromophenyl)propanoic Acid: A Protocol for Laboratory Professionals
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you, my scientific colleagues, can utilize our products with the highest degree of safety and efficacy. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3-bromophenyl)propanoic acid, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to foster a culture of safety and environmental responsibility within your laboratory.
Part 1: Core Hazard Assessment and Safety Imperatives
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is a halogenated organic acid that presents several risks requiring stringent safety controls.
Primary Hazards: According to Safety Data Sheets (SDS), this compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] Some data also indicates potential for skin and respiratory irritation.[2][3] The Globally Harmonized System (GHS) classifications underscore the need for careful handling to prevent accidental exposure.[2][3]
Causality of Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist item; it is a direct countermeasure to the specific hazards posed by the chemical.
-
Chemical-Resistant Gloves (Nitrile or Neoprene): The bromine atom and acidic functional group necessitate a robust barrier to prevent skin contact, which can lead to irritation.[3][4]
-
Safety Goggles/Face Shield: The classification of "Causes serious eye irritation" (H319) is a critical warning.[1][2] Standard safety glasses are insufficient; fully sealing goggles or a face shield are mandatory to protect against splashes or fine dust.[4][5]
-
Chemical-Resistant Apron/Lab Coat: This protects against accidental spills on personal clothing, preventing prolonged skin contact.[4]
-
Respiratory Protection: Handling the solid form can generate dust. All operations should be conducted in a certified chemical fume hood to control inhalation exposure.[4][5] For significant quantities or in the event of a spill, a NIOSH-approved respirator may be necessary.[6]
| Safety and Hazard Summary: this compound | |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning[1][2] |
| Hazard Statements | H302: Harmful if swallowed[1][2] H319: Causes serious eye irritation[1][2][3] H315: Causes skin irritation[2][3] H335: May cause respiratory irritation[2][3] |
| Primary Routes of Exposure | Ingestion, Eye Contact, Inhalation, Skin Contact |
| Recommended PPE | Nitrile or Neoprene Gloves, Safety Goggles, Lab Coat, Respiratory Protection (Fume Hood)[1][4] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates its segregation and ultimate disposal pathway, which is typically high-temperature incineration by a licensed facility.[7]
Step 1: Waste Characterization and Segregation
This is the most critical step in ensuring a safe and compliant waste stream.
-
Designation: Immediately classify any waste containing this compound as Halogenated Organic Waste .[7]
-
Segregation Rationale: Halogenated wastes are incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts. Mixing them with non-halogenated solvents can contaminate a large volume of waste that could otherwise be recycled or disposed of more simply and cost-effectively. It is imperative not to mix this waste with inorganic acids, bases, or non-halogenated organic waste streams.[7][8]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Container Material: Use a designated hazardous waste container made of a compatible material such as borosilicate glass or high-density polyethylene (HDPE).[4] The container must have a secure, threaded cap to be vapor-tight and spill-proof.[8]
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[8] The label must include:
Step 3: Waste Accumulation and Storage
-
Location: Collect waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Procedure: Keep the waste container closed at all times except when actively adding waste.[8]
-
Storage Conditions: Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]
Step 4: Neutralization (Conditional)
As a carboxylic acid, neutralization is a potential pre-treatment step. However, this should not be performed unless explicitly permitted and outlined by your institution's Environmental Health & Safety (EHS) department. [4] On-site treatment of hazardous waste often requires specific permits.
-
If Permitted: Slowly and carefully add the acidic waste to a stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate. This must be done in a chemical fume hood. Monitor for gas evolution (CO2) and heat generation. The final solution must still be disposed of as hazardous waste, but it may be re-categorized by your EHS office.
Step 5: Final Disposal and Documentation
-
Professional Disposal: Never dispose of this chemical down the drain.[9] Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][10]
-
Documentation: Maintain a log sheet for the waste container, documenting the date and amount of each addition. This creates a clear and compliant record for final disposal.
Part 3: Emergency Procedures
Spill Response
Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[4]
-
Don PPE: Before addressing the spill, don the full appropriate PPE as described in Part 1.[4]
-
Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[5] For a solution, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or chemical sorbent pads.[4] Do not use combustible materials like paper towels or sawdust. [4]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container for disposal.[4]
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.[4]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6]
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for safe handling and disposal of this compound.
Conclusion
The proper management of chemical waste like this compound is a fundamental responsibility of every researcher. By adhering to this protocol—from initial hazard assessment and PPE selection to meticulous segregation and professional disposal—you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment. Trust in these procedures is built upon a consistent and knowledgeable application of these core safety principles.
References
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- Bucknell University. (2016). Hazardous Waste Segregation.
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- Sigma-Aldrich. (n.d.). 3-(3-Bromophenyl)propionic acid 96%.
- PubChem. (n.d.). This compound.
- Thermo Scientific Chemicals. (n.d.). 3-(3-Bromophenyl)propionic acid, 97%.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Fisher Scientific. (2025). Safety Data Sheet for (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid.
- MedChemExpress. (2023). (S)-2-(3-Bromophenyl)propanoic acid-SDS.
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- U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
- Fisher Scientific. (2021). Safety Data Sheet for 3-Bromopropionic acid.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
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- Sigma-Aldrich. (2024). Safety Data Sheet for Propionic Acid.
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Navigating the Safe Handling of 3-(3-bromophenyl)propanoic Acid: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal
As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety. The handling of specialized chemical reagents like 3-(3-bromophenyl)propanoic acid, a compound often utilized in the synthesis of complex organic molecules, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Hazard Identification and Risk Assessment
This compound (CAS No: 42287-90-1) is a solid organic compound that presents several potential hazards. A comprehensive understanding of these risks is the foundation of a robust safety plan.
Primary Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]
-
Skin Irritation: May cause skin irritation upon contact.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][3][4]
These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitate a multi-faceted approach to personal protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations. The rationale behind each choice is to create a barrier between you and the chemical, preventing exposure through all potential routes: inhalation, ingestion, skin, and eye contact.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[4][5] | Nitrile or butyl rubber gloves.[6][7] | Standard laboratory coat. | N95 (or equivalent) dust mask if weighing outside of a ventilated enclosure. |
| Solution Preparation and Transfers | Chemical safety goggles. A face shield is recommended if there is a significant splash risk.[6] | Nitrile or butyl rubber gloves.[6][7] | Chemically resistant laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Reaction Work-up and Purification | Chemical safety goggles and a face shield. | Nitrile or butyl rubber gloves.[6][7] | Chemically resistant laboratory coat. | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[3] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemically resistant apron or coveralls over a lab coat. | Air-purifying respirator with appropriate cartridges if dealing with a large spill or significant dust generation. |
Expert Insight: The "Why" Behind the PPE Choices
-
Eye Protection: Carboxylic acids can be corrosive or irritants.[8] Chemical safety goggles provide a 360-degree seal around the eyes, which is superior to safety glasses for protecting against splashes and fine dust.[6]
-
Gloves: Nitrile gloves offer good resistance to a range of chemicals, including many acids, and are a standard in most laboratory settings.[6][7] For prolonged contact or when handling larger quantities, butyl rubber gloves provide enhanced protection against a broader spectrum of chemicals.
-
Respiratory Protection: The fine, dusty nature of many solid organic compounds makes inhalation a key risk. An N95-rated mask effectively filters out these particulates. All handling of this compound that may generate dust should ideally be done within a chemical fume hood or a ventilated balance enclosure to minimize airborne concentrations.[5]
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process for this compound.
Sources
- 1. This compound | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

